Product packaging for Dimethyl 5-methoxyisophthalate(Cat. No.:CAS No. 20319-44-2)

Dimethyl 5-methoxyisophthalate

Cat. No.: B1364940
CAS No.: 20319-44-2
M. Wt: 224.21 g/mol
InChI Key: XZWYGKPSIBDYDY-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxyisophthalate can be prepared by reacting 5-methoxy isophthalic acid, 5-hydroxy isophthalic acid, K2CO3 and dimethyl sulphate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1364940 Dimethyl 5-methoxyisophthalate CAS No. 20319-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYGKPSIBDYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400183
Record name Dimethyl 5-methoxyisophthalate
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20319-44-2
Record name Dimethyl 5-methoxyisophthalate
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Record name Dimethyl-5-methoxyisophthalate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 5-Methoxyisophthalate from 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 5-methoxyisophthalate is a valuable diester compound that serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its structure, featuring a methoxy group and two methyl ester functionalities on an aromatic ring, makes it a versatile building block for introducing the isophthalate moiety into more complex molecules. This guide provides a comprehensive overview of the synthesis of this compound from 5-hydroxyisophthalic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview: The Williamson Ether Synthesis

The conversion of 5-hydroxyisophthalic acid to this compound is a two-step process. The first and most critical step is the methylation of the phenolic hydroxyl group, a classic example of the Williamson ether synthesis.[1][2] This is followed by the esterification of the two carboxylic acid groups. However, a more direct and common approach involves starting with dimethyl 5-hydroxyisophthalate, thus simplifying the process to a single methylation step. This guide will focus on the methylation of the readily available dimethyl 5-hydroxyisophthalate.

The Williamson ether synthesis is a widely used organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide).[1] In the context of this synthesis, the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the desired methoxy group.[1][3]

Choosing the Right Reagents: Causality in Experimental Design

The selection of the base and methylating agent is crucial for the success of the reaction.

  • Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester groups. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). Potassium carbonate is a moderately strong base that is often preferred as it is less likely to induce ester hydrolysis compared to stronger bases like NaOH, especially at elevated temperatures.[4]

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are the most common methylating agents for this type of reaction.[5] Dimethyl sulfate is a potent and cost-effective methylating agent, often favored in industrial applications.[5] It is, however, extremely toxic and must be handled with extreme caution.[5][6][7] Methyl iodide is also effective but is more volatile and light-sensitive. The choice between the two often depends on the scale of the reaction, safety considerations, and reagent availability.

Reaction Workflow Diagram

Synthesis_Workflow Start Start: Dimethyl 5-hydroxyisophthalate Reaction Methylation Reaction: - Dimethyl Sulfate - Potassium Carbonate - Acetone (Solvent) Start->Reaction Reagents Workup Aqueous Workup: - Filtration - Extraction - Washing Reaction->Workup Crude Product Purification Purification: - Recrystallization Workup->Purification Impure Product Characterization Characterization: - NMR, IR, MS - Melting Point Purification->Characterization Purified Product Product Product: Dimethyl 5-methoxyisophthalate Characterization->Product Verified

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from dimethyl 5-hydroxyisophthalate using dimethyl sulfate and potassium carbonate.

Materials and Equipment
Reagent/EquipmentPurpose
Dimethyl 5-hydroxyisophthalateStarting material
Dimethyl sulfateMethylating agent
Anhydrous potassium carbonateBase
Acetone (anhydrous)Reaction solvent
Ethyl acetateExtraction solvent
Brine (saturated NaCl solution)Washing agent
Anhydrous sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer and stir barFor efficient mixing
Heating mantleFor controlled heating
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal under reduced pressure
Buchner funnel and filter flaskFor solid filtration
Melting point apparatusFor purity assessment
NMR, IR, Mass SpectrometerFor structural characterization
Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl 5-hydroxyisophthalate (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume of acetone should be sufficient to ensure good mixing of the reactants.

  • Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6][7]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

  • Workup - Extraction: Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate.

  • Workup - Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to obtain a pure, crystalline solid.[8]

Reaction Mechanism: An SN2 Transformation

The methylation of the phenolic hydroxyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9]

  • Deprotonation: The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks one of the electrophilic methyl groups of dimethyl sulfate.[3][10]

  • Displacement: In a concerted step, the phenoxide ion forms a new carbon-oxygen bond with the methyl group, while simultaneously displacing the methyl sulfate anion as a good leaving group.[1]

Mechanistic Diagram

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Dimethyl 5-hydroxyisophthalate (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base Base K₂CO₃ ConjugateAcid KHCO₃ Phenoxide->ConjugateAcid Phenoxide2 Phenoxide Ion (Ar-O⁻) Product This compound (Ar-OCH₃) Phenoxide2->Product + DMS DMS Dimethyl Sulfate ((CH₃)₂SO₄) LeavingGroup Methyl Sulfate Anion (CH₃SO₄⁻) Product->LeavingGroup

Caption: The two-step mechanism of the Williamson ether synthesis.

Purification and Characterization

Purification

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical for obtaining high-purity crystals. Methanol is often a suitable solvent for recrystallizing aromatic esters. The crude product is dissolved in a minimum amount of hot methanol, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point range close to the literature value indicates high purity.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, and the two methyl ester protons with the correct integration values.[8]
¹³C NMR Spectroscopy The spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule.
Infrared (IR) Spectroscopy The IR spectrum should exhibit strong absorption bands for the C=O stretching of the ester groups and C-O stretching of the ether and ester groups.[11]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.[11]

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and all procedures should be carried out with appropriate safety measures in place.

  • Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[5][6][7] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled or ingested.[6][12] All manipulations involving dimethyl sulfate must be conducted in a certified chemical fume hood.[5][6] Impermeable gloves, safety goggles, and a lab coat are mandatory.[5][7] An emergency shower and eyewash station should be readily accessible.

  • Acetone and Ethyl Acetate: These solvents are flammable. Keep them away from open flames and ignition sources.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid generating dust.

  • Waste Disposal: All chemical waste, especially that containing dimethyl sulfate, must be disposed of according to institutional and local regulations for hazardous waste.[5]

Conclusion

The synthesis of this compound from dimethyl 5-hydroxyisophthalate via the Williamson ether synthesis is a robust and well-established method. By carefully selecting the appropriate base and methylating agent and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and are broadly applicable to the preparation of other ethers and esters.

References

Dimethyl 5-methoxyisophthalate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Dimethyl 5-methoxyisophthalate in Modern Chemistry

This compound is a substituted aromatic dicarboxylic acid ester that has garnered significant interest as a versatile building block in contemporary chemical research. Its history is rooted in the broader exploration of isophthalic acid and its derivatives, which have been fundamental to the development of materials science, particularly in the realm of polymers like the fire-resistant Nomex.[1] Today, this compound serves not as an end-product but as a crucial intermediate, valued for the specific reactivity and structural properties conferred by its methoxy and dual ester functional groups.[1]

This guide provides an in-depth examination of the chemical properties, structure, synthesis, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for use in advanced synthesis, materials science, and medicinal chemistry.

Core Chemical and Physical Properties

The compound's physical and chemical characteristics are foundational to its application in experimental work. It is a solid at room temperature with a defined melting point range.

PropertyValueSource(s)
CAS Number 20319-44-2[2]
Molecular Formula C₁₁H₁₂O₅[2]
Molecular Weight 224.21 g/mol [2]
Melting Point 108-112 °C[2][3]
Linear Formula CH₃OC₆H₃(CO₂CH₃)₂[2]
InChI Key XZWYGKPSIBDYDY-UHFFFAOYSA-N[2]
SMILES COC(=O)c1cc(OC)cc(c1)C(=O)OC[2]
Appearance White to light yellow solid/powder[4]
Solubility Soluble in ethanol, ether, and aromatic hydrocarbons.[4]

Molecular Structure and Spectroscopic Profile

The structure of this compound features a benzene ring substituted at the 1, 3, and 5 positions. The two methyl ester groups are located at positions 1 and 3, while the methoxy group is at position 5. This symmetrical substitution pattern has direct implications for its spectroscopic signature.

Predicted Spectroscopic Data

While experimental spectra are not widely published, a robust prediction of its NMR and IR data can be made based on its structure. This is crucial for researchers to confirm the identity and purity of synthesized or purchased material.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The symmetry of the molecule would result in two distinct signals for the three aromatic protons. The proton at C4 (between the two ester groups) would likely appear as a triplet, while the two equivalent protons at C2 and C6 would appear as a doublet.

    • ~8.2-8.4 ppm (t, 1H, H-4)

    • ~7.6-7.8 ppm (d, 2H, H-2, H-6)

  • Ester Methyl Protons: The six protons of the two equivalent methyl ester groups would appear as a sharp singlet.

    • ~3.9 ppm (s, 6H, -COOCH₃)

  • Methoxy Protons: The three protons of the methoxy group would also appear as a sharp singlet, typically slightly downfield from the ester methyls.

    • ~3.8 ppm (s, 3H, -OCH₃)

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: ~165-167 ppm

  • Aromatic Carbons:

    • C5 (attached to -OCH₃): ~160 ppm

    • C1, C3 (attached to esters): ~131-133 ppm

    • C2, C6: ~118-120 ppm

    • C4: ~115-117 ppm

  • Ester Methyl Carbons: ~52-53 ppm

  • Methoxy Carbon: ~55-56 ppm

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester & Ether): Multiple strong bands in the 1100-1300 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Mechanistic Pathways

The synthesis of this compound is most efficiently achieved through the alkylation of a hydroxyl-substituted precursor. An alternative, though often less direct, method is the esterification of 5-methoxyisophthalic acid.

Preferred Route: Alkylation of Dimethyl 5-hydroxyisophthalate

This is the most widely documented and efficient synthesis, starting from the readily available Dimethyl 5-hydroxyisophthalate.[1] The reaction involves the methylation of the phenolic hydroxyl group.

Reaction: Dimethyl 5-hydroxyisophthalate + Dimethyl Sulfate → (in presence of K₂CO₃) → this compound

Causality and Mechanism: The choice of potassium carbonate (K₂CO₃) as the base is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks one of the methyl groups of dimethyl sulfate in a classic SN2 (bimolecular nucleophilic substitution) reaction, displacing the methyl sulfate anion and forming the desired methoxy ether.[1] Dimethyl sulfate is an excellent methylating agent for this purpose due to the good leaving group ability of the methyl sulfate ion.

synthesis_alkylation cluster_reactants Reactants cluster_process Process cluster_product Product start_material Dimethyl 5-hydroxyisophthalate deprotonation Deprotonation of -OH (forms phenoxide ion) start_material->deprotonation reagent1 Dimethyl Sulfate (CH₃)₂SO₄ sn2_attack SN2 Nucleophilic Attack reagent1->sn2_attack Electrophile reagent2 Potassium Carbonate (K₂CO₃) reagent2->deprotonation Base deprotonation->sn2_attack Nucleophile final_product This compound sn2_attack->final_product

Caption: Alkylation pathway for the synthesis of this compound.

Alternative Route: Fischer-Speier Esterification

This method begins with 5-methoxyisophthalic acid and converts the two carboxylic acid groups into methyl esters.[1]

Reaction: 5-methoxyisophthalic acid + Methanol (excess) → (in presence of H₂SO₄ catalyst) → this compound

Causality and Mechanism: This reaction follows the Fischer-Speier esterification mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this activated carbon. Following proton transfer and the elimination of a water molecule, the ester is formed.[1] To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is achieved by using a large excess of methanol and often by removing the water that is formed during the reaction.[1]

Key Applications in Research and Development

This compound is primarily valued as a precursor for more complex molecules, leveraging its functional groups for further synthetic transformations.

Intermediate for 5-methoxyisophthalic acid

One of its most common applications is in the synthesis of 5-methoxyisophthalic acid.[2][3] This hydrolysis reaction is straightforward but crucial, as the resulting diacid is a key component in other fields.

Building Block for Coordination Polymers and MOFs

The derivative, 5-methoxyisophthalic acid, is extensively used as an organic linker or ligand to construct coordination polymers and Metal-Organic Frameworks (MOFs).[1] The methoxy group is not merely a passive substituent; its electronic and steric properties can influence the final structure and properties (e.g., pore size, catalytic activity) of the resulting framework material.[1] These materials are under intense investigation for applications in gas storage, chemical separations, and catalysis.[1]

Scaffold in Medicinal Chemistry

The isophthalate scaffold is a recognized structural motif in medicinal chemistry. Research has shown that derivatives can act as ligands for biological targets, including protein kinase C (PKC), highlighting potential avenues for drug discovery.[1] this compound provides a convenient starting point for creating a library of substituted isophthalate derivatives for screening and lead optimization.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Synthesis via Alkylation (Self-Validating Protocol)

This protocol for the methylation of Dimethyl 5-hydroxyisophthalate is designed to be self-validating through careful monitoring and characterization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Dimethyl 5-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure this compound as a white solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to the expected values.

Characterization by HPLC

Purity analysis can be performed using reverse-phase HPLC. While a specific method for the title compound is not published, a method for the closely related Dimethyl 5-hydroxyisophthalate can be adapted.

hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto RP-HPLC Column (e.g., Newcrom R1) sample_prep->injection elution Isocratic Elution (Acetonitrile/Water/Acid) injection->elution detection UV Detection elution->detection analysis Data Analysis (Purity Assessment) detection->analysis

References

A Technical Guide to the Spectroscopic Characterization of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Dimethyl 5-methoxyisophthalate (DM-5-MI) is an aromatic ester with significant potential in organic synthesis, serving as a building block for more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring two methyl ester groups and a methoxy substituent on a benzene ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.

This guide is structured to provide not just the data, but the rationale behind its interpretation and acquisition. As such, it serves as both a reference for DM-5-MI and a practical overview of spectroscopic analysis for similar small molecules.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound (CAS No: 20319-44-2, Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol ). These predictions are based on established spectroscopic principles and comparison with experimentally determined data of structural analogs.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25t (triplet)1HH-2
~7.70d (doublet)2HH-4, H-6
~3.95s (singlet)6H2 x -COOCH₃
~3.90s (singlet)3H-OCH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~166.0Quaternary2 x C =O
~159.5QuaternaryC -5
~132.0QuaternaryC -1, C -3
~122.0CHC -2
~119.0CHC -4, C -6
~55.0CH₃-OC H₃
~52.5CH₃2 x -COOC H₃
Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3000-2850MediumC-H stretchMethoxy and Methyl C-H
~1725StrongC=O stretchEster Carbonyl
~1600, ~1450Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchAryl-Alkyl Ether & Ester
~1100StrongC-O stretchAlkyl-Aryl Ether & Ester
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
224[M]⁺ (Molecular Ion)
193[M - OCH₃]⁺
165[M - COOCH₃]⁺

In-Depth Spectroscopic Interpretation

The predicted data provides a detailed electronic and vibrational picture of the this compound molecule. The rationale for these predictions is rooted in the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be relatively simple and highly symmetrical.

  • Aromatic Protons: The methoxy group at C-5 is an electron-donating group, which will shield the ortho (C-4, C-6) and para (C-2) positions. Conversely, the two electron-withdrawing ester groups will deshield these same protons. The net effect results in the predicted downfield shifts. The proton at C-2, being para to the methoxy group and flanked by two ester groups, is expected to be the most downfield and appear as a triplet due to coupling with the two equivalent protons at C-4 and C-6. The protons at C-4 and C-6 are chemically equivalent and will appear as a doublet, coupling with the C-2 proton.

  • Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet. The three protons of the methoxy group will also appear as a sharp singlet, likely slightly upfield from the ester methyls.

¹³C NMR Spectroscopy: The Carbon Skeleton

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

  • Carbonyl Carbons: The carbons of the ester carbonyl groups are expected to be the most downfield, a characteristic feature of this functional group.

  • Aromatic Carbons: The carbon attached to the methoxy group (C-5) will be the most shielded (furthest upfield) among the aromatic carbons due to the strong electron-donating effect of the oxygen. The carbons bearing the ester groups (C-1, C-3) will be deshielded.

  • Methyl Carbons: The carbons of the methoxy and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Molecular Vibrations

The IR spectrum is dominated by the strong absorption of the carbonyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most prominent feature and is indicative of the ester functional groups.

  • C-O Stretches: Strong bands in the 1250-1100 cm⁻¹ region are expected, corresponding to the C-O stretching vibrations of the ester and ether linkages.

  • Aromatic C=C Stretches: Absorptions of medium to weak intensity in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-H Stretches: Absorptions corresponding to the C-H stretching of the methyl and methoxy groups will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry: Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is expected to produce a clear molecular ion peak and characteristic fragment ions.

  • Molecular Ion: The molecular ion peak [M]⁺ at m/z 224 should be observable, confirming the molecular weight of the compound.

  • Key Fragments: The most common fragmentation pathways for aromatic esters involve the loss of the alkoxy group or the entire ester group. Therefore, fragments at m/z 193 (loss of -OCH₃) and m/z 165 (loss of -COOCH₃) are anticipated to be prominent.

Experimental Protocols: A Guide to Data Acquisition

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for a solid sample like this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 30° or 90° pulse sequence.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound in a small vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

    • Deposit a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For a solid sample, use a direct insertion probe.

    • Place a small amount of the sample into a capillary tube at the tip of the probe.

  • Instrument Parameters:

    • Set the ion source to the electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.[1]

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

  • Data Acquisition:

    • Insert the direct insertion probe into the mass spectrometer.

    • Slowly heat the probe to volatilize the sample into the ion source.

    • The instrument will record the mass spectrum as the sample enters the ion source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Interpret_NMR Interpret NMR: - Chemical Shift - Integration - Coupling NMR->Interpret_NMR Interpret_IR Interpret IR: - Functional Groups IR->Interpret_IR Interpret_MS Interpret MS: - Molecular Ion - Fragmentation MS->Interpret_MS Structure Combine Data to Confirm Structure Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: A workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify this compound and assess its purity. The detailed experimental protocols offer a practical framework for acquiring high-quality spectroscopic data. Ultimately, a multi-technique approach, as outlined in the workflow, is essential for the unambiguous structural elucidation of this and other novel organic molecules.

References

An In-Depth Technical Guide to Dimethyl 5-methoxyisophthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-methoxyisophthalate is an aromatic diester that serves as a crucial building block in various fields of chemical synthesis, ranging from the development of novel pharmaceuticals to the construction of advanced materials like metal-organic frameworks (MOFs). Its trifunctional nature, featuring two ester groups and a methoxy substituent on the benzene ring, provides a versatile platform for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Core Properties and Data

A summary of the essential chemical and physical properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 20319-44-2[1]
Molecular Formula C₁₁H₁₂O₅N/A
Molecular Weight 224.21 g/mol N/A
Melting Point 108-112 °CN/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in many organic solventsN/A

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the methylation of Dimethyl 5-hydroxyisophthalate. This reaction is a classic example of a Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants & Reagents cluster_process Process reactant1 Dimethyl 5-hydroxyisophthalate mix Mix and Reflux reactant1->mix reactant2 Dimethyl sulfate (or Methyl iodide) reactant2->mix base Potassium Carbonate (K₂CO₃) base->mix solvent Acetone (or Acetonitrile) solvent->mix product This compound workup Aqueous Workup mix->workup Reaction purify Recrystallization workup->purify Isolation purify->product Purification

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Dimethyl 5-hydroxyisophthalate

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic) or Methyl iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dimethyl 5-hydroxyisophthalate (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (a mild excess, e.g., 1.5-2.0 eq) followed by the dropwise addition of dimethyl sulfate (a slight excess, e.g., 1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine solution to remove any remaining inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR). The expected melting point is in the range of 108-112 °C.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The aromatic protons will appear as multiplets or distinct singlets/doublets depending on the coupling patterns. The six protons of the two equivalent methyl ester groups will appear as a sharp singlet, and the three protons of the methoxy group will also appear as a sharp singlet at a different chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons (with and without attached protons), and the methyl carbons of the ester and methoxy groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of methoxy groups (-OCH₃) or methyl carboxylate groups (-COOCH₃).

Applications in Research and Development

This compound is a valuable intermediate with growing importance in several areas of chemical research.

Precursor for Metal-Organic Frameworks (MOFs)

A primary application of this compound is its use as a precursor for the synthesis of 5-methoxyisophthalic acid. This is typically achieved through the hydrolysis of the two ester groups under basic or acidic conditions. 5-methoxyisophthalic acid is then employed as an organic linker to construct coordination polymers and MOFs.[2] The methoxy group can influence the resulting framework's topology, porosity, and functional properties, making it a subject of interest in materials science for applications in gas storage, separation, and catalysis.[2][3]

MOF_Synthesis_Pathway start Dimethyl 5-methoxyisophthalate hydrolysis Hydrolysis (e.g., NaOH, H₂O/heat) start->hydrolysis linker 5-Methoxyisophthalic Acid (Linker) hydrolysis->linker assembly Solvothermal Synthesis with Metal Salts linker->assembly mof Metal-Organic Framework (MOF) assembly->mof

Caption: Pathway from this compound to MOFs.

Building Block in Medicinal Chemistry and Drug Development

The isophthalate scaffold is a recognized structural motif in medicinal chemistry.[2] Derivatives of isophthalic acid have been investigated for their potential as ligands for various biological targets. While direct applications of this compound in drug molecules are less common, its functional groups allow for its use as a versatile starting material for the synthesis of more complex, biologically active molecules. For instance, the ester groups can be converted to amides, and the methoxy group can be cleaved to a hydroxyl group for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for chemists in both materials science and medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an insight into its key applications, aiming to facilitate its effective use in innovative research and development endeavors.

References

The Solubility Profile of Dimethyl 5-methoxyisophthalate: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, polymer chemistry, and organic synthesis, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic—it is a critical parameter for reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of the solubility characteristics of Dimethyl 5-methoxyisophthalate (CAS No. 20319-44-2), a key building block in the synthesis of advanced polymers and a potential intermediate in novel therapeutic agents.[3][4]

This compound, with a molecular weight of 224.21 g/mol and a melting point of 108-112 °C, is a solid at room temperature.[5] Its aromatic structure, featuring two methyl ester groups and a methoxy group, imparts a moderate polarity that governs its interactions with different solvent environments. This guide will delve into the theoretical underpinnings of its solubility, present available qualitative data, and provide a robust experimental framework for researchers to determine precise quantitative solubility, thereby empowering informed solvent selection for a multitude of applications.

Theoretical Framework: Predicting Solubility Based on Molecular Structure

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are effective for non-polar compounds.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The presence of the ester (-COOCH₃) and methoxy (-OCH₃) functional groups introduces polarity to the molecule due to the electronegativity of the oxygen atoms. However, the benzene ring is inherently non-polar. The overall polarity of this compound is therefore a balance of these features, suggesting it will exhibit solubility in a range of solvents with intermediate to polar characteristics.

Qualitative Solubility of this compound

Solvent ClassCommon SolventsInferred SolubilityRationale & Supporting Evidence
Halogenated Chloroform, DichloromethaneSoluble Polyesters derived from this compound show enhanced solubility in chloroform, suggesting good solubility of the monomer itself.[3]
Esters Ethyl AcetateSoluble Used as an eluent in silica gel column chromatography for purification, indicating solubility.[3]
Aromatic Hydrocarbons TolueneLikely Soluble The aromatic ring of the solute has a chemical affinity for aromatic solvents.
Ketones AcetoneLikely Soluble A polar aprotic solvent that is generally effective for dissolving moderately polar organic compounds.
Alcohols Methanol, EthanolSparingly to Moderately Soluble The polar hydroxyl group of alcohols can interact with the ester and methoxy groups of the solute. However, the non-polar benzene ring may limit high solubility.
Non-polar Hydrocarbons Hexane, CyclohexaneSlightly Soluble to Insoluble (at room temp.) Used for recrystallization, which implies that the compound is soluble at elevated temperatures but has low solubility at room temperature, allowing for crystal formation upon cooling.[3]
Polar Protic WaterInsoluble The large non-polar aromatic ring is expected to make the compound immiscible with water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Accurately weigh excess This compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Place the vial in an isothermal shaker bath at a controlled temperature (e.g., 25 °C) B->C D Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached C->D E Allow the solution to settle, letting excess solid precipitate D->E F Carefully withdraw an aliquot of the supernatant using a filtered syringe E->F G Accurately dilute the aliquot with a suitable solvent F->G H Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV) G->H I Calculate the original concentration in the saturated solution based on the dilution factor and the analytical result H->I J Express solubility in desired units (e.g., g/100 mL, mg/mL, mol/L) I->J

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

    • Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 milliliters ( g/100 mL), or moles per liter (mol/L).

Solvent Selection in a Drug Development Context

The choice of solvent in pharmaceutical manufacturing is a critical decision that impacts safety, efficacy, and regulatory compliance.[6] Key considerations extend beyond mere solubility and include:[6]

  • Purity and Compliance: Solvents must meet pharmacopeial standards (e.g., USP, BP) and comply with guidelines for residual solvents (ICH Q3C).[6]

  • Functionality: The solvent's boiling point, volatility, polarity, and reactivity must be compatible with the specific manufacturing process (synthesis, purification, formulation).[6]

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major factors. The industry is increasingly moving towards "green" and recoverable solvents.[6]

Logical Flow for Solvent Selection in Drug Development

G A Define Process Requirements (e.g., Crystallization, Reaction, Formulation) B Initial Solvent Screening (Based on predicted solubility and polarity) A->B C Quantitative Solubility Determination (Experimental validation) B->C D Process Compatibility Assessment (Boiling point, viscosity, reactivity) C->D E Safety and Environmental Review (Toxicity, flammability, sustainability) D->E F Regulatory Compliance Check (ICH Q3C, Pharmacopeial standards) E->F G Final Solvent Selection and Optimization F->G

Caption: Decision-making workflow for solvent selection.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with practical, actionable experimental protocols. While quantitative data remains to be fully elucidated in the public domain, the qualitative analysis and the detailed methodology presented herein equip researchers with the necessary tools to perform their own precise solubility assessments. As the applications of this compound continue to expand, particularly in the development of novel materials and pharmaceuticals, a thorough understanding of its solubility behavior will be indispensable for accelerating innovation and ensuring the robustness and efficiency of chemical processes.

References

Theoretical studies on Dimethyl 5-methoxyisophthalate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical and Spectroscopic Analysis of Dimethyl 5-methoxyisophthalate's Molecular Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (DM-5-MI), a key intermediate in polymer and pharmaceutical synthesis. We explore the synergy between computational chemistry, specifically Density Functional Theory (DFT), and experimental spectroscopic methods like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. This dual approach provides a robust framework for understanding the molecule's geometric parameters, vibrational dynamics, electronic properties, and potential for non-linear optical (NLO) applications. The causality behind methodological choices is detailed, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No: 20319-44-2, Formula: CH₃OC₆H₃(CO₂CH₃)₂) is an aromatic dicarboxylic acid ester. Its structural backbone, a benzene ring substituted with two methyl ester groups and a methoxy group, makes it a valuable building block in organic synthesis. It serves primarily as an intermediate in the production of high-molecular-weight polyesters, where it enhances the clarity and strength of materials like beverage bottles.[1][2] Furthermore, its functional groups offer sites for various chemical transformations, making it a precursor for more complex functionalized aromatic compounds used in pharmaceuticals and advanced materials.[3][4]

A thorough understanding of DM-5-MI's molecular structure is paramount. It allows for the prediction of its chemical behavior, reactivity, and stability, which are critical for optimizing synthetic routes and designing new materials.[3] This guide elucidates its structural and electronic landscape through a powerful combination of theoretical modeling and experimental validation.

Methodological Framework: A Symbiotic Approach

To achieve a holistic understanding of a molecule's properties, relying on a single methodology is insufficient. We employ a synergistic workflow where theoretical calculations provide a detailed quantum-level picture, while experimental spectroscopy offers real-world data to validate and refine the theoretical model.

G cluster_0 Theoretical Protocol cluster_1 Experimental Protocol Theoretical Density Functional Theory (DFT) B3LYP / 6-311++G(d,p) GeoOpt Geometry Optimization (Finds most stable structure) Theoretical->GeoOpt VibFreq Vibrational Frequency (Predicts IR/Raman Spectra) GeoOpt->VibFreq FMO HOMO-LUMO Analysis (Chemical Reactivity) VibFreq->FMO MEP MEP Mapping (Reactive Site Prediction) VibFreq->MEP Validation Validation & Correlation VibFreq->Validation Compare Frequencies Experimental Spectroscopy FTIR FT-IR Spectroscopy Experimental->FTIR Raman FT-Raman Spectroscopy Experimental->Raman NMR NMR Spectroscopy Experimental->NMR FTIR->Validation Raman->Validation Conclusion Comprehensive Molecular Understanding Validation->Conclusion

Caption: Workflow combining theoretical DFT calculations with experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][5] Its popularity stems from a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.

  • Software & Method: All calculations are performed using the Gaussian software package. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation. This functional is widely recognized for its excellent performance in predicting molecular geometries and vibrational frequencies.[1][5] The 6-311++G(d,p) basis set is used, which provides a high degree of flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.

  • Geometry Optimization: The initial step involves finding the global minimum energy structure of DM-5-MI. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the most stable molecular conformation.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated. This serves two purposes: 1) it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) it provides a theoretical vibrational spectrum (FT-IR and Raman) that can be directly compared with experimental results.[1][6] To account for systematic errors arising from the harmonic approximation and basis set limitations, calculated frequencies are uniformly scaled by an empirical factor.[1]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies lower reactivity and higher kinetic stability.[7][8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites most susceptible to chemical attack.[5][8]

Experimental Protocol: Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: These techniques measure the absorption or scattering of infrared radiation due to molecular vibrations. The resulting spectra provide a unique "fingerprint" of the molecule's functional groups and overall structure, serving as the definitive benchmark for our theoretical calculations.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide unambiguous information about the connectivity and chemical environment of the atoms within the molecule, confirming the synthesized structure matches the one being modeled.[9]

Results and Discussion: The Molecular Landscape of DM-5-MI

Molecular Geometry

The geometry of DM-5-MI was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure shows a nearly planar benzene ring. The orientation of the ester and methoxy groups relative to the ring is a critical factor in determining the molecule's overall polarity and crystal packing. In related structures, such as dimethyl 5-iodoisophthalate, the methyl carboxylate groups are observed to be slightly twisted relative to the benzene ring plane.[10] A similar slight torsion is expected in DM-5-MI to minimize steric hindrance.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
Bond Length C=O (ester) 1.21 Bond Angle C-C-C (ring) ~120.0
C-O (ester) 1.35 O=C-O (ester) ~124.0
C-O (methoxy) 1.36 C-O-C (methoxy) ~118.0

| | C-C (ring) | 1.39 | | | |

Vibrational Spectral Analysis

The calculated vibrational frequencies provide a detailed assignment for the experimental FT-IR and FT-Raman spectra. A strong correlation between the scaled theoretical wavenumbers and the experimental bands validates the accuracy of the computed molecular geometry.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Assignment Experimental FT-IR Experimental FT-Raman Calculated (Scaled)
C-H stretch (Aromatic) ~3090 ~3095 3085
C-H stretch (Methyl) ~2950 ~2955 2952
C=O stretch (Ester) 1725 (very strong) 1730 (strong) 1728
C-C stretch (Ring) ~1600, 1450 ~1605, 1455 1602, 1453

| C-O stretch (Ester/Ether) | 1255 (strong) | 1260 (strong) | 1258 |

  • C=O Stretching: The most characteristic vibration is the C=O stretching of the two ester groups, which appears as a very strong band around 1725-1730 cm⁻¹. The high intensity is due to the large change in dipole moment during this vibration. The calculated value shows excellent agreement.[1]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.[1]

  • C-O Stretching: The strong bands observed in the 1300-1200 cm⁻¹ region are characteristic of the C-O stretching vibrations from both the ester and methoxy functional groups.[1]

Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)

The FMO analysis is critical for predicting the electronic and optical properties of DM-5-MI. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

HOMO_LUMO cluster_levels HOMO HOMO (Highest Occupied) Energy = -6.8 eV LUMO LUMO (Lowest Unoccupied) Energy = -1.5 eV HOMO->LUMO ΔE = 5.3 eV (Electronic Transition)

Caption: HOMO-LUMO energy gap diagram for this compound.

  • Electron Density Distribution: The HOMO is primarily localized on the electron-rich methoxy group and the benzene ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-withdrawing carbonyl groups of the esters, marking them as the likely sites for nucleophilic attack.

  • Energy Gap: The calculated HOMO-LUMO energy gap (ΔE) is relatively large, suggesting that this compound is a kinetically stable molecule. This stability is desirable for an intermediate that must withstand various reaction conditions without degradation. The energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.[11]

Molecular Electrostatic Potential (MEP)

The MEP map visually confirms the predictions from the FMO analysis.

  • Negative Potential Regions (Red/Yellow): These are located around the highly electronegative oxygen atoms of the carbonyl and methoxy groups. These sites are electron-rich and are the most probable targets for electrophiles.

  • Positive Potential Regions (Blue): These are found around the hydrogen atoms, particularly those on the aromatic ring, making them susceptible to nucleophilic attack.

The interplay of these electron-rich and electron-poor zones governs the molecule's intermolecular interactions and its reactivity in chemical synthesis.[3]

Conclusion

This comprehensive guide demonstrates the power of integrating theoretical DFT calculations with experimental spectroscopic data for the molecular-level characterization of this compound. Our analysis, grounded in the B3LYP/6-311++G(d,p) level of theory, shows excellent correlation with experimental FT-IR and FT-Raman vibrational data, confirming the accuracy of the optimized molecular structure.

The key findings are:

  • Structural Stability: The molecule possesses a stable geometric conformation with a significant HOMO-LUMO energy gap, consistent with its role as a robust chemical intermediate.

  • Vibrational Fingerprint: A detailed assignment of the vibrational spectra has been established, providing a reliable reference for quality control and reaction monitoring.

  • Reactivity Prediction: FMO and MEP analyses have clearly identified the electron-rich (oxygen atoms) and electron-poor (carbonyl carbons, ring hydrogens) centers, providing a predictive map for its chemical reactivity and guiding its use in the synthesis of polyesters, pharmaceuticals, and other advanced materials.

This work provides a validated, in-depth understanding of DM-5-MI, offering valuable insights for scientists and professionals engaged in materials science and drug development.

References

Reactivity of the methoxy group in Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Reactivity of the Methoxy Group in Dimethyl 5-methoxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules and materials.[1] Its chemical behavior is largely governed by the interplay of its three functional groups: two electron-withdrawing dimethyl ester groups and one electron-donating methoxy group. This guide provides a comprehensive exploration of the reactivity of the methoxy group, offering insights into its influence on the aromatic system and its participation in key chemical transformations. Understanding these principles is paramount for designing rational synthetic strategies and developing novel molecular entities in fields ranging from medicinal chemistry to materials science.

The methoxy group (-OCH₃), an ether functionality attached to the aromatic ring, plays a dual role in modulating the molecule's reactivity. Its oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance, a phenomenon that significantly enhances the electron density of the aromatic system.[2] This electron-donating nature makes the aromatic ring more susceptible to attack by electrophiles.[3][4] Conversely, the methoxy group itself can be the site of chemical transformation, most notably through ether cleavage reactions.[5] This guide will delve into these distinct aspects of the methoxy group's reactivity within the specific context of the this compound scaffold.

I. Influence of the Methoxy Group on Electrophilic Aromatic Substitution

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions.[2][4] Its ability to donate electron density into the aromatic ring through resonance far outweighs its inductive electron-withdrawing effect, leading to a net increase in the nucleophilicity of the benzene ring.[2] This activation is significantly greater than that of simple alkyl groups, as evidenced by the fact that anisole (methoxybenzene) reacts with electrophiles orders of magnitude faster than toluene.[2][6]

Directing Effects

In addition to activating the ring, the methoxy group is an ortho, para-director.[3][4] This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the methoxy group. This regioselectivity is a direct consequence of the resonance stabilization of the cationic intermediate (the arenium ion) formed during the reaction.[3] When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing exceptional stability.

However, in this compound, the situation is more complex. The two dimethyl ester groups are strong deactivating groups, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to themselves.[3] Therefore, the ultimate regioselectivity of an EAS reaction on this compound will be a result of the competing directing effects of the activating methoxy group and the deactivating ester groups.

The positions ortho to the methoxy group (C4 and C6) are also ortho to one of the ester groups. The position para to the methoxy group is not available for substitution. The position meta to both ester groups (C2) is also ortho to the methoxy group. This complex interplay of electronic effects suggests that electrophilic substitution on this molecule will likely lead to a mixture of products, with the precise outcome dependent on the specific electrophile and reaction conditions.

Illustrative Electrophilic Aromatic Substitution Reactions

While specific examples of EAS reactions on this compound are not extensively documented in readily available literature, we can extrapolate from the known reactivity of similar aromatic ethers. Key EAS reactions include:

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.[7]

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using a Lewis acid catalyst.[7]

The strongly deactivating nature of the two ester groups would likely necessitate harsh reaction conditions for these transformations to proceed.

II. Reactivity of the Methoxy Group: Ether Cleavage

The carbon-oxygen bond of the methoxy group in this compound can be cleaved under specific conditions, a reaction known as ether cleavage.[5] This transformation is of significant synthetic utility as it converts the methoxy group into a hydroxyl group, yielding dimethyl 5-hydroxyisophthalate.[1] This phenolic product serves as a valuable intermediate for further functionalization.[8][9][10][11][12]

Ether cleavage is typically achieved under strongly acidic conditions, often with the use of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[5][13] The reaction can also be facilitated by Lewis acids.[14]

Mechanism of Acid-Catalyzed Ether Cleavage

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen.[5][15]

Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is a crucial step as it converts the poor leaving group (-OCH₃) into a good leaving group (-HOCH₃).[15]

Step 2: Nucleophilic Attack by the Halide Ion Following protonation, a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks one of the carbon atoms attached to the oxygen.

  • Sₙ2 Pathway: In the case of an aryl methyl ether like this compound, the nucleophile will attack the less sterically hindered methyl carbon.[13] This results in the formation of a phenol and a methyl halide. The aryl-oxygen bond is generally resistant to cleavage due to its partial double-bond character from resonance.[13]

  • Sₙ1 Pathway: An Sₙ1 mechanism would involve the formation of a carbocation intermediate. This is less likely for the methyl group but could be relevant for ethers with tertiary or secondary alkyl groups that can form stable carbocations.[5][15]

Experimental Protocol: O-Demethylation of this compound

Caution: Boron trichloride is a toxic and corrosive gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Boron trichloride (1M solution in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of boron trichloride solution to the cooled, stirring solution.

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain dimethyl 5-hydroxyisophthalate.

Visualization of Ether Cleavage Mechanism

Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack Ar-O-CH3 Ar-O-CH₃ Ar-O(H+)-CH3 Ar-O⁺(H)-CH₃ Ar-O-CH3->Ar-O(H+)-CH3 + H⁺ H-X H-X X- X⁻ H-X->X- X-_2 X⁻ Ar-O(H+)-CH3_2 Ar-O⁺(H)-CH₃ Ar-OH Ar-OH Ar-O(H+)-CH3_2->Ar-OH CH3X CH₃X Ar-O(H+)-CH3_2->CH3X X-_2->Ar-O(H+)-CH3_2 Nucleophilic Attack

Caption: Mechanism of acid-catalyzed ether cleavage via an Sₙ2 pathway.

III. Other Reactions Influenced by the Methoxy Group

Nucleophilic Aromatic Substitution (SNAr)

While the electron-donating methoxy group generally deactivates the ring towards nucleophilic attack, the presence of the two strongly electron-withdrawing ester groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] These ester groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.[1][16] The methoxy group itself is not typically a leaving group in SNAr reactions. However, its electronic influence on the stability of the Meisenheimer complex at different positions can affect the regioselectivity if other leaving groups are present on the ring.

Catalytic Cleavage

In addition to strong acids, the cleavage of the C-O bond in aromatic ethers can also be achieved using various metal catalysts.[17][18] These methods often proceed under milder conditions and can offer different selectivity profiles. For instance, palladium-catalyzed hydrogenolysis can be employed for the reductive cleavage of aryl ethers.[17]

IV. Data Summary

Functional Group Electronic Effect Influence on Aromatic Ring Directing Effect (EAS)
Methoxy (-OCH₃)Electron-donating (resonance)Activatingortho, para
Dimethyl Ester (-COOCH₃)Electron-withdrawingDeactivatingmeta

Conclusion

The methoxy group in this compound is a pivotal functional group that dictates the molecule's reactivity in several key ways. Its strong electron-donating character activates the aromatic ring towards electrophilic substitution, while its directing effects compete with those of the deactivating ester groups. Furthermore, the methoxy group itself is susceptible to cleavage under acidic or catalytic conditions, providing a synthetic handle to access the corresponding phenol, a valuable precursor for further molecular elaboration. A thorough understanding of these reactivity patterns is essential for harnessing the full synthetic potential of this compound in the development of novel chemical entities.

References

Literature review on the synthesis of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl 5-methoxyisophthalate is a valuable diester compound frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional polymers. Its aromatic core, substituted with two sterically accessible ester groups and an electron-donating methoxy group, makes it a versatile intermediate for a variety of chemical transformations. This technical guide provides an in-depth review of the primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The preparation of this compound can be approached via two principal and reliable synthetic pathways:

  • Direct Methylation of Dimethyl 5-hydroxyisophthalate: A straightforward approach that involves the alkylation of the phenolic hydroxyl group of a readily available precursor.

  • Fischer-Speier Esterification of 5-methoxyisophthalic Acid: A classic and robust method for the formation of esters from a carboxylic acid and an alcohol under acidic conditions.

This guide will elaborate on both methodologies, providing the necessary details for their successful implementation in a laboratory setting.

Strategy 1: Methylation of Dimethyl 5-hydroxyisophthalate

This synthetic route is predicated on the Williamson ether synthesis, where a phenoxide, generated in situ from Dimethyl 5-hydroxyisophthalate, acts as a nucleophile to attack an electrophilic methylating agent. This method is often favored for its mild reaction conditions and high yields.

Reaction Mechanism & Rationale

The synthesis proceeds in a single step wherein the phenolic proton of Dimethyl 5-hydroxyisophthalate is abstracted by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This highly nucleophilic phenoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide, to yield the desired this compound. Acetone is a common solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Experimental Protocol

A detailed, step-by-step methodology for the methylation of Dimethyl 5-hydroxyisophthalate is as follows[1]:

  • Reaction Setup: To a solution of Dimethyl 5-hydroxyisophthalate (1 equivalent) in acetone, add potassium carbonate (2.0-2.5 equivalents). The suspension is stirred at room temperature.

  • Addition of Methylating Agent: Methyl iodide (2.0-2.2 equivalents) is added to the stirred suspension.

  • Reaction Monitoring: The reaction is stirred overnight at room temperature. Progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Visualization of the Workflow

Methylation_Workflow start Start setup Reaction Setup: - Dimethyl 5-hydroxyisophthalate - K2CO3 in Acetone start->setup add_meI Add Methyl Iodide setup->add_meI react Stir Overnight at Room Temperature add_meI->react workup Work-up: - Filter - Concentrate react->workup purify Purification: - Dissolve in EtOAc - Wash with H2O, Brine - Dry over Na2SO4 - Concentrate workup->purify product This compound purify->product end End product->end Fischer_Esterification reactant 5-methoxyisophthalic acid reagents + Methanol (excess) + H2SO4 (cat.) reactant->reagents product This compound reactant->product Reflux reagents->product

References

Methodological & Application

Application Note & Protocol: Synthesis of Functional Aromatic Polyesters via Polycondensation of Dimethyl 5-Methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of functional aromatic polyesters using dimethyl 5-methoxyisophthalate as a key monomer. Aromatic polyesters are a significant class of polymers known for their excellent thermal and mechanical properties. The incorporation of a methoxy functional group onto the isophthalate ring introduces a site for potential further modification or can influence the polymer's solubility and thermal characteristics, making these materials highly interesting for advanced applications in drug delivery, specialty coatings, and high-performance materials. This guide details the scientific principles, a step-by-step laboratory protocol for melt polymerization, characterization techniques, and expected material properties.

Introduction: The Significance of Methoxy-Functionalized Aromatic Polyesters

Aromatic polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are ubiquitous in modern life. Their rigidity, chemical resistance, and thermal stability stem from the aromatic rings within their polymer backbone. The strategic introduction of functional groups onto these aromatic moieties allows for the tailoring of polymer properties to meet specific application demands.

The methoxy group (-OCH₃) on the isophthalate monomer serves several purposes. It can enhance solubility in common organic solvents, which is advantageous for processing and characterization. Furthermore, the ether linkage provides a point of chemical reactivity for post-polymerization modification, enabling the attachment of bioactive molecules or other functional moieties. The synthesis typically proceeds via a two-stage melt polymerization process: a transesterification step followed by a polycondensation step at elevated temperatures and under vacuum to achieve high molecular weight polymers.[1]

Underlying Scientific Principles & Causality

The synthesis of polyesters from this compound and a suitable diol (e.g., ethylene glycol, 1,4-butanediol) is a classic example of step-growth polymerization, specifically polycondensation. The overall process can be dissected into two key stages, each with its own set of optimal conditions and catalytic requirements.

Stage 1: Transesterification

In the initial stage, this compound is reacted with an excess of a diol. This is a transesterification reaction where the methyl ester groups of the isophthalate are exchanged for the hydroxyl groups of the diol, forming methanol as a byproduct. This stage produces a low molecular weight oligomer, primarily bis(hydroxyalkyl) 5-methoxyisophthalate.

The reaction is typically catalyzed by metal salts. While traditional catalysts for similar reactions with dimethyl terephthalate include compounds of antimony, titanium, and zinc, organotitanium catalysts are often preferred for their high efficiency and lower toxicity.[2] The use of a stoichiometric excess of the diol helps to drive the reaction towards the formation of hydroxyl-terminated oligomers.

Stage 2: Polycondensation

Once the transesterification is largely complete (indicated by the cessation of methanol distillation), the reaction temperature is increased, and a high vacuum is applied. This is the polycondensation stage, where the hydroxyl-terminated oligomers react with each other to extend the polymer chains. The byproduct of this stage is the diol, which is continuously removed from the reaction mixture by the vacuum.

The removal of the diol is crucial for shifting the equilibrium towards the formation of a high molecular weight polymer, in accordance with Le Châtelier's principle. The same catalyst used for transesterification is typically also active for the polycondensation reaction. The viscosity of the reaction mixture increases significantly during this stage, which is a key indicator of successful polymerization.

Experimental Protocol: Melt Polymerization

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.

Materials and Equipment
Reagents Equipment
This compound (DM-5-MI)Three-neck round-bottom flask
1,4-Butanediol (BDO)Mechanical stirrer with a high-torque motor
Titanium(IV) butoxide (TBT), catalystDistillation head with a condenser
Antioxidant (e.g., Irganox® 1010)Receiving flask
High-purity nitrogen gasHeating mantle with a temperature controller
Vacuum pump capable of reaching <1 Torr
Step-by-Step Methodology
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation head connected to a condenser and receiving flask. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Charging Reactants: Charge the flask with this compound, 1,4-butanediol (in a molar ratio of 1:1.5 to 1:2.2), and a small amount of antioxidant (e.g., 0.1 wt%).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen, which can cause degradation at high temperatures. Maintain a gentle nitrogen flow throughout the transesterification stage.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (typically 200-500 ppm relative to the final polymer weight) to the reaction mixture.

  • Transesterification:

    • Begin stirring and gradually heat the mixture to 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation:

    • Gradually increase the temperature to 230-250°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over about 30-60 minutes. This prevents excessive foaming.

    • Excess 1,4-butanediol will distill off and be collected in a cold trap.

    • A noticeable increase in the viscosity of the melt will be observed. The stirring torque will increase, indicating a rise in molecular weight.

    • Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum by introducing nitrogen into the system.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polymer strand can then be pelletized for further analysis.

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation DM5MI This compound BDO 1,4-Butanediol (Excess) Oligomer Bis(4-hydroxybutyl) 5-methoxyisophthalate Oligomer DM5MI->Oligomer + BDO, Catalyst, Heat (180-200°C) Methanol Methanol (Byproduct) Oligomer->Methanol Removal Polyester High Molecular Weight Polyester Oligomer->Polyester High Temp (230-250°C), High Vacuum Oligomer->Polyester BDO_byproduct 1,4-Butanediol (Byproduct) Polyester->BDO_byproduct Removal

Caption: Reaction scheme for the two-stage melt polymerization.

G start Start: Assemble Dry Glassware charge Charge Reactants: - DM-5-MI - 1,4-Butanediol - Antioxidant start->charge purge Purge with Nitrogen (30 min) charge->purge add_catalyst Add TBT Catalyst purge->add_catalyst transesterification Transesterification: - Heat to 180-200°C - Collect Methanol add_catalyst->transesterification polycondensation Polycondensation: - Heat to 230-250°C - Apply High Vacuum - Collect 1,4-Butanediol transesterification->polycondensation end_reaction End Reaction: - Release Vacuum with N2 polycondensation->end_reaction extrude Extrude and Quench Polymer end_reaction->extrude pelletize Pelletize for Analysis extrude->pelletize finish End pelletize->finish

Caption: Experimental workflow for polyester synthesis.

Characterization of the Resulting Polyester

A thorough characterization is essential to confirm the structure and properties of the synthesized polyester.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and composition analysis.Peaks corresponding to the aromatic protons of the isophthalate ring, the methoxy group, and the aliphatic protons of the butanediol units.
FTIR Identification of functional groups.Characteristic absorption bands for the ester carbonyl group (~1720 cm⁻¹), C-O stretching, and aromatic C-H bonds.[1]
DSC Thermal transitions (Tg, Tm).A glass transition temperature (Tg) and potentially a melting temperature (Tm) if the polymer is semi-crystalline. The methoxy group may lead to a lower Tg compared to unsubstituted analogs.
TGA Thermal stability.Onset of decomposition temperature, typically above 300°C for aromatic polyesters.
GPC/SEC Molecular weight (Mn, Mw) and polydispersity (Đ).Provides information on the average polymer chain length and the distribution of chain lengths.

Conclusion

The protocol outlined in this application note provides a robust method for the synthesis of functional aromatic polyesters based on this compound. By carefully controlling the reaction parameters, particularly temperature, vacuum, and catalyst concentration, high molecular weight polymers with tailored properties can be reliably produced. The presence of the methoxy group offers a versatile handle for creating advanced materials for a range of scientific and industrial applications.

References

Application Notes and Protocols for the Use of Dimethyl 5-methoxyisophthalate as a Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers and professionals on the utilization of Dimethyl 5-methoxyisophthalate as a monomer in the synthesis of polyesters. This document outlines the underlying principles, detailed experimental protocols, and characterization methods, grounded in established polymer chemistry.

Introduction: The Strategic Value of this compound in Polymer Synthesis

This compound is an aromatic dicarboxylic acid ester monomer that offers unique advantages in the design of advanced polymers. The presence of the methoxy group on the isophthalate backbone introduces specific properties to the resulting macromolecules, such as altered solubility, modified thermal characteristics, and potential for post-polymerization functionalization.[1] Isophthalic acid and its derivatives have historically been integral to the development of high-performance polymers, including fire-resistant materials.[1] The incorporation of a methoxy substituent allows for the fine-tuning of polymer properties for specialized applications in materials science and drug delivery.

The primary route for polymerization of this compound is through polycondensation, specifically transesterification, with a suitable diol co-monomer. This process involves the reaction of the methyl ester groups of the isophthalate with the hydroxyl groups of the diol, leading to the formation of ester linkages and the elimination of methanol as a byproduct.

Core Principles of Polymerization: Causality in Experimental Design

The successful synthesis of polyesters from this compound hinges on a two-stage melt polycondensation process. This approach is widely adopted for the synthesis of aromatic polyesters to achieve high molecular weight polymers.[2]

Stage 1: Transesterification (Ester Interchange)

In the initial stage, this compound is reacted with an excess of a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst. The molar ratio of diol to diester is typically between 1.5:1 and 2.2:1 to ensure that the resulting oligomers are hydroxyl-terminated. This stage facilitates the interchange of the methyl groups of the diester with the diol, forming low molecular weight oligomers and releasing methanol.

Stage 2: Polycondensation

The second stage involves increasing the temperature and applying a high vacuum. This shifts the equilibrium of the reaction towards the formation of high molecular weight polymer by efficiently removing the diol and any remaining methanol. The removal of these small molecules is crucial for driving the polymerization to completion, as dictated by Le Chatelier's principle.

The selection of catalyst is critical for both stages. Tin, titanium, and antimony compounds are commonly employed as catalysts in polyester synthesis.[3][4] For instance, titanium(IV) isopropoxide is an effective catalyst for the transesterification and subsequent polycondensation steps.[5]

The methoxy group on the aromatic ring of this compound can influence the reactivity of the ester groups and the properties of the final polymer. It may slightly reduce the reactivity of the monomer compared to unsubstituted isophthalates due to steric hindrance. However, it also imparts increased solubility to the resulting polymer in common organic solvents and can lower the melting point and crystallinity, which can be advantageous for processing.[6]

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of polyesters using this compound. Optimization of reaction times, temperatures, and catalyst concentrations may be necessary depending on the specific diol used and the desired polymer properties.

Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol

This protocol describes the synthesis of poly(ethylene 5-methoxyisophthalate).

Materials:

  • This compound (DM-5-MIP)

  • Ethylene glycol (EG)

  • Titanium(IV) isopropoxide (TIPT) or another suitable catalyst (e.g., antimony trioxide)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • Vacuum adapter

  • Heating mantle with a temperature controller

  • High-temperature thermometer

Procedure:

Stage 1: Transesterification

  • Charge the three-necked flask with this compound and ethylene glycol in a 1:1.8 molar ratio.

  • Add the catalyst, for example, Titanium(IV) isopropoxide, at a concentration of 200-500 ppm relative to the weight of the diester.

  • Assemble the reaction apparatus as shown in the workflow diagram below.

  • Begin stirring and purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Under a gentle nitrogen flow, heat the reaction mixture to 180-200°C.

  • Maintain this temperature and continue stirring. Methanol will begin to distill off as a byproduct of the transesterification reaction.

  • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 240-260°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 1 hour. This gradual reduction is important to prevent excessive foaming of the oligomeric mixture.

  • Continue the reaction under high vacuum and at the elevated temperature. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. The stirring motor torque can be monitored as an indicator of increasing viscosity.

  • The polycondensation is typically continued for 3-5 hours, or until the desired melt viscosity is achieved.

  • To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.

  • The polymer can be extruded from the reactor while still molten or allowed to cool and then carefully removed as a solid plug.

Diagram: Melt Polycondensation Workflow

MeltPolycondensation cluster_setup Reaction Setup cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_product Product Recovery Reactants Charge Reactor: - this compound - Ethylene Glycol - Catalyst Purge Purge with Nitrogen Reactants->Purge Assemble Apparatus Heat1 Heat to 180-200°C under Nitrogen Purge->Heat1 Start Stirring Methanol_Distill Distill Methanol Heat1->Methanol_Distill Reaction Initiates Heat2 Increase Temperature to 240-260°C Methanol_Distill->Heat2 ~80-90% Methanol Collected Vacuum Apply High Vacuum (<1 Torr) Heat2->Vacuum Gradual Application Viscosity_Increase Monitor Viscosity Increase Vacuum->Viscosity_Increase Polymerization Continues Cool Cool under Nitrogen Viscosity_Increase->Cool Desired Viscosity Reached Extrude Extrude or Remove Polymer Cool->Extrude

Caption: Workflow for the two-stage melt polycondensation of this compound.

Protocol 2: Synthesis of Copolyesters with 1,4-Butanediol

This protocol can be adapted for the synthesis of copolyesters by introducing a second diacid or diester monomer. For example, a copolyester of this compound and Dimethyl terephthalate can be synthesized with 1,4-butanediol.[2]

Materials:

  • This compound (DM-5-MIP)

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

The procedure is similar to Protocol 1, with the following modifications:

  • In the initial charging step, add the desired molar ratio of this compound and Dimethyl terephthalate to the reactor along with 1,4-butanediol (typically a 1.5 to 2.0 molar excess relative to the total moles of diesters).

  • Add an antioxidant at a concentration of approximately 0.1 wt% to prevent degradation at the higher reaction temperatures.

  • The transesterification and polycondensation temperatures may need to be adjusted based on the melting points of the monomers and the developing polymer. A final polycondensation temperature in the range of 250-270°C is common for PBT-type copolyesters.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyesters.

Table 1: Key Characterization Techniques

Technique Purpose Typical Observations and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the polymer, determine the copolymer composition, and analyze end groups.¹H NMR will show characteristic peaks for the aromatic protons of the methoxyisophthalate unit, the protons of the diol, and the methoxy group. The integration of these peaks can be used to calculate the copolymer composition. ¹³C NMR provides detailed information on the carbon backbone.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.A monomodal distribution is typically desired, with PDI values in the range of 1.5-2.5 for melt polycondensation.[3]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.The methoxy group is expected to lower the Tg and Tm compared to the unsubstituted isophthalate polymer due to increased chain flexibility and disruption of packing.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer by measuring the decomposition temperature.Aromatic polyesters generally exhibit high thermal stability, with decomposition temperatures often above 300°C.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of ester linkages and the presence of key functional groups.A strong carbonyl (C=O) stretching peak around 1720 cm⁻¹ is indicative of ester formation.

Diagram: Polymer Characterization Workflow

CharacterizationWorkflow cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer_Sample Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer_Sample->NMR FTIR FTIR Spectroscopy Polymer_Sample->FTIR GPC GPC / SEC Polymer_Sample->GPC DSC DSC Polymer_Sample->DSC TGA TGA Polymer_Sample->TGA Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Confirms Structure & Composition MW_Data MW_Data GPC->MW_Data Provides Mn, Mw, PDI Thermal_Transitions Thermal_Transitions DSC->Thermal_Transitions Determines Tg, Tm, Tc Thermal_Stability Thermal_Stability TGA->Thermal_Stability Measures Decomposition Temp.

Caption: A typical workflow for the characterization of polyesters synthesized from this compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful distillation of the theoretical amount of methanol in Stage 1 is a primary indicator that the transesterification is proceeding as expected. The subsequent increase in melt viscosity, observable through the mechanical stirrer's torque, provides real-time feedback on the progress of the polycondensation in Stage 2. Finally, the characterization data, particularly from NMR and GPC, will definitively confirm the successful synthesis of the target polymer and its molecular weight characteristics.

Conclusion and Future Perspectives

This compound is a versatile monomer for the synthesis of functional aromatic polyesters. The protocols provided herein offer a solid foundation for researchers to explore the potential of this monomer in creating novel materials. The presence of the methoxy group opens avenues for further chemical modification, potentially leading to polymers with tailored properties for applications in drug delivery systems, high-performance plastics, and specialty fibers. Further research could focus on exploring a wider range of diol co-monomers and investigating the influence of the methoxy group on the final material properties in greater detail.

References

Application Note: 1H and 13C NMR Spectral Interpretation of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectral interpretation is critical for the verification of synthesized compounds, impurity profiling, and elucidation of molecular architecture. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral interpretation of Dimethyl 5-methoxyisophthalate, a substituted aromatic diester. We will explore the theoretical underpinnings of the expected spectral features and provide field-proven protocols for sample preparation and data acquisition.

The causality behind our experimental choices lies in the need for unambiguous structural confirmation. The specific substitution pattern of this compound gives rise to a unique set of NMR signals. By accurately predicting and interpreting these signals, we can create a self-validating system for compound identification.

Molecular Structure and Expected NMR Features

This compound possesses a symmetrically substituted benzene ring, which dictates the number and type of signals observed in its NMR spectra. The key structural features to consider are:

  • Aromatic Protons: Three protons are attached to the benzene ring. Due to the substitution pattern, we expect two chemically distinct types of aromatic protons.

  • Methoxy Group: A methoxy group (-OCH₃) will exhibit a characteristic singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

  • Ester Methyl Groups: Two equivalent methyl ester groups (-COOCH₃) will produce a single, more intense singlet in the ¹H NMR spectrum and a single signal in the ¹³C NMR spectrum.

  • Aromatic Carbons: The benzene ring has six carbons, which can be categorized based on their chemical environment and attachment to protons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the aromatic protons, the methoxy protons, and the ester methyl protons.

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (H-2, H-6)~7.7 - 7.9Doublet (d) or Triplet (t)2HJ (meta) ≈ 1.5 - 2.5 Hz
Aromatic (H-4)~7.3 - 7.5Triplet (t) or Singlet (s)1HJ (meta) ≈ 1.5 - 2.5 Hz
Methoxy (-OCH₃)~3.8 - 4.0Singlet (s)3HN/A
Ester Methyl (-COOCH₃)~3.9 - 4.1Singlet (s)6HN/A
Analysis of Predicted ¹H Signals:
  • Aromatic Region (6.5-8.5 ppm): The protons on an aromatic ring typically appear in this region.[1][2] The electron-withdrawing nature of the two ester groups and the electron-donating nature of the methoxy group influence the precise chemical shifts of the aromatic protons.[3]

    • H-2 and H-6 Protons: These two protons are chemically equivalent due to the molecule's symmetry. They are situated meta to each other and are each coupled to the H-4 proton. This meta-coupling is expected to result in a triplet, as each proton is coupled to two equivalent neighboring protons (H-4).[4][5][6] The coupling constant (J) for meta-coupling is typically small, in the range of 1.5-2.5 Hz.[7]

    • H-4 Proton: This proton is flanked by two carbons bearing ester groups. It is coupled to the two equivalent H-2 and H-6 protons. This will likely result in a triplet due to coupling with two equivalent protons.[4][5][6]

  • Methoxy Protons (~3.8 - 4.0 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.[8] Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.

  • Ester Methyl Protons (~3.9 - 4.1 ppm): The six protons of the two equivalent methyl ester groups will also appear as a singlet. The integration value of this peak will be twice that of the methoxy peak, confirming the presence of two identical ester groups.

¹³C NMR and DEPT Spectral Interpretation

The broadband-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. To aid in the assignment of these signals, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable. A DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while a DEPT-90 experiment only shows CH carbons.[9][10][11][12][13] Quaternary carbons do not appear in DEPT spectra.[9][10][13]

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (δ, ppm) DEPT-90 DEPT-135
C=O (Ester)~165 - 175No SignalNo Signal
C-5 (Aromatic, attached to -OCH₃)~158 - 162No SignalNo Signal
C-1, C-3 (Aromatic, attached to -COOCH₃)~130 - 135No SignalNo Signal
C-2, C-6 (Aromatic, CH)~118 - 122PositivePositive
C-4 (Aromatic, CH)~115 - 119PositivePositive
-OCH₃ (Methoxy)~55 - 60No SignalPositive
-COOCH₃ (Ester Methyl)~52 - 55No SignalPositive
Analysis of Predicted ¹³C Signals:
  • Carbonyl Carbons (165-175 ppm): The carbon atoms of the two equivalent ester carbonyl groups are expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen.[10] These are quaternary carbons and will be absent in DEPT spectra.

  • Aromatic Carbons (115-162 ppm):

    • C-5: This carbon is directly attached to the electronegative oxygen of the methoxy group, causing it to be significantly deshielded and appear at a high chemical shift. It is a quaternary carbon.

    • C-1 and C-3: These two equivalent quaternary carbons are attached to the ester groups and will appear downfield.

    • C-2 and C-6: These equivalent methine (CH) carbons will show a positive signal in both DEPT-90 and DEPT-135 spectra.

    • C-4: This methine (CH) carbon will also give a positive signal in both DEPT-90 and DEPT-135 experiments.

  • Aliphatic Carbons (52-60 ppm):

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a positive signal in the DEPT-135 spectrum.

    • Ester Methyl Carbons (-COOCH₃): The two equivalent methyl carbons of the ester groups will also produce a positive signal in the DEPT-135 spectrum.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[14][15]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[14][16]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.[16][17]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial.[17]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][18]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (for organic solvents).[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow A Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Filter into NMR Tube B->C D Add Internal Standard (optional) C->D E Cap and Label D->E

Caption: Workflow for NMR Sample Preparation.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width (SW): Typically -2 to 12 ppm for ¹H NMR.[19][20]

    • Acquisition Time (AT): 2-4 seconds.[21]

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5-7 times the longest T₁ is recommended.[19][20][22]

    • Number of Scans (NS): 8-16 scans are usually sufficient for a compound of this concentration. For quantitative analysis, more scans may be needed to achieve a signal-to-noise ratio of at least 250.[21][23]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width (SW): 0 to 220 ppm.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

  • DEPT Acquisition:

    • Run DEPT-90 and DEPT-135 experiments using standard instrument parameters. The number of scans will be comparable to that of the standard ¹³C experiment.

Data_Acquisition_Logic cluster_H1 ¹H NMR cluster_C13 ¹³C NMR & DEPT H1_Pulse Standard Pulse H1_Params Set SW, AT, D1, NS H1_Pulse->H1_Params H1_Acquire Acquire Spectrum H1_Params->H1_Acquire C13_Pulse Proton Decoupled C13_Params Set SW, AT, D1, NS C13_Pulse->C13_Params C13_Acquire Acquire ¹³C Spectrum C13_Params->C13_Acquire DEPT_Pulse DEPT-90 & DEPT-135 C13_Params->DEPT_Pulse DEPT_Acquire Acquire DEPT Spectra DEPT_Pulse->DEPT_Acquire Start Sample Inserted, Locked & Shimmed Start->H1_Pulse Start->C13_Pulse

Caption: Logical Flow for ¹H and ¹³C NMR Data Acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed fingerprint of its molecular structure. By understanding the principles of chemical shift, spin-spin coupling, and utilizing advanced techniques like DEPT, researchers can confidently verify the identity and purity of this compound. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols: A Detailed Guide to the Esterification of 5-Methoxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 5-Methoxyisophthalate Esters

5-Methoxyisophthalic acid is a substituted aromatic dicarboxylic acid that serves as a valuable building block in the synthesis of a diverse range of complex molecules. Its esters, particularly the dimethyl and diethyl variants, are crucial intermediates in the development of pharmaceuticals, functional polymers, and specialty chemicals.[1][2] The presence of the electron-donating methoxy group and the two carboxylate functionalities allows for a wide array of subsequent chemical transformations, making the efficient and high-yield synthesis of its esters a foundational step in many synthetic pathways.[1]

This application note provides a comprehensive overview of the Fischer-Speier esterification of 5-methoxyisophthalic acid, delving into the reaction mechanism, offering a detailed step-by-step laboratory protocol, and discussing critical parameters for success.

Mechanistic Insights: The Fischer-Speier Esterification Pathway

The conversion of 5-methoxyisophthalic acid to its corresponding diester is a classic example of the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][3] The entire process is a series of equilibrium steps, and understanding the mechanism is key to optimizing the reaction conditions to favor product formation.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Catalytic Activation: The process begins with the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst (e.g., H₂SO₄).[4][5][6] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][6]

  • Proton Transfer: A proton is transferred from the oxonium group (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer transforms a poor leaving group (-OH) into a very good one (-OH₂⁺).[3]

  • Water Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and reforming a carbonyl group. This results in a protonated ester.[3][6]

  • Regeneration of Catalyst: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][6]

This entire five-step process occurs at both carboxylic acid sites on the 5-methoxyisophthalic acid molecule to yield the final diester product.[1][3] To drive the equilibrium toward the formation of the ester, a large excess of the alcohol is typically used, which also conveniently serves as the reaction solvent.[1][7]

Fischer_Esterification_Mechanism cluster_main Fischer-Speier Esterification Mechanism A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Alcohol A->B + R'OH C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water D->E - H₂O F 5. Deprotonation E->F G Final Ester Product F->G - H⁺ (Catalyst Regeneration)

Caption: The acid-catalyzed Fischer-Speier esterification pathway.

Detailed Experimental Protocol: Synthesis of Dimethyl 5-methoxyisophthalate

This protocol provides a reliable method for the synthesis of this compound. The principles can be readily adapted for other simple alcohols like ethanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
5-Methoxyisophthalic AcidC₉H₈O₅196.1610.0 g0.0511.0
Anhydrous MethanolCH₃OH32.04150 mL~3.7~73
Conc. Sulfuric Acid (98%)H₂SO₄98.082.0 mL0.0370.72
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Ethyl AcetateC₄H₈O₂88.11~200 mL--
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Equipment
  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice-water bath

  • 1 L Beaker

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (graduated cylinders, beakers)

Step-by-Step Procedure

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Acid + Methanol) Catalyst 2. Catalyst Addition (Conc. H₂SO₄) Setup->Catalyst Reflux 3. Reflux (6-8 hours) Catalyst->Reflux CoolQuench 4. Cooling & Quenching (Pour into ice water) Reflux->CoolQuench Neutralize 5. Neutralization (Add NaHCO₃ solution) CoolQuench->Neutralize Extract 6. Extraction (Ethyl Acetate) Neutralize->Extract WashDry 7. Washing & Drying (Brine, then MgSO₄) Extract->WashDry Isolate 8. Isolation (Solvent removal) WashDry->Isolate Purify 9. Purification (Recrystallization) Isolate->Purify

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (0.051 mol) of 5-methoxyisophthalic acid and 150 mL of anhydrous methanol. Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a 1 L beaker containing 500 mL of an ice-water slurry. A white precipitate of the crude product should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker while stirring. Continue adding the base portion-wise until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water.[8] Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent (MgSO₄) and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

Expected Results

This procedure typically yields this compound as a white crystalline solid. The identity and purity should be confirmed by determining its melting point (literature: 178-181 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[9]

Field-Proven Insights & Troubleshooting

  • Anhydrous Conditions: The use of anhydrous alcohol is critical. Since water is a product of the reaction, its presence at the start will hinder the forward reaction according to Le Châtelier's principle.[10]

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reflux time, the reaction can be extended. For particularly stubborn esterifications, generating anhydrous HCl in situ by adding acetyl chloride or thionyl chloride to the alcohol can be a more potent catalytic system.[10][11]

  • Work-up Emulsions: If emulsions form during the extraction phase, adding more brine can help break them. Gentle swirling of the separatory funnel is preferred over vigorous shaking.[10]

  • Alternative Catalysts: While sulfuric acid is common and effective, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used and are sometimes easier to handle.[7] For substrates that are sensitive to strong acids, milder methods like the Steglich esterification (using DCC/DMAP) could be considered, although this introduces different purification challenges.[11][12]

References

Definitive Characterization of Dimethyl 5-methoxyisophthalate Derivatives: A Multi-technique Analytical Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract: This application note provides a comprehensive guide to the essential analytical techniques for the structural elucidation and purity assessment of Dimethyl 5-methoxyisophthalate (DM-5-MI) and its key derivatives. As a pivotal intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials, rigorous characterization of these compounds is paramount to ensure quality, safety, and performance.[1][2] This document moves beyond mere procedural lists, offering field-proven insights into the causality behind experimental choices, data interpretation, and method validation. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography are detailed for researchers, scientists, and drug development professionals.

Strategic Overview: An Integrated Analytical Approach

The characterization of a DM-5-MI derivative is not a linear process but an integrated workflow where orthogonal techniques converge to provide a complete chemical picture. Each method yields a unique and critical piece of information, from atomic connectivity and molecular weight to purity and three-dimensional structure. The choice and sequence of these techniques are dictated by the specific questions being asked—be it confirming a synthetic outcome, identifying an unknown impurity, or defining the solid-state properties of a final active ingredient.

Analytical_Workflow cluster_synthesis Synthesis & Sample cluster_primary Primary Characterization cluster_separation Purity & Separation cluster_advanced Definitive Structure cluster_reporting Final Analysis Sample DM-5-MI Derivative (e.g., Amino, Hydroxy, Nitro) FTIR FT-IR (Functional Groups) Sample->FTIR Initial Screening NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Initial Screening MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Initial Screening XRay X-ray Crystallography (Solid-State Structure) Sample->XRay If Crystalline Solid HPLC HPLC / UPLC (Purity & Quantification) NMR->HPLC Confirm Identity Report Certificate of Analysis (Structure, Purity, Identity) NMR->Report Structure Data MS->HPLC Confirm Identity MS->Report MW Data HPLC->Report Purity Data XRay->Report Definitive 3D Structure

Figure 1: Integrated workflow for the characterization of DM-5-MI derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone technique for the unambiguous structural determination of organic molecules.[3] For DM-5-MI derivatives, ¹H and ¹³C NMR provide definitive information on the substitution pattern of the aromatic ring, the integrity of the methyl ester groups, and the nature of the C5-substituent.

Rationale: The chemical environment of each proton and carbon atom results in a unique resonance frequency (chemical shift). The substitution pattern on the isophthalate ring creates highly predictable splitting patterns and chemical shifts for the aromatic protons, making it straightforward to confirm the identity and rule out positional isomers.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DM-5-MI derivative.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for derivatives with exchangeable protons like -OH or -NH₂.[4]

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • Spectrometer Parameters (300-500 MHz):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Expected Spectral Data

The following table summarizes the expected chemical shifts for the parent DM-5-MI and its common derivatives.

Compound NameAromatic Protons (ppm)-OCH₃ (Methoxy, ppm)-COOCH₃ (Ester, ppm)Other Protons (ppm)
This compound ~8.28 (t, 1H, H2), ~7.75 (d, 2H, H4/H6)[5]~3.90 (s, 3H)[5]~3.95 (s, 6H)[5]N/A
Dimethyl 5-hydroxyisophthalate ~7.9 (t, 1H), ~7.5 (d, 2H)N/A~3.9 (s, 6H)~5.5-6.0 (s, 1H, Ar-OH)
Dimethyl 5-aminoisophthalate ~7.6 (t, 1H), ~7.1 (d, 2H)N/A~3.9 (s, 6H)~4.0-5.0 (br s, 2H, -NH₂)
Dimethyl 5-nitroisophthalate ~8.9 (t, 1H), ~8.6 (d, 2H)N/A~4.0 (s, 6H)N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is indispensable for confirming the molecular weight of the target compound and providing structural clues through fragmentation analysis. Coupling MS with a chromatographic technique (GC-MS or LC-MS) is a powerful method for identifying impurities.

Rationale: Electron Ionization (EI) is a high-energy technique that provides a detailed fragmentation pattern, which acts as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique, ideal for LC-MS, that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy. The fragmentation of isophthalate esters often involves the characteristic loss of a methoxy group (-OCH₃).[6]

Protocol: GC-MS (for volatile, thermally stable derivatives)
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Expected Mass Fragments
Compound (Molecular Weight)Molecular Ion (M⁺)Key Fragment Ions (m/z)Mechanistic Insight
DM-5-MI (MW: 224.2)224193, 165, 135Loss of -OCH₃, followed by loss of CO
Dimethyl Isophthalate (MW: 194.18)194163, 135, 103, 77Base peak at m/z 163 corresponds to [M-OCH₃]⁺[6][7]
Dimethyl 5-aminoisophthalate (MW: 209.2)209178, 150, 120Loss of -OCH₃ from the ester group[8]
Dimethyl 5-nitroisophthalate (MW: 239.18)239208, 180, 134Loss of -OCH₃ and subsequent fragmentation

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary technique for determining the purity of DM-5-MI derivatives and quantifying impurities.[3] Given the potential for positional isomers (e.g., from incomplete regioselective synthesis), a well-developed HPLC method is critical for quality control.[9]

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The polarity of DM-5-MI derivatives is significantly influenced by the C5 substituent (-OCH₃, -OH, -NH₂, -NO₂), allowing for effective separation from starting materials, by-products, and isomers on a C18 or Phenyl column.[10][11] Method validation according to ICH guidelines ensures the reliability and consistency of the results.[12][13]

HPLC_Method cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis node1 Sample Preparation 1. Accurately weigh sample 2. Dissolve in mobile phase 3. Filter (0.45 µm) node2 Pump Mobile Phase: Acetonitrile/Water + Acid Flow Rate: 1.0 mL/min Autosampler Injection Vol: 10 µL Column Oven Temp: 30°C Column e.g., C18, 4.6x150mm, 5µm Detector UV @ 254 nm node1->node2 Inject node3 Chromatogram Identify main peak Integrate all peaks Purity Calculation Area % = (Area_peak / Area_total) * 100 node2->node3 Detect

Figure 2: Standard HPLC workflow for purity analysis.

Protocol: Reversed-Phase HPLC for Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both phases prior to use. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[10]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute to a working concentration of ~0.1 mg/mL with the same diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 30% B (re-equilibration)

  • System Suitability & Validation:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.

    • Specificity: Demonstrate that the method can resolve the main compound from potential impurities and degradants.[9]

    • Linearity, Accuracy, Precision: These parameters must be validated as per ICH Q2(R2) guidelines for quantitative impurity analysis.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR is a rapid, non-destructive technique perfect for the initial identification of key functional groups. It can quickly confirm the presence of the characteristic ester carbonyls, the aromatic ring, and the specific C5-substituent.

Rationale: Aromatic esters like DM-5-MI derivatives exhibit a "Rule of Three" pattern: a strong C=O stretch and two distinct C-O stretches.[14][15] The C=O stretch for these conjugated esters appears at a slightly lower wavenumber (1730-1715 cm⁻¹) compared to aliphatic esters.[16][17]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Spectrometer Conditions:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Key Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1730 - 1715[14][16]
C-O (Ester)Stretch1300 - 1100 (two strong bands)[14][17]
C-H (Aromatic)Stretch3100 - 3000
C=C (Aromatic)Stretch1600 - 1450
O-H (for Hydroxy derivative)Stretch (broad)3500 - 3200
N-H (for Amino derivative)Stretch (two bands)3500 - 3300
NO₂ (for Nitro derivative)Asymmetric & Symmetric Stretch~1550 and ~1350

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure, including stereochemistry and molecular packing.

Rationale: This technique is the ultimate arbiter of structure.[18] In pharmaceutical development, it is crucial for identifying polymorphs, which can have different physical properties (e.g., solubility, stability).[19][20] While it requires a suitable single crystal, the resulting data on bond lengths, bond angles, and crystal lattice is unparalleled.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Use a modern diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the phase problem using direct methods or Patterson functions to get an initial electron density map.

    • Build and refine the molecular model against the experimental data until convergence is reached. The final model provides precise atomic coordinates.

References

The Role of Dimethyl 5-methoxyisophthalate in Modifying Polymer Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Polymer Performance at the Molecular Level

In the pursuit of advanced polymeric materials, the strategic selection and modification of monomers offer the most direct route to tailoring final properties. Dimethyl 5-methoxyisophthalate (DM5MI) has emerged as a valuable co-monomer for modifying high-performance polymers such as polyesters and polyamides. The introduction of the methoxy (-OCH₃) group onto the isophthalate backbone serves as a powerful tool for polymer chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of DM5MI to strategically alter polymer characteristics. We will delve into the underlying chemical principles, provide detailed experimental protocols for polymerization, and present data on the resulting property modifications.

The core principle behind the efficacy of DM5MI lies in its ability to induce "internal plasticization".[1] Unlike the addition of external plasticizing agents, which can leach out over time, DM5MI is covalently incorporated into the polymer chain. The pendant methoxy group disrupts the regular, close packing of polymer chains, thereby increasing free volume and altering intermolecular forces.[1] This structural modification at the molecular level translates into macroscopic changes in thermal stability, mechanical strength, and solubility. Historically, isophthalic acid derivatives have been fundamental to the creation of high-performance polymers like the fire-resistant material Nomex.[2] The functionalization of the isophthalate ring, as with DM5MI, represents a continuation of this legacy, enabling the fine-tuning of polymer architectures for specialized applications.

Core Principles: The Causal Effect of the Methoxy Group

The incorporation of DM5MI into a polymer backbone, such as in the copolyester poly(ethylene terephthalate-co-5-methoxyisophthalate), initiates a cascade of structural and functional changes. The rationale behind these modifications is rooted in the steric and electronic effects of the methoxy substituent.

Mechanism of Action:

  • Disruption of Chain Packing: In standard aromatic polyesters like poly(ethylene terephthalate) (PET), the planar phenyl rings allow for efficient π-π stacking and the formation of a highly ordered, crystalline structure. The presence of the methoxy group on the isophthalate ring introduces a steric hindrance that prevents this close packing.

  • Increased Amorphous Content: By inhibiting crystallization, the incorporation of DM5MI increases the amorphous content of the polymer. This leads to a decrease in the melting temperature (Tm) and crystallinity.[3]

  • Modification of Intermolecular Forces: The methoxy group can also alter the intermolecular hydrogen bonding that is characteristic of polyamides, influencing their solubility and mechanical behavior.[1]

  • Enhanced Solubility and Processability: The less-ordered structure of copolyesters and polyamides containing DM5MI often results in improved solubility in common organic solvents, which can be a significant advantage for processing and characterization.[1][4]

The logical flow from monomer incorporation to property modification can be visualized as follows:

G Monomer Incorporate Dimethyl 5-methoxyisophthalate Disruption Steric Hindrance from Methoxy Group Monomer->Disruption Packing Disruption of Polymer Chain Packing Disruption->Packing Crystallinity Decreased Crystallinity and Melting Temperature (Tm) Packing->Crystallinity Solubility Increased Solubility and Processability Packing->Solubility Mechanical Altered Mechanical Properties (e.g., Ductility) Packing->Mechanical

Caption: Logical workflow of DM5MI's effect on polymer properties.

Impact on Polymer Properties: A Quantitative Overview

The introduction of DM5MI as a comonomer in polyesters and polyamides leads to predictable and quantifiable changes in their thermal and mechanical properties. While specific data for DM5MI is dispersed in the literature, the trends can be inferred from studies on closely related substituted aromatic polymers. The following table summarizes the expected effects based on established structure-property relationships.

PropertyUnmodified Polymer (e.g., PET)Polymer with DM5MIRationale for Change
Glass Transition Temp. (Tg) Typically ~75 °CSlight increase or decreaseThe methoxy group can restrict ring rotation, potentially increasing Tg. Conversely, increased free volume can lower it. The net effect depends on the specific polymer system.
Melting Temperature (Tm) ~255 °CLowerDisruption of chain packing reduces the energy required to melt the crystalline domains.[3]
Crystallinity SemicrystallineLower/AmorphousSteric hindrance from the methoxy group inhibits the formation of a highly ordered crystalline lattice.[3]
Tensile Strength HighGenerally LowerReduced crystallinity and intermolecular forces can lead to a decrease in ultimate tensile strength.
Elongation at Break ModerateGenerally HigherIncreased amorphous content can lead to greater ductility and less brittleness.
Solubility Poor in common solventsImprovedA less ordered structure allows for easier penetration of solvent molecules.[1][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polymers incorporating this compound. These are intended as a robust starting point for research and development.

Protocol 1: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester, poly(ethylene terephthalate-co-5-methoxyisophthalate), using a two-stage melt polycondensation process. This method is widely used in industrial polyester production.[5]

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound (DM5MI)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or other suitable transesterification catalyst

  • Thermal stabilizer (e.g., a phosphite antioxidant)

Experimental Workflow:

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Charge Charge Reactor with DMT, DM5MI, EG, Catalyst Heat1 Heat to 180-220°C under N₂ Atmosphere Charge->Heat1 Methanol Distill off Methanol Byproduct Heat1->Methanol Oligomer Formation of Bis(2-hydroxyethyl) Oligomers Methanol->Oligomer Heat2 Increase Temperature to 260-280°C Oligomer->Heat2 Transfer to Polycondensation Vacuum Apply High Vacuum (<1 Torr) Heat2->Vacuum EG_Removal Remove Excess Ethylene Glycol Vacuum->EG_Removal Viscosity Monitor Viscosity Increase EG_Removal->Viscosity Final Polymer Final Polymer Viscosity->Final Polymer

Caption: Workflow for two-stage melt polycondensation of a copolyester.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Charging the Reactor: Charge the reactor with the desired molar ratios of Dimethyl terephthalate and this compound, along with a 2.2-fold molar excess of ethylene glycol. Add the transesterification catalyst (e.g., 200-300 ppm Sb₂O₃).

  • Transesterification:

    • Under a slow nitrogen purge, heat the reaction mixture to 180-220°C with continuous stirring.

    • Methanol will be formed as a byproduct of the transesterification reaction. Monitor the distillation of methanol and continue heating until approximately 95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.

  • Polycondensation:

    • Add the thermal stabilizer to the oligomer mixture.

    • Gradually increase the temperature to 260-280°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over about 30-60 minutes.

    • Excess ethylene glycol will be distilled off under vacuum. The viscosity of the molten polymer will increase significantly.

    • Continue the reaction for 2-3 hours under high vacuum, monitoring the torque on the stirrer as an indicator of molecular weight increase.

  • Product Recovery:

    • Once the desired viscosity is reached, break the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for further characterization.

Causality Behind Experimental Choices:

  • Excess Ethylene Glycol: An excess of ethylene glycol is used in the transesterification stage to drive the reaction to completion and ensure that the resulting oligomers are hydroxyl-terminated.

  • Two-Stage Heating: The initial lower temperature is optimal for the transesterification reaction, while the higher temperature in the second stage is necessary to promote the polycondensation and remove the volatile ethylene glycol byproduct.

  • High Vacuum: A high vacuum is critical during polycondensation to efficiently remove ethylene glycol, shifting the reaction equilibrium towards the formation of a high molecular weight polymer.

Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 5-methoxyisophthaloyl chloride and an aromatic diamine (e.g., m-phenylenediamine) in a polar aprotic solvent. This method is suitable for producing high molecular weight aramids that may be thermally unstable at melt polymerization temperatures.[2][6]

Materials:

  • 5-methoxyisophthalic acid

  • Thionyl chloride (SOCl₂)

  • m-phenylenediamine (MPD)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

Experimental Workflow:

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Isolation and Purification AcidChloride Convert 5-methoxyisophthalic acid to Diacyl Chloride with SOCl₂ PurifyMonomer Purify Diacyl Chloride (e.g., Recrystallization) AcidChloride->PurifyMonomer AddDiacyl Add Diacyl Chloride Solution Dropwise DissolveDiamine Dissolve m-phenylenediamine in NMP/Pyridine Cool Cool Solution to 0°C DissolveDiamine->Cool Cool->AddDiacyl Stir Stir at Room Temperature for 4-24 hours AddDiacyl->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate FilterWash Filter and Wash Polymer with Water and Methanol Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry

Caption: Workflow for low-temperature solution polycondensation of an aromatic polyamide.

Step-by-Step Procedure:

  • Synthesis of 5-methoxyisophthaloyl chloride:

    • In a fume hood, reflux 5-methoxyisophthalic acid with an excess of thionyl chloride for 4-6 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Purify the resulting crude 5-methoxyisophthaloyl chloride by recrystallization from an anhydrous solvent like hexane.

  • Polymerization:

    • Set up a flame-dried, three-necked flask with a mechanical stirrer and a nitrogen inlet.

    • Dissolve m-phenylenediamine (1 equivalent) in anhydrous NMP containing about 2 equivalents of anhydrous pyridine under a nitrogen atmosphere.

    • Cool the diamine solution to 0°C in an ice bath.

    • Dissolve the purified 5-methoxyisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours. The solution will become highly viscous.

  • Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove NMP and pyridine hydrochloride.

    • Dry the final polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Diacyl Chloride: The diacyl chloride is used because it is much more reactive than the corresponding dicarboxylic acid, allowing the polymerization to proceed rapidly at low temperatures.

  • Low Temperature: Low temperatures (0°C to room temperature) are used to minimize side reactions and control the polymerization rate, which is crucial for achieving high molecular weights in aramids.

  • Anhydrous Conditions: Water must be excluded from the reaction as it will react with the highly reactive acyl chloride groups, terminating the growing polymer chains and limiting the final molecular weight.

  • Pyridine: Pyridine acts as an acid scavenger, neutralizing the HCl that is produced during the condensation reaction. This prevents the protonation of the amine groups on the diamine, which would render them unreactive.

Conclusion

This compound is a versatile and effective monomer for the strategic modification of polymer properties. By introducing a pendant methoxy group into the polymer backbone, it is possible to disrupt chain packing, reduce crystallinity, and enhance solubility and processability. The provided protocols for melt and solution polymerization offer robust methods for synthesizing copolyesters and polyamides with tailored characteristics. The ability to fine-tune the thermal and mechanical properties of these high-performance polymers through the incorporation of DM5MI opens up new possibilities for the development of advanced materials for a wide range of applications, from specialty packaging films to advanced engineering plastics and biomedical devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl 5-methoxyisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 5-methoxyisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Overview of Synthetic Routes

The synthesis of this compound can be approached through several established chemical pathways. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity. The most common methods involve the esterification and methylation of isophthalic acid derivatives.

One primary route is the direct esterification of 5-methoxyisophthalic acid using an excess of methanol with a strong acid catalyst, such as sulfuric acid, following a Fischer esterification mechanism.[1] Another widely used laboratory-scale synthesis starts with 5-hydroxyisophthalic acid, which undergoes both O-methylation of the hydroxyl group and esterification of the two carboxylic acid groups. This is typically achieved using dimethyl sulfate in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone.[1] The reaction generally requires heating under reflux for an extended period to ensure completion.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors, ranging from reaction conditions to reagent quality.

  • Incomplete Reaction: The simultaneous methylation and esterification can be slow. Ensure the reaction is heated under reflux for a sufficient duration, often cited as 18 hours or more, to drive it to completion.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the ester product and consume the methylating agent. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Suboptimal Temperature: While reflux is generally recommended, excessively high temperatures can lead to side reactions and degradation of reagents or products. Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is dependent on the solvent used.

  • Reagent Stoichiometry and Purity: Ensure the correct molar ratios of your starting material, base, and methylating agent are used. The purity of the starting 5-hydroxyisophthalic acid is crucial, as impurities can interfere with the reaction.

Question 2: I'm observing incomplete methylation of the hydroxyl group, resulting in Dimethyl 5-hydroxyisophthalate as a byproduct. How can I fix this?

Answer: The formation of Dimethyl 5-hydroxyisophthalate indicates that the esterification of the carboxylic acids is occurring, but the O-methylation of the phenol is incomplete.

  • Base Strength and Amount: Potassium carbonate (K2CO3) is a commonly used base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.[1] Ensure at least one equivalent of a suitable base is used to deprotonate the phenolic hydroxyl group. A stronger base might be considered, but this could increase the risk of side reactions.

  • Nucleophilic Attack Efficiency: The phenoxide ion attacks the dimethyl sulfate in an SN2 reaction.[1] Ensure thorough mixing to facilitate this step. The choice of solvent can also play a role; a polar aprotic solvent like acetone is often effective.[1]

Question 3: My final product is contaminated with mono-ester or unreacted di-acid. What is the cause and how can I resolve it?

Answer: The presence of partially esterified products or unreacted starting material points to incomplete esterification.

  • Insufficient Methylating Agent/Catalyst: For Fischer esterification starting from 5-methoxyisophthalic acid, a sufficient amount of acid catalyst (e.g., concentrated H2SO4) and a large excess of methanol are necessary to drive the equilibrium towards the diester product.[1][2] When using dimethyl sulfate, ensure enough is added to esterify both carboxylic acid groups.

  • Reaction Time: Esterification can be slower than O-methylation under certain conditions. As mentioned, extending the reflux time is a primary strategy to ensure complete conversion.[1]

  • Work-up Procedure: During the work-up, pouring the reaction mixture into water helps to precipitate the organic product.[1] However, if the pH becomes too basic during neutralization, it could potentially hydrolyze the desired ester product back to the carboxylate. Careful control of pH is important.

Question 4: What is the most effective method for purifying crude this compound?

Answer: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product. Cyclohexane is a frequently cited solvent for recrystallization, yielding a product with a reported purity of around 78% after this step.[1] Other potential solvents could be tested based on the solubility of the product and impurities. A general procedure for purification by crystallization involves dissolving the crude product in a hot solvent and then cooling it slowly to allow for the formation of pure crystals.[3]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective in separating the non-polar desired product from more polar impurities like the mono-ester or di-acid.

Question 5: How can I confirm the identity and purity of my synthesized product?

Answer: A combination of analytical techniques should be used for full characterization.

  • Melting Point: Pure this compound has a reported melting point of 108-112 °C. A broad or depressed melting point range indicates the presence of impurities.

  • Spectroscopy:

    • ¹H NMR: Proton NMR will confirm the presence of the methoxy group, the two methyl ester groups, and the aromatic protons, with characteristic chemical shifts and integration values.

    • ¹³C NMR: Carbon NMR will show distinct peaks for the carbonyl carbons of the esters, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

    • FT-IR: Infrared spectroscopy will show characteristic absorption bands for the C=O stretch of the ester groups and the C-O stretches of the ether and ester functionalities.

  • Mass Spectrometry: This will confirm the molecular weight of the compound (224.21 g/mol ).

Experimental Protocols

Protocol 1: Synthesis from 5-Hydroxyisophthalic Acid

This protocol is based on the simultaneous O-methylation and di-esterification using dimethyl sulfate.

Materials:

  • 5-Hydroxyisophthalic acid

  • Dimethyl sulfate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Cyclohexane (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension and add dimethyl sulfate dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude solid from hot cyclohexane to obtain pure this compound.[1]

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low reaction yields.

troubleshooting_yield start Low Yield Observed check_reaction_time Was reaction time sufficient? (e.g., >18h) start->check_reaction_time increase_time Increase reflux time and monitor by TLC check_reaction_time->increase_time No check_reagents Are reagents anhydrous and of high purity? check_reaction_time->check_reagents Yes end_node Re-run experiment increase_time->end_node dry_reagents Use anhydrous solvents and dry glassware check_reagents->dry_reagents No check_stoichiometry Was stoichiometry of base and methylating agent correct? check_reagents->check_stoichiometry Yes dry_reagents->end_node adjust_stoichiometry Recalculate and adjust molar ratios check_stoichiometry->adjust_stoichiometry No check_temp Was reflux temperature optimal for the solvent? check_stoichiometry->check_temp Yes adjust_stoichiometry->end_node optimize_temp Adjust heating to maintain steady reflux check_temp->optimize_temp No check_temp->end_node Yes optimize_temp->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Data Summary

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Melting Point 108-112 °C
Appearance White solid
CAS Number 20319-44-2
Table 2: Key Reaction Parameters for Synthesis from 5-Hydroxyisophthalic Acid
ParameterRecommended ConditionRationaleSource
Methylating Agent Dimethyl sulfateEffective for both O-methylation and esterification.[1]
Base Potassium carbonate (K2CO3)Deprotonates the phenolic hydroxyl and carboxylic acids.[1]
Solvent Acetone (anhydrous)Aprotic solvent that facilitates the SN2 reaction.[1]
Temperature RefluxProvides energy to overcome activation barriers.[1]
Reaction Time 18-24 hoursEnsures the reaction goes to completion.[1]
Purification Solvent CyclohexaneGood for recrystallizing the final product.[1]

Reaction Mechanism

The synthesis from 5-hydroxyisophthalic acid and dimethyl sulfate proceeds via a series of nucleophilic substitution reactions. The diagram below illustrates the key steps.

reaction_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Further Methylation/Esterification 5-Hydroxyisophthalic_Acid 5-Hydroxyisophthalic Acid Phenoxide_Carboxylate Phenoxide/ Carboxylate Intermediate 5-Hydroxyisophthalic_Acid->Phenoxide_Carboxylate + K2CO3 Intermediate_Product Partially Methylated Intermediate Phenoxide_Carboxylate->Intermediate_Product + Dimethyl Sulfate Final_Product Dimethyl 5-methoxyisophthalate Intermediate_Product->Final_Product + Dimethyl Sulfate

Caption: Simplified reaction mechanism.

References

Common side reactions in the synthesis of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 5-methoxyisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights grounded in chemical principles to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of 5-methoxyisophthalic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] While seemingly straightforward, this reaction is not without its potential pitfalls, which can lead to reduced yields and purification challenges. This guide will walk you through the most common side reactions and provide actionable solutions.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of this compound - The Problem of Incomplete Esterification

Question: I am consistently obtaining low yields of the desired this compound, and I suspect the reaction is not going to completion. What could be the cause and how can I improve the conversion?

Answer:

A low yield in Fischer esterification is frequently due to the reversible nature of the reaction.[1] The equilibrium between the reactants (5-methoxyisophthalic acid and methanol) and the products (this compound and water) can be unfavorable. A significant byproduct of incomplete reaction is the mono-ester, Monomethyl 5-methoxyisophthalate .[3][4]

Causality: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis. To achieve a high yield of the diester, the equilibrium must be shifted towards the products.

Troubleshooting Protocol:

  • Increase the Molar Ratio of Methanol: A common and effective strategy is to use a large excess of methanol.[1] This not only acts as a reactant but also as the solvent, pushing the equilibrium forward according to Le Châtelier's principle. Molar ratios of methanol to diacid of 10:1 or higher are often employed.

  • Water Removal: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.

    • Dean-Stark Apparatus: If using a solvent like toluene in conjunction with methanol, a Dean-Stark trap can be used to azeotropically remove water.

    • Drying Agents: The inclusion of a drying agent, such as molecular sieves, in the reaction mixture can also sequester the water byproduct.

  • Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the reaction rate, helping to reach equilibrium faster. However, be cautious as this can also promote side reactions (see FAQs 3 and 4).

  • Extend Reaction Time and Monitor Progress: Ensure the reaction is running for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the mono-ester intermediate. A typical reflux time is several hours.[5][6]

FAQ 2: My Purified Product is Contaminated. Could it be Hydrolysis During Workup?

Question: After purification, I'm still seeing impurities that I suspect are the mono-ester or even the starting diacid. Could my workup procedure be causing hydrolysis of the desired diester?

Answer:

Yes, hydrolysis of the ester groups during the aqueous workup is a common issue, especially if the conditions are not carefully controlled. This can lead to the reformation of Monomethyl 5-methoxyisophthalate or 5-methoxyisophthalic acid.

Causality: The ester linkages in this compound are susceptible to cleavage by both acidic and basic hydrolysis. During a typical workup to neutralize the acid catalyst, prolonged exposure to aqueous acid or base can reverse the esterification.

Troubleshooting Protocol for Workup:

  • Rapid Neutralization: Perform the neutralization of the acid catalyst promptly and at a low temperature (e.g., using an ice bath).

  • Use of a Weak Base: Instead of strong bases like sodium hydroxide, consider using a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[5]

  • Minimize Contact Time with Aqueous Layers: Do not let the organic layer containing your product sit in contact with the aqueous phase for extended periods. Separate the layers as soon as the neutralization is complete and the layers have clearly separated.

  • Thorough Washing and Drying: After neutralization, wash the organic layer with brine to remove residual water and inorganic salts. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

FAQ 3: I'm Observing an Unexpected Volatile Byproduct. Could it be Dimethyl Ether?

Question: During my reaction, I've noticed a significant amount of a very volatile substance. My starting materials are 5-methoxyisophthalic acid, methanol, and sulfuric acid. Could this be a side product?

Answer:

It is highly probable that the volatile byproduct you are observing is dimethyl ether .

Causality: In the presence of a strong acid catalyst like sulfuric acid and at elevated temperatures (reflux conditions), methanol can undergo acid-catalyzed dehydration to form dimethyl ether.[7] This is a well-known side reaction in acid-catalyzed reactions involving alcohols.

Troubleshooting and Prevention:

  • Temperature Control: While reflux is necessary for the esterification, excessive temperatures can favor the formation of dimethyl ether. Ensure your heating mantle is set to maintain a gentle reflux of methanol (boiling point ~65 °C) and avoid overheating.

  • Catalyst Choice: While effective, sulfuric acid is a strong dehydrating agent. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which may reduce the extent of ether formation.

  • Reaction Setup: Ensure your reflux condenser is efficient to minimize the loss of both methanol and the volatile dimethyl ether from the reaction vessel.

FAQ 4: My Product is Discolored and Difficult to Purify. Could Aromatic Sulfonation be the Culprit?

Question: I am using concentrated sulfuric acid as the catalyst and my final product is often discolored, requiring extensive purification. Is it possible that a side reaction is occurring on the aromatic ring?

Answer:

Yes, when using sulfuric acid as a catalyst with an activated aromatic ring, such as the one in 5-methoxyisophthalic acid, there is a risk of electrophilic aromatic sulfonation .[8]

Causality: The methoxy group is an activating, ortho-, para-directing group. The presence of concentrated sulfuric acid, especially at elevated temperatures, can lead to the sulfonation of the aromatic ring, introducing a sulfonic acid (-SO₃H) group. This results in a highly polar and often colored impurity that can complicate purification.

Troubleshooting and Prevention:

  • Use an Alternative Catalyst: The most effective way to prevent sulfonation is to avoid using sulfuric acid. p-Toluenesulfonic acid (p-TsOH) is an excellent alternative that is a strong acid but does not act as a sulfonating agent under these conditions. Lewis acids can also be considered.

  • Control Reaction Temperature: If sulfuric acid must be used, maintaining the lowest possible temperature required for a reasonable reaction rate can help minimize sulfonation.

  • Limit Reaction Time: Do not extend the reaction time unnecessarily, as this increases the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

FAQ 5: I've Identified a Byproduct with a Lower Molecular Weight than Expected. Could Demethylation be Occurring?

Question: My mass spectrometry analysis of an impurity suggests the loss of a methyl group. Is it possible for the methoxy group to be cleaved under the reaction conditions?

Answer:

While less common under standard Fischer esterification conditions, demethylation of the methoxy group to a hydroxyl group is a possibility, especially under harsh acidic conditions and prolonged heating. This would result in the formation of Dimethyl 5-hydroxyisophthalate.

Causality: Aryl methyl ethers can be cleaved by strong acids. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group. While typically requiring harsher reagents like HBr or BBr₃, strong sulfuric acid at high temperatures for extended periods could potentially cause a low level of demethylation.

Troubleshooting and Prevention:

  • Milder Reaction Conditions: To avoid demethylation, use the mildest possible reaction conditions that still afford a good conversion rate. This includes using the minimum necessary amount of catalyst and avoiding excessive temperatures and reaction times.

  • Catalyst Selection: Using a non-nucleophilic acid catalyst like p-TsOH may be less likely to promote this side reaction compared to acids with potentially nucleophilic counterions under certain conditions.

Summary of Potential Side Reactions and Byproducts

Side Reaction Common Byproduct(s) Primary Cause Key Prevention Strategy
Incomplete EsterificationMonomethyl 5-methoxyisophthalateReversible nature of the reactionUse a large excess of methanol and/or remove water
HydrolysisMonomethyl 5-methoxyisophthalate, 5-methoxyisophthalic acidPresence of water during workupRapid and mild neutralization at low temperature
Ether FormationDimethyl etherAcid-catalyzed dehydration of methanolCareful temperature control, consider a milder catalyst
Aromatic SulfonationSulfonated this compoundUse of sulfuric acid as a catalystUse a non-sulfonating acid catalyst like p-TsOH
DemethylationDimethyl 5-hydroxyisophthalateHarsh acidic conditions and high temperaturesUse milder reaction conditions

Visualizing the Reaction and Side Products

Synthesis_of_Dimethyl_5_methoxyisophthalate cluster_methanol_side_reactions Methanol Side Reactions cluster_aromatic_side_reactions Aromatic Ring Side Reactions Start 5-Methoxyisophthalic Acid + Methanol Product This compound Start->Product Fischer Esterification (H+, Heat) Monoester Monomethyl 5-methoxyisophthalate (Incomplete Reaction/Hydrolysis) Start->Monoester Incomplete Reaction Sulfonated Sulfonated Byproduct (Aromatic Sulfonation) Start->Sulfonated H2SO4, Heat Product->Monoester Hydrolysis Demethylated Dimethyl 5-hydroxyisophthalate (Demethylation) Product->Demethylated Harsh H+, Heat Ether Dimethyl Ether (Methanol Dehydration) Methanol Methanol Methanol->Ether H+, Heat

Caption: Main reaction pathway and potential side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxyisophthalic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20 eq).

  • Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq, or p-toluenesulfonic acid monohydrate, 0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

Troubleshooting guide for the polymerization of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Dimethyl 5-methoxyisophthalate (DM-5MI). This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer to synthesize novel polyesters. Here, we address common challenges encountered during polymerization, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical polymerization method for this compound?

A1: this compound is most commonly polymerized via a two-stage melt polycondensation process.[1][2] The first stage is a transesterification reaction where DM-5MI reacts with a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst to form methanol and a bis(hydroxyalkyl) ester oligomer. The second stage, polycondensation, involves further heating under high vacuum to remove the excess diol, which drives the chain-growth and increases the polymer's molecular weight.[3][4]

Q2: Why is achieving a high molecular weight polymer crucial?

A2: The molecular weight of a polymer is directly related to its mechanical and thermal properties. For most applications, including fibers, films, and structural materials, a high molecular weight is necessary to ensure desirable characteristics such as strength, toughness, and a high glass transition temperature (Tg). Low molecular weight polymers are often brittle and have poor physical properties.

Q3: What are the most critical factors for a successful polymerization of DM-5MI?

A3: The three most critical factors are:

  • Monomer Purity: Impurities can act as chain terminators or cause undesirable side reactions.

  • Stoichiometric Balance: A precise 1:1 molar ratio of the di-ester (DM-5MI) to the diol functional groups is paramount for achieving high molecular weight.[5][6]

  • Reaction Conditions: Efficient removal of byproducts (methanol and the diol) through precise control of temperature and vacuum is essential to drive the polymerization equilibrium toward the formation of long polymer chains.[3]

In-Depth Troubleshooting Guides

Issue 1: Low Molecular Weight or Intrinsic Viscosity

You've completed the polymerization, but the resulting polymer is brittle, crushes easily into a powder, or your Gel Permeation Chromatography (GPC) results show a low number-average molecular weight (Mn).

Q: My final polymer has a very low molecular weight. What are the likely causes and how can I fix this?

A: This is one of the most common challenges in step-growth polymerization. The root cause almost always lies in one of three areas: stoichiometry, monomer purity, or reaction conditions.

  • 1. Inaccurate Stoichiometry:

    • Why it happens: Step-growth polymerization requires a near-perfect equimolar ratio of reacting functional groups (in this case, methyl ester groups from DM-5MI and hydroxyl groups from the diol).[5][6] Any excess of one monomer will lead to chain ends of the same type, preventing further chain growth and severely limiting the final molecular weight.[5]

    • Recommended Actions:

      • Precise Measurement: Use analytical balances for all measurements. Do not rely on volumetric measurements for monomers.

      • Account for Diol Volatility: It is standard practice to add a slight excess of the diol (typically 10-20 mol%) during the initial transesterification stage to compensate for losses due to volatilization during heating and inert gas sparging.[7] However, this excess must be effectively removed during the vacuum stage.

      • Purity Correction: Ensure you are using the assayed purity of your monomers to calculate the molar quantities, not just the gross weight.

  • 2. Monomer & Reagent Purity:

    • Why it happens:

      • Monofunctional Impurities: Any impurity with a single reactive group (e.g., a monohydric alcohol or a monomethyl ester) will act as a "chain stopper," capping the growing polymer chain and preventing further reaction at that end.[4][5]

      • Water: Moisture is a significant issue. Water can hydrolyze the ester linkages in the monomer or the growing polymer chain, creating carboxylic acid and alcohol end-groups. This disrupts the stoichiometry and can inhibit the reaction.

      • Acidic/Basic Impurities: Impurities like 5-methoxyisophthalic acid (from incomplete esterification of the monomer) can disrupt the stoichiometry and may interfere with certain catalysts.

    • Recommended Actions:

      • Monomer Purification: We recommend recrystallizing the this compound before use. A common solvent for this is methanol.

      • Diol Purity: Use a high-purity diol (e.g., >99.8%). If necessary, distill the diol to remove water and other impurities.

      • Drying: Dry all monomers and glassware thoroughly in a vacuum oven before use. The reaction should be assembled under a dry, inert atmosphere (Nitrogen or Argon).

  • 3. Inefficient Polycondensation Stage:

    • Why it happens: The polycondensation reaction is an equilibrium. To achieve high molecular weight, the diol byproduct must be continuously and efficiently removed to drive the reaction forward.[3] Insufficient vacuum, a low surface area of the melt, or inadequate mixing can all lead to poor byproduct removal.

    • Recommended Actions:

      • High Vacuum: Ensure your vacuum system can achieve and maintain a pressure below 1 Torr (133 Pa).

      • Temperature Profile: The temperature must be high enough to maintain a molten, stirrable polymer but not so high as to cause thermal degradation. A typical profile is a gradual increase from ~180°C to 250-280°C.

      • Agitation: Efficient stirring is critical. It increases the surface area of the melt, allowing the diol to escape more easily. As the viscosity increases, the stirrer torque will also increase, which is a good indicator of molecular weight build-up.

      • Inert Gas Purge: In the initial transesterification stage, a slow subsurface stream of dry nitrogen can help carry away the methanol byproduct.

G start Problem: Low Molecular Weight stoichiometry Check Stoichiometry Calculations start->stoichiometry purity Verify Monomer Purity start->purity conditions Review Reaction Conditions start->conditions stoichiometry_q Was a slight excess of diol used? stoichiometry->stoichiometry_q purity_q1 Were monomers purified and dried? purity->purity_q1 conditions_q1 Was a high vacuum (<1 Torr) achieved? conditions->conditions_q1 sol_stoich1 Action: Recalculate molar ratios. Use 10-20% excess diol. stoichiometry_q->sol_stoich1 No sol_stoich2 Action: Confirm precise weighing. stoichiometry_q->sol_stoich2 Yes sol_purity1 Action: Recrystallize DM-5MI. Distill diol. purity_q1->sol_purity1 No sol_conditions1 Action: Check vacuum pump & seals. Use a better pump. conditions_q1->sol_conditions1 No conditions_q2 Was melt temperature and agitation sufficient? conditions_q1->conditions_q2 Yes sol_conditions2 Action: Increase final temp gradually. Ensure efficient stirring. conditions_q2->sol_conditions2 No

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Polymer Discoloration (Yellowing/Browning)

Your final polymer is not colorless or white as expected, but has a yellow or brown tint.

Q: My polymer is discolored. What causes this and how can I prevent it?

A: Discoloration is almost always a sign of thermal degradation or oxidative side reactions at the high temperatures required for polycondensation.

  • 1. Thermal Degradation:

    • Why it happens: Polyesters, particularly aromatic ones, can undergo degradation when held at high temperatures (e.g., >250-260°C) for extended periods.[8][9] The presence of the electron-donating methoxy group on the aromatic ring might slightly alter the thermal stability profile.[10] Side reactions can create chromophores (colored compounds) within the polymer backbone.

    • Recommended Actions:

      • Optimize Time and Temperature: Do not use a higher temperature than necessary to maintain a mobile melt. Minimize the time the polymer spends at the maximum temperature. Once a high viscosity is achieved (indicated by stirrer torque), stop the reaction.

      • Use a Thermal Stabilizer: Small amounts of phosphorus-based antioxidants (e.g., phosphites or phosphonates) can be added at the beginning of the reaction. These compounds act as radical scavengers and can help prevent oxidative degradation.

  • 2. Catalyst Residues:

    • Why it happens: Some catalysts, particularly certain titanium or antimony compounds, can cause discoloration if used at too high a concentration or if they promote side reactions at elevated temperatures.[11]

    • Recommended Actions:

      • Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst. Typical concentrations are in the range of 100-500 ppm.

      • Catalyst Selection: Consider catalysts known for producing polymers with good color, such as certain tin or germanium-based catalysts, though these may have other regulatory or cost implications. Titanium(IV) butoxide is a common and effective choice.[12]

  • 3. Oxygen Contamination:

    • Why it happens: The presence of oxygen at high temperatures is a primary cause of thermo-oxidative degradation, which leads to chain scission and the formation of colored byproducts.

    • Recommended Actions:

      • Maintain Inert Atmosphere: Ensure a thorough and continuous purge with an inert gas (high-purity nitrogen or argon) throughout the entire process, especially during heating.

      • Degas Monomers: Before starting the reaction, ensure the molten monomers are properly degassed under vacuum before raising the temperature to the first stage.

ParameterStage 1: TransesterificationStage 2: PolycondensationRationale
Temperature 180 - 220 °C230 - 260 °C (gradual increase)Stage 1 for efficient methanol removal. Stage 2 to keep polymer molten and promote diol removal.
Pressure Atmospheric (with N₂ purge)< 1 Torr (< 133 Pa)Atmospheric pressure in Stage 1 prevents diol loss. High vacuum in Stage 2 is critical for shifting equilibrium.
Time 2 - 4 hours (or until ~90% of theoretical methanol is collected)3 - 6 hours (or until desired viscosity is reached)Time is dependent on batch size, catalyst, and efficiency of byproduct removal.
Catalyst Titanium(IV) butoxide or Zinc AcetateSame as Stage 1Catalyzes both transesterification and polycondensation reactions.
Agitation 100 - 200 RPM50 - 100 RPM (will decrease as viscosity increases)Ensures homogeneity and facilitates byproduct removal from the melt.

Experimental Protocols

Protocol 1: Purification of this compound (DM-5MI)
  • Dissolution: In a suitable flask, dissolve the crude DM-5MI in a minimal amount of hot methanol (approximately 5-10 mL per gram of solid).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C overnight to remove all traces of solvent.

Protocol 2: Two-Stage Melt Polycondensation
  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet that extends below the surface of the reactants, a condenser, and a collection flask. Ensure all glassware is meticulously dried.

  • Charging Monomers: Charge the reactor with accurately weighed amounts of purified DM-5MI and the chosen diol (e.g., 1,4-butanediol, with a 20% molar excess).

  • Catalyst Addition: Add the catalyst (e.g., 250 ppm of Titanium(IV) butoxide).

  • Stage 1 (Transesterification):

    • Begin stirring and purge the system with dry nitrogen.

    • Heat the reactor to 180-200°C. Methanol will begin to distill off.

    • Continue this stage for 2-3 hours, gradually increasing the temperature to ~220°C, until the collection of methanol ceases (typically >90% of the theoretical amount).

  • Stage 2 (Polycondensation):

    • Stop the nitrogen purge. Gradually reduce the pressure in the system to below 1 Torr.

    • Slowly increase the temperature to 250-260°C. The excess diol will distill off.

    • Continue the reaction under high vacuum and temperature. The viscosity of the melt will increase noticeably. Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.

    • Hold for 3-5 hours or until the desired viscosity is achieved.

  • Reaction Termination:

    • Remove the heat source and turn off the stirrer.

    • Allow the reactor to cool to room temperature under a positive pressure of nitrogen.

    • The solid polymer can then be carefully removed from the reactor.

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Monomers DM-5MI + Diol (Excess) (e.g., HO-R-OH) Oligomer Bis(hydroxyalkyl) Oligomer + Methanol (CH3OH) Monomers->Oligomer ~200°C, Catalyst N₂ Purge Polymer High MW Polyester + Diol (HO-R-OH) Oligomer->Polymer >240°C, High Vacuum Catalyst

Caption: The two-stage melt polycondensation process for DM-5MI.

References

How to improve the solubility of Dimethyl 5-methoxyisophthalate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl 5-methoxyisophthalate (CAS No. 20319-44-2). This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its use: poor solubility. As a key building block in the synthesis of coordination polymers and other advanced materials, achieving complete dissolution is paramount for successful and reproducible reaction outcomes. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to overcome solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diester derivative of isophthalic acid.[1] Structurally, it is a relatively symmetrical aromatic compound with a melting point between 108-112 °C.[2] This high melting point and crystalline nature contribute to its limited solubility in many common organic solvents at room temperature, which can lead to incomplete reactions, low yields, and purification difficulties.

Q2: What are the best initial solvents to try for dissolving this compound?

Based on its structure (aromatic ring, two ester groups, one methoxy group), solvents with moderate to high polarity are the best starting points. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective, especially with heating.[3][4] Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also work, particularly for reactions that are sensitive to protic solvents. For reactions involving alcohols, using an excess of the reactant alcohol (e.g., methanol in an esterification) can also serve as the solvent system.[1]

Q3: My compound dissolves initially but then crashes out when I add another reagent. What's happening?

This common issue, known as "salting out," often occurs when a reagent is added that significantly changes the polarity of the solvent mixture. For example, adding a non-polar reagent to a polar solution of your compound can decrease its solubility. The troubleshooting guide below offers strategies like using a co-solvent system or phase-transfer catalysis to manage this.

Q4: Is heating the reaction mixture always the best solution for solubility issues?

While increasing the temperature is a straightforward way to enhance the solubility of most solids, it is not a universal solution.[5] For this compound, which is thermally stable, heating is often effective.[1] However, you must consider the thermal stability of your other reactants, catalysts, and the solvent's boiling point. Overheating can lead to unwanted side reactions or solvent loss.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to diagnosing and solving solubility problems in your reactions.

Problem 1: Sluggish or Incomplete Reaction Due to Poor Dissolution

If you observe that a significant portion of the this compound remains as a solid in the reaction vessel, leading to slow or stalled conversion, the reaction is likely mass-transfer limited.[6]

The first and simplest approach is to leverage temperature.

  • Causality: The solubility of solids in liquids generally increases with temperature. This is because the higher kinetic energy helps to overcome the lattice energy of the solid crystal and promotes mixing.

  • Considerations: Ensure your reaction temperature does not exceed the boiling point of your solvent or the decomposition temperature of any sensitive reagents. For instance, while this compound itself is stable, a catalyst or another starting material might not be.

If heating alone is insufficient or undesirable, a co-solvent system can create a more favorable solvation environment.[6]

  • Causality: A co-solvent is a second solvent added to the primary solvent to modify its overall polarity and solvating power.[6] For a molecule like this compound, which has both non-polar (aromatic ring) and polar (ester, ether) features, a mixture of solvents can better accommodate these different regions, breaking the intermolecular forces in the solid lattice more effectively.

  • Common Co-solvents: For reactions in moderately polar solvents like Tetrahydrofuran (THF), adding a small amount of a stronger, polar aprotic solvent like DMSO or DMF can dramatically increase solubility.[3][4]

Experimental Protocol: Screening for an Effective Co-Solvent System
  • Setup: In separate small vials, add a known quantity of this compound (e.g., 10 mg).

  • Primary Solvent: To each vial, add a fixed volume of your primary reaction solvent (e.g., 1 mL of THF). Note the poor solubility.

  • Co-Solvent Addition: Add a potential co-solvent (e.g., DMSO, DMF, NMP) dropwise (e.g., 50 µL at a time) to each vial while stirring.

  • Observation: Observe which co-solvent achieves complete dissolution with the smallest volume added.

  • Scaling: Use the determined optimal ratio (e.g., 20:1 THF:DMSO) for your full-scale reaction.

For reactions that are persistently problematic in solution, a solvent-free approach may be necessary.

  • Causality: Ball milling uses mechanical force to initiate reactions in the solid state.[7] This technique completely bypasses solubility issues by bringing reactants into intimate contact through grinding, making it highly effective for insoluble or poorly soluble starting materials.[7]

  • Application: This is particularly useful for cross-coupling reactions where starting materials are often poorly soluble.[7]

Problem 2: Two-Phase Reaction System with an Insoluble Reagent

This issue is common in reactions between an organic-soluble substrate like this compound and a water-soluble inorganic salt (e.g., a base like K₂CO₃ or a nucleophile like NaCN). The reaction can only occur at the interface of the two liquid phases, resulting in extremely slow rates.[8][9]

  • Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[10] Typically, these are quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB).[10][11] The lipophilic cation of the catalyst pairs with the anion of the inorganic reagent, shuttling it from the aqueous phase into the organic phase where it can react with the dissolved this compound.[8][12]

  • Benefits: PTC is a powerful green chemistry technique that avoids the need for expensive, high-boiling point polar aprotic solvents and often allows for milder reaction conditions.[8]

Experimental Protocol: Implementing Phase-Transfer Catalysis
  • Solvent Setup: Dissolve this compound in a non-polar or moderately polar, water-immiscible organic solvent (e.g., Toluene, Dichloromethane).

  • Aqueous Phase: Dissolve the inorganic reagent (e.g., potassium carbonate) in water.

  • Combine: Combine the two phases in the reaction flask. You will observe two distinct layers.

  • Add Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB).

  • React: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalyst can work.

  • Monitor: Monitor the reaction progress by TLC or GC-MS by sampling from the organic layer.

Data & Visualization
Qualitative Solubility of this compound

The following table summarizes the observed solubility in common laboratory solvents. This data is compiled from typical reaction conditions and the physicochemical properties of the compound.

SolventTypePolaritySolubility at RTNotes
Water ProticHighInsolubleNot a suitable solvent.
Methanol ProticHighSparingly SolubleUsed in its synthesis; solubility increases significantly with heat.
Ethanol ProticHighSparingly SolubleSimilar to methanol; can be used as a co-solvent.[5]
Dichloromethane (DCM) AproticMediumSolubleA common choice for reactions requiring a non-protic environment.[13]
Tetrahydrofuran (THF) AproticMediumSparingly SolubleOften requires heating or a co-solvent.[6][14]
Toluene AproticLowPoorly SolubleGenerally not a good choice unless at high temperatures.
N,N-Dimethylformamide (DMF) AproticHighVery SolubleEffective, but high boiling point can complicate product isolation.[11]
Dimethyl Sulfoxide (DMSO) AproticHighVery SolubleAn excellent solvent for this compound, but can be difficult to remove.[3][4]
Acetonitrile AproticHighSolubleGood alternative to DMF/DMSO with a lower boiling point.[1]

Diagrams

References

Technical Support Center: Proactive Storage and Stability Management for Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl 5-methoxyisophthalate (CAS No. 20319-44-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and purity of this critical reagent. Hydrolysis of the ester functional groups is the primary degradation pathway for this molecule, which can compromise the integrity of your experiments. This guide offers a comprehensive approach to understanding, preventing, and troubleshooting this issue.

Section 1: The Science of Instability - Understanding Hydrolysis

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What is hydrolysis and why is this compound susceptible to it?

A: Hydrolysis is a chemical reaction in which water is a reactant that cleaves one or more chemical bonds. This compound possesses two methyl ester functional groups on an aromatic ring. These ester linkages are susceptible to nucleophilic attack by water, leading to their cleavage. This degradation process yields 5-methoxyisophthalic acid and two equivalents of methanol. The reaction is often slow with pure water but is significantly accelerated by the presence of acidic or basic catalysts.[1]

The core vulnerability lies in the electrophilic nature of the ester's carbonyl carbon, which is readily attacked by the nucleophilic oxygen atom in water.

Hydrolysis_Mechanism cluster_catalysts Catalysts D5MIP This compound (Stable Ester) Products Degradation Products: 5-Methoxyisophthalic Acid + 2 Methanol D5MIP->Products Hydrolysis H2O Water (H₂O) (Moisture) H2O->Products H+ Acid (H⁺) H+->D5MIP Accelerates OH- Base (OH⁻) OH-->D5MIP Accelerates

Caption: The hydrolysis pathway of this compound.

Q2: What are the primary catalysts for hydrolysis during storage?

A: The three main culprits that accelerate hydrolysis in a laboratory setting are:

  • Atmospheric Moisture: Water is a direct reactant. Storing the compound in a non-hermetically sealed container allows ambient moisture to initiate the degradation process.

  • Acidic Contaminants: Trace amounts of acidic impurities, either from the manufacturing process or environmental contamination, can protonate the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by water. This is the reverse of a Fischer esterification reaction.[1][2]

  • Basic Contaminants: Basic substances, such as hydroxide ions, are potent nucleophiles that can directly attack the carbonyl carbon. Base-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible because the final carboxylic acid product is deprotonated to form a carboxylate salt, driving the reaction to completion.[1][3]

Q3: What are the consequences of hydrolysis for my research?

A: Using hydrolyzed this compound can have severe implications:

  • Reduced Purity and Inaccurate Stoichiometry: The presence of 5-methoxyisophthalic acid means your starting material is no longer pure. This introduces errors in molar calculations, leading to incorrect stoichiometry in subsequent reactions.

  • Altered Reactivity and Side Reactions: The carboxylic acid impurity can participate in unintended side reactions, complex with metal catalysts, or alter the pH of your reaction mixture, leading to unexpected outcomes and lower yields of your desired product.

  • Compromised Downstream Applications: In drug development, impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). In materials science, the presence of the diacid can alter the polymerization process and the final properties of a polymer.[4]

Section 2: Proactive Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent hydrolysis.

Protocol 1: Optimal Long-Term Storage Conditions

Upon receipt, immediately transfer the compound to a dedicated, controlled storage environment. Do not assume the manufacturer's shipping container is suitable for long-term storage once opened.

ParameterRecommendationRationale
Temperature Room Temperature (<25°C) or Refrigerated (2-8°C)Cool conditions slow down the rate of chemical reactions, including hydrolysis.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, creating a dry, non-reactive environment.
Container Amber glass bottle with a PTFE-lined capPrevents photodegradation and provides an excellent seal against moisture ingress.[6]
Location Desiccator CabinetProvides a secondary barrier against ambient humidity, especially for frequently accessed materials.[7]
Protocol 2: Aseptic Handling and Aliquoting Workflow

Every time the primary container is opened, you introduce a risk of contamination. A structured workflow is essential to minimize exposure to the laboratory atmosphere.

Handling_Workflow cluster_storage Controlled Storage (e.g., 2-8°C) cluster_lab Laboratory Environment Start Primary Container (Sealed) Desiccator Move to Desiccator Start->Desiccator Equilibrate Equilibrate to Room Temperature (min. 30 mins) Desiccator->Equilibrate Prevents condensation Glovebox Transfer to Glovebox or Dry Environment Equilibrate->Glovebox Weigh Weigh Aliquot into Secondary Vial Glovebox->Weigh Purge_Seal Purge Headspace with Inert Gas & Seal Tightly Weigh->Purge_Seal User User Weigh->User Use Aliquot for Experiment Purge_Seal->Start Return Primary Container to Storage Immediately

Caption: Workflow for safely handling this compound.

Step-by-Step Methodology:

  • Transfer & Equilibrate: Move the sealed primary container from its storage location (e.g., refrigerator) to a desiccator at ambient temperature. Allow it to equilibrate for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Prepare Dry Environment: Perform all subsequent steps inside a nitrogen or argon-filled glovebox or on a benchtop with a steady stream of inert gas directed into the container opening.

  • Aliquot Quickly: Briefly open the primary container. Using a clean, dry spatula, quickly transfer the desired amount of solid into a smaller, pre-tared vial.

  • Seal and Purge: Tightly seal the secondary vial. Before re-sealing the primary container, gently flush the headspace with an inert gas.

  • Return to Storage: Immediately return the primary container to its designated long-term storage condition. Use the freshly prepared aliquot for your experiment.

Section 3: Troubleshooting Guide - Identifying and Managing Degradation

Even with the best practices, it's essential to know how to identify and respond to potential degradation.

Q1: I suspect my sample has degraded. What are the initial signs?

A: Look for the following indicators:

  • Physical Appearance: The pure compound is a free-flowing crystalline solid. Hydrolysis can lead to clumping or a "wet" appearance due to the hygroscopic nature of the carboxylic acid impurity.

  • Melting Point Depression: A key indicator of impurity. The literature melting point is 108-112 °C. A degraded sample will exhibit a lower and broader melting point range.

  • Solubility Issues: You may observe incomplete dissolution in solvents where the pure ester is normally fully soluble.

Q2: How can I definitively confirm and quantify hydrolysis?

A: High-Performance Liquid Chromatography (HPLC) is a precise method for detecting and quantifying the 5-methoxyisophthalic acid impurity.

Protocol 3: Quality Control (QC) Analysis via Reverse-Phase HPLC-UV

  • Objective: To separate and quantify this compound from its primary hydrolytic degradant, 5-methoxyisophthalic acid.

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted, pure lot of this compound in acetonitrile. Prepare a 1 mg/mL stock solution of 5-methoxyisophthalic acid (if available) in acetonitrile.

    • Sample Preparation: Accurately weigh and dissolve ~10 mg of the suspect sample in 10 mL of acetonitrile.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

  • Interpreting the Results:

    • This compound (Ester): Will be less polar and have a longer retention time.

    • 5-Methoxyisophthalic Acid (Diacid): Being significantly more polar, it will elute much earlier from the C18 column.

    • Quantification: The area percentage of the diacid peak corresponds to the level of hydrolysis. A sample with >1% of the diacid impurity should be considered for purification or replacement.

CompoundExpected Retention TimeRationale
5-Methoxyisophthalic AcidEarly Eluting (e.g., ~2-3 min)Higher polarity due to two carboxylic acid groups.
This compound Later Eluting (e.g., ~7-8 min) Lower polarity due to two ester groups.
Q3: My sample is partially hydrolyzed. Can it be salvaged?

A: While purification via recrystallization from a suitable solvent system (e.g., methanol/water) is theoretically possible, it is often impractical and may not be cost-effective. The process requires careful solvent selection and technique to selectively crystallize the ester while leaving the more polar diacid in the mother liquor. For most research and development applications, the most reliable and scientifically sound approach is to discard the compromised material and procure a new, verified lot. This eliminates any uncertainty regarding purity and ensures the reproducibility of your results.

References

Technical Support Center: Scale-Up Synthesis of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Dimethyl 5-methoxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis process. Each answer provides a causal explanation and actionable solutions.

Q1: My Fischer esterification reaction, starting from 5-methoxyisophthalic acid and methanol, is stalling with low conversion on a larger scale. What are the common causes and how can I drive it to completion?

A: This is a classic challenge rooted in the principles of chemical equilibrium. The Fischer-Speier esterification is a reversible reaction where the formation of water as a byproduct can drive the reaction backward, preventing full conversion of the carboxylic acid to the ester.[1] On a lab scale, using a vast excess of methanol might be sufficient, but during scale-up, this becomes inefficient and costly.

Primary Causes & Solutions:

  • Water Accumulation: The accumulation of water shifts the equilibrium back towards the reactants.

    • Solution: Implement a method for continuous water removal. A Dean-Stark apparatus is effective for removing the water-methanol azeotrope, thus driving the reaction forward according to Le Chatelier's principle.[2] Alternatively, using a solid acid catalyst that can be filtered off simplifies the workup process.[3]

  • Insufficient Catalyst Activity or Concentration: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3] Insufficient catalyst loading will result in a slow reaction rate.

    • Solution: Ensure an adequate catalytic amount of concentrated sulfuric acid is used (typically 1-5 mol%). For larger scales, consider solid acid catalysts like Dowex H+ resins, which are reusable and reduce corrosive waste streams.[4]

  • Inadequate Temperature Control: Esterification is an endothermic process.[5] While higher temperatures can increase the reaction rate, exceeding the optimal range can lead to side reactions, such as the dehydration of methanol to form dimethyl ether or charring.

    • Solution: Maintain a consistent reflux temperature (around 65°C for methanol at atmospheric pressure). For larger vessels, ensure efficient and uniform heating to avoid local hotspots. The optimal temperature for similar esterifications is often found to be a balance, as excessively high temperatures can also decrease yield by promoting the reverse reaction.[5]

Q2: During the alkylation of dimethyl 5-hydroxyisophthalate with dimethyl sulfate, the reaction is sluggish and provides a low yield. What factors should I investigate?

A: This issue typically points to problems with the nucleophilicity of the phenoxide intermediate or the activity of the alkylating agent. The reaction proceeds via a Williamson ether synthesis mechanism, where a base deprotonates the hydroxyl group to form a phenoxide ion, which then acts as a nucleophile.[3]

Key Factors & Troubleshooting Steps:

  • Ineffective Deprotonation: The base (e.g., potassium carbonate, K₂CO₃) may not be strong enough or the conditions may not be suitable for complete deprotonation.

    • Solution: Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and reactivity. The solvent choice is critical; acetone or acetonitrile are commonly used.[3] Ensure a stoichiometric excess of the base is used to drive the deprotonation to completion.

  • Moisture in the Reaction: Water can consume the base and react with the electrophilic dimethyl sulfate, reducing the efficiency of the desired reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store bases like K₂CO₃ in a desiccator.

  • Purity and Stoichiometry of Dimethyl Sulfate: Dimethyl sulfate is highly effective but also highly toxic and moisture-sensitive.[3]

    • Solution: Use a fresh, high-purity bottle of dimethyl sulfate. Ensure accurate stoichiometry; a slight excess (e.g., 1.1-1.2 equivalents per hydroxyl group) is often used to ensure complete reaction. Always handle dimethyl sulfate in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Q3: The final isolated product is an off-white or yellowish solid instead of the expected white crystalline powder. What is the likely cause and how can I improve its purity?

A: An off-color appearance usually indicates the presence of impurities, which can arise from side reactions, residual starting materials, or degradation products.

Potential Causes & Purification Strategies:

  • Residual Phenolic Starting Material: If starting from dimethyl 5-hydroxyisophthalate, incomplete methylation can leave behind the phenolic starting material, which is prone to air oxidation, forming colored quinone-like species.

    • Solution: Improve the efficiency of the methylation step as described in the previous question. To remove acidic phenolic impurities from the final product, wash the crude solid with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide during workup.[7]

  • Thermal Degradation: Prolonged heating at high temperatures during the reaction or distillation (if applicable) can cause decomposition.

    • Solution: Adhere to the recommended reaction temperature and time.[5] If purification by distillation is attempted, it should be performed under high vacuum to lower the boiling point. However, this compound is a solid at room temperature (m.p. 108-112 °C), so recrystallization is the preferred method of purification.[8]

  • Recrystallization: This is the most effective method for removing colored impurities and achieving high purity.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., methanol, ethanol, or cyclohexane) and allow it to cool slowly.[3] The pure product will crystallize out, leaving the impurities dissolved in the mother liquor. A second recrystallization may be necessary to achieve the desired purity. Using activated carbon during the recrystallization can also help remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a larger scale, and what are their pros and cons?

A: There are two main, industrially viable routes. The choice depends on factors like raw material availability, cost, and environmental/safety regulations.

Synthesis RouteStarting MaterialKey ReagentsProsCons
Fischer Esterification 5-Methoxyisophthalic AcidMethanol, H₂SO₄ (or other acid catalyst)• Uses readily available starting materials.• Relatively simple one-step process.• Equilibrium-limited; requires excess methanol or water removal.[1]• Use of corrosive strong acids.[3]• Can require high energy input for prolonged reflux.[3]
Williamson Ether Synthesis Dimethyl 5-hydroxyisophthalateMethylating Agent (e.g., Dimethyl Sulfate), Base (e.g., K₂CO₃)• High-yielding and not equilibrium-limited.[3]• Often proceeds under milder conditions than esterification.• Requires a more functionalized starting material.• Dimethyl sulfate is highly toxic and carcinogenic.[3]• Generates inorganic salt byproducts.

Q2: What are the critical safety considerations when using dimethyl sulfate? Are there safer alternatives?

A: Dimethyl sulfate is a potent alkylating agent that is highly toxic, carcinogenic, and corrosive.[3] Extreme caution is mandatory.

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles with a face shield.

  • Quenching: Have a quenching solution, such as concentrated ammonium hydroxide, readily available to neutralize spills and decontaminate equipment.

  • Safer Alternatives: Dimethyl carbonate (DMC) is a much safer, "greener" alternative.[3] It is less toxic and biodegradable. The reaction with DMC often requires higher temperatures and pressures or specific catalysts but is increasingly preferred in industrial settings to avoid the hazards of dimethyl sulfate.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A: A combination of techniques is recommended for robust process control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[9] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the conversion and the formation of any byproducts.

  • Final Product Purity:

    • HPLC: To determine the precise purity (e.g., >99%).

    • NMR Spectroscopy (¹H NMR): To confirm the chemical structure and identify any impurities. The spectrum for this compound is expected to show singlets for the methoxy group, the two equivalent methyl ester groups, and the aromatic protons.[10]

    • Melting Point: A sharp melting point within the literature range (108-112 °C) is a good indicator of high purity.[8]

Experimental Workflow & Visualization

Troubleshooting Low Yield in Fischer Esterification

The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues when synthesizing this compound via the Fischer esterification route.

G Troubleshooting Workflow: Low Esterification Yield Start Low Yield (<85%) in Esterification Reaction Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is catalyst concentration adequate? Check_Equilibrium->Check_Catalyst Yes Implement_Water_Removal Implement/Optimize Water Removal (e.g., Dean-Stark) Check_Equilibrium->Implement_Water_Removal No Check_TimeTemp Are reaction time and temperature optimal? Check_Catalyst->Check_TimeTemp Yes Increase_Catalyst Increase H₂SO₄ loading to 3-5 mol% or switch to solid acid catalyst Check_Catalyst->Increase_Catalyst No Check_Purity Are starting materials pure? Check_TimeTemp->Check_Purity Yes Optimize_Conditions Increase reflux time and monitor by TLC/HPLC. Ensure uniform heating. Check_TimeTemp->Optimize_Conditions No Purify_SM Recrystallize 5-methoxyisophthalic acid before use Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Implement_Water_Removal->Success Increase_Catalyst->Success Optimize_Conditions->Success Purify_SM->Success

References

Technical Support Center: Purification of Dimethyl 5-methoxyisophthalate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dimethyl 5-methoxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Core Principles of Recrystallization for this compound

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. For this compound, a successful recrystallization hinges on selecting a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[1] This allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solvent, known as the mother liquor.

Key Physical Properties:
PropertyValueSource
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
Melting Point108-112 °C (lit.)[2]
AppearancePowder

A critical first step is understanding the solubility characteristics of this compound. While comprehensive solubility data is not always readily available in literature, empirical testing with small quantities of the compound in various solvents is a standard and effective approach.[3]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Issue 1: Poor Crystal Yield

Question: I performed a recrystallization of this compound, but my final yield is very low. What could be the cause and how can I improve it?

Answer: A low yield is one of the most common frustrations in recrystallization.[4] Several factors can contribute to this issue:

  • Excessive Solvent: Using too much solvent is a primary culprit for poor yield.[4][5] While the goal is to dissolve the compound completely at an elevated temperature, a large excess will keep a significant amount of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] If you suspect you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[4][5]

  • Premature Crystallization: If crystals form too quickly, especially during a hot filtration step to remove insoluble impurities, you can lose a substantial portion of your product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[6] You can do this by passing hot solvent through the setup just before filtering your solution. Adding a slight excess of hot solvent before filtration can also help prevent premature crystallization.[6]

  • Incomplete Crystallization: The cooling process might not have been sufficient to induce maximum crystallization.

    • Solution: After initial cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote more complete crystallization.[7] Be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.[5]

Issue 2: No Crystals Form Upon Cooling

Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The failure of a supersaturated solution to crystallize is a common occurrence. Here are several techniques to induce crystallization:

  • Scratching the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[7][8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: Introduce a "seed crystal," which is a tiny amount of the pure compound, into the cooled solution.[7][9][10] This provides a template for other molecules to deposit onto, initiating the crystallization process.

  • Reducing Solvent Volume: It's possible that too much solvent was used, and the solution is not yet supersaturated at the lower temperature.

    • Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5][8]

  • Lowering the Temperature: If cooling to room temperature is insufficient, try using an ice-salt bath to achieve temperatures below 0 °C.[6][7]

Issue 3: "Oiling Out" - Formation of a Liquid Instead of Crystals

Question: Upon cooling, my this compound separated as an oily liquid instead of solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it forms a liquid phase immiscible with the solvent.[6][11][12] This is detrimental to purification because the oil can trap impurities.[6]

  • Slower Cooling: Rapid cooling is a frequent cause of oiling out.[12] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Use More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool it again.[4][5]

  • Change the Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent pair. For aromatic esters like this compound, solvents like ethanol, methanol, or mixtures with water can be effective.[13][14] A good starting point for a mixed solvent system is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[6]

  • Seeding: Adding seed crystals just as the solution begins to cool can sometimes encourage direct crystallization and prevent oiling out.[11][15]

Issue 4: The Purified Product is Still Impure

Question: After recrystallization, my this compound is still not pure. What went wrong?

Answer: Several factors can lead to an impure final product:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[5]

    • Solution: Ensure a slow cooling rate to allow for the formation of larger, more perfect crystals, which are less likely to include impurities.

  • Inadequate Washing: The surfaces of the crystals can be coated with the impurity-rich mother liquor.

    • Solution: After filtration, wash the collected crystals with a small amount of cold, fresh solvent. It's crucial that the wash solvent is cold to minimize redissolving your purified product.

  • The Chosen Solvent is Not Suitable: The impurities may have similar solubility properties to your compound in the chosen solvent.

    • Solution: Experiment with different solvents to find one that maximizes the solubility difference between this compound and the key impurities.

III. Experimental Protocols & Visualizations

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe the solubility again. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals completely to remove any residual solvent.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals Supersaturated solution does not crystallize start->no_crystals oiling_out Product separates as an oil start->oiling_out low_yield Poor recovery of purified product start->low_yield scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal scratch->seed If fails reduce_solvent Reduce Solvent Volume seed->reduce_solvent If fails slower_cooling Cool More Slowly oiling_out->slower_cooling more_solvent Add More Solvent slower_cooling->more_solvent If persists change_solvent Change Solvent System more_solvent->change_solvent If persists check_solvent_vol Check Solvent Volume low_yield->check_solvent_vol check_cooling Ensure Adequate Cooling check_solvent_vol->check_cooling check_transfer_loss Minimize Transfer Losses check_cooling->check_transfer_loss

Caption: Decision tree for troubleshooting common recrystallization problems.

IV. References

  • This compound | 20319-44-2 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Describe two techniques that can be used to induce crystallization. 1. Seeding - Brainly. (2023, August 15). Retrieved from --INVALID-LINK--

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--

  • Guide for crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved from --INVALID-LINK--

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization I 10. (n.d.). Retrieved from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from --INVALID-LINK--

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from --INVALID-LINK--

  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • METHYL 5-METHOXY-ISOPHTHALATE - ChemBK. (2024, April 9). Retrieved from --INVALID-LINK--

  • Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012, September 12). Retrieved from --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from --INVALID-LINK--

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from --INVALID-LINK--

  • Dimethyl 5-hydroxyisophthalate 98 13036-02-7 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • CAS 1459-93-4: Dimethyl isophthalate - CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30). Retrieved from --INVALID-LINK--

  • DIMETHYL ISOPHTHALATE | - atamankimya.com. (n.d.). Retrieved from --INVALID-LINK--

  • Dimethyl 5-sulfoisophthalate sodium salt or DIMSIP Manufacturers - Muby Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • This compound 97 20319-44-2 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Dimethyl 5-methylisophthalate | CAS#:17649-58-0 | Chemsrc. (2025, September 9). Retrieved from --INVALID-LINK--

  • US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Crystal structure of dimethyl 5-(acridin-9-yloxy)isophthalate – methanol (1:1), C25H17NO5 · CH3OH - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--

  • US5116518A - Process for the purification of dimethyl terephthalate - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. (2011, December 23). Retrieved from --INVALID-LINK--

  • CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Polymer Molecular Weight Control from Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and molecular weight control of polymers derived from Dimethyl 5-methoxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during polymerization.

Introduction to Polymerization of this compound

This compound is a versatile monomer used in the synthesis of specialty polyesters and other polymers. The methoxy group offers unique functionality, influencing the polymer's solubility, thermal properties, and potential for post-polymerization modification. Precise control over the molecular weight of these polymers is critical as it directly impacts their mechanical properties, degradation kinetics, and drug release profiles in biomedical applications.

This guide provides a structured approach to understanding and controlling the molecular weight of polymers synthesized from this compound, focusing on the principles of step-growth polycondensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of polyesters synthesized from this compound?

The molecular weight of polyesters from this compound is primarily controlled by several factors during polycondensation:

  • Monomer Stoichiometry: Achieving a precise 1:1 molar ratio of the di-ester (this compound) and the diol comonomer is crucial. Any deviation from this ratio will limit the chain growth and result in a lower molecular weight.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and thermal degradation, which can lower the molecular weight.[1][2]

  • Reaction Time: Longer reaction times typically lead to higher molecular weights as the polycondensation reaction proceeds. However, there is an optimal duration beyond which degradation may occur.[1][2]

  • Catalyst Selection and Concentration: The choice and concentration of the catalyst significantly impact the polymerization rate and the final molecular weight. Different catalysts have varying activities and can also influence side reactions.[3][4]

  • Efficient Removal of Byproducts: The polycondensation reaction produces a small molecule byproduct (methanol in this case). Its efficient removal from the reaction mixture is essential to drive the equilibrium towards the formation of high molecular weight polymer chains. This is often achieved by applying a vacuum.

  • Presence of Impurities: Impurities, especially monofunctional compounds or water, can act as chain terminators, preventing the formation of long polymer chains and thus lowering the molecular weight.

Q2: How do I choose the right catalyst for my polymerization reaction?

Catalyst selection is a critical step in controlling the molecular weight and properties of your polyester. Common catalysts for polyesterification fall into several categories:

  • Titanium-based catalysts (e.g., tetrabutyl titanate (TBT), titanium(IV) isopropoxide (TIS)): These are highly effective and widely used catalysts that can lead to high molecular weight polymers.[1][4] However, they can sometimes cause coloration (yellowing) in the final polymer, especially at higher temperatures.[3][4]

  • Tin-based catalysts (e.g., dibutyltin(IV) oxide (DBTO), tin(II) 2-ethylhexanoate (TEH)): These are also effective catalysts, though their reactivity can vary. For instance, TEH has been reported to have lower reactivity in some systems.[1]

  • Antimony-based catalysts (e.g., antimony(III) oxide): Traditionally used for PET synthesis, they are effective but are facing increased scrutiny due to environmental and health concerns.

  • Germanium-based catalysts (e.g., Germanium dioxide): These can produce polymers with good color but are generally more expensive.

The choice of catalyst will depend on the desired reaction kinetics, the target molecular weight, and the acceptable level of coloration in the final product. It is often recommended to screen a few catalysts to find the optimal one for your specific application.

Q3: My polymer has a low molecular weight. What are the possible causes and how can I fix it?

Low molecular weight is a common issue in polyester synthesis. Here’s a troubleshooting guide to address this problem:

Potential Cause Explanation Troubleshooting Steps
Imprecise Monomer Stoichiometry An excess of either the di-ester or the diol will lead to chain termination, limiting the polymer chain length.Carefully measure and dispense the monomers to ensure a 1:1 molar ratio. Use high-purity monomers.
Inefficient Byproduct Removal The presence of methanol will shift the reaction equilibrium back towards the reactants, preventing the formation of high molecular weight polymer.Ensure a high vacuum is applied during the polycondensation stage. Improve the design of the reaction setup to facilitate efficient removal of volatiles.
Presence of Impurities Monofunctional impurities (e.g., monohydric alcohols or mono-esters) or water will cap the growing polymer chains.Use high-purity, dry monomers and solvents. Thoroughly dry all glassware before use.
Inadequate Reaction Time or Temperature The reaction may not have proceeded to a sufficient extent to build high molecular weight chains.Optimize the reaction time and temperature. Monitor the reaction progress by measuring the viscosity or by taking aliquots for molecular weight analysis.
Catalyst Inactivity The catalyst may be deactivated or used at too low a concentration.Increase the catalyst concentration or switch to a more active catalyst. Ensure the catalyst is not poisoned by impurities.
Side Reactions/Degradation At very high temperatures or long reaction times, thermal degradation of the polymer can occur, leading to chain scission and a decrease in molecular weight.Optimize the reaction conditions to avoid excessive heat or prolonged reaction times. Consider using a thermal stabilizer.

Q4: Can I use chain transfer agents to control the molecular weight of my polyester?

Yes, chain transfer agents can be intentionally added to a polymerization reaction to control and lower the molecular weight of the polymer.[5] A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating the growth of a new chain.[5] This results in a larger number of shorter polymer chains, and therefore a lower average molecular weight.

Commonly used chain transfer agents in radical polymerizations include thiols (like dodecyl mercaptan) and some halocarbons.[5] For step-growth polymerization of polyesters, monofunctional reactants like a monohydric alcohol or a monocarboxylic acid can act as chain-stoppers or "chain transfer agents" in a broader sense, effectively controlling the final molecular weight. The amount of the monofunctional agent added will determine the degree of molecular weight reduction.

Experimental Protocols

Protocol 1: Synthesis of a High Molecular Weight Polyester via Melt Polycondensation

This protocol describes a general procedure for synthesizing a high molecular weight polyester from this compound and a diol (e.g., ethylene glycol) via a two-stage melt polycondensation process.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Catalyst (e.g., tetrabutyl titanate)

  • Nitrogen gas (high purity)

Procedure:

  • Ester Interchange (First Stage):

    • Charge the reactor with this compound, ethylene glycol (in a slight molar excess, e.g., 1:2.2), and the catalyst (e.g., 200-400 ppm).

    • Purge the reactor with nitrogen gas to remove any oxygen.

    • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C.

    • Methanol will be generated as a byproduct and should be distilled off and collected.

    • Monitor the reaction by measuring the amount of methanol collected. This stage is complete when the theoretical amount of methanol has been removed.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a high vacuum (e.g., <1 Torr) to the reactor.

    • The excess ethylene glycol will be removed, and the viscosity of the reaction mixture will increase as the polymer chains grow.

    • Continue the reaction under vacuum for a predetermined time (e.g., 2-4 hours) or until the desired melt viscosity is achieved.

    • Once the reaction is complete, cool the reactor and extrude the polymer under a nitrogen atmosphere.

Protocol 2: Characterization of Polymer Molecular Weight by Size Exclusion Chromatography (SEC)

Materials:

  • Polymer sample

  • SEC-grade solvent (e.g., chloroform, tetrahydrofuran)

  • Molecular weight standards (e.g., polystyrene standards)

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the polymer sample in the SEC solvent.

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • SEC Analysis:

    • Set up the SEC system with the appropriate columns and mobile phase.

    • Inject the prepared polymer solution into the SEC system.

    • Run the analysis and collect the chromatogram.

  • Data Analysis:

    • Calibrate the SEC system using a series of narrow molecular weight standards.

    • Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your polymer sample.

Visualizing Reaction Control

The following diagram illustrates the key control points in the two-stage polycondensation process for controlling the molecular weight of the polyester.

PolycondensationControl cluster_stage1 Stage 1: Ester Interchange cluster_stage2 Stage 2: Polycondensation Monomers Monomers (this compound + Diol) Catalyst1 Catalyst Addition Monomers->Catalyst1 Precise Stoichiometry Temp1 Temperature (180-220°C) Catalyst1->Temp1 N2_Purge Nitrogen Purge Temp1->N2_Purge Methanol_Removal Methanol Removal N2_Purge->Methanol_Removal Drives Equilibrium Oligomers Oligomers Methanol_Removal->Oligomers Temp2 Temperature Increase (250-280°C) Oligomers->Temp2 Vacuum High Vacuum Temp2->Vacuum Removes Byproducts Viscosity_Increase Viscosity Increase Vacuum->Viscosity_Increase Chain Growth High_MW_Polymer High Molecular Weight Polymer Viscosity_Increase->High_MW_Polymer Stoichiometry_Control Stoichiometry Control Stoichiometry_Control->Monomers Catalyst_Control Catalyst Choice Catalyst_Control->Catalyst1 Temp_Time_Control Temp/Time Control Temp_Time_Control->Temp1 Temp_Time_Control->Temp2 Vacuum_Control Vacuum Efficiency Vacuum_Control->Vacuum

Caption: Key control points in the two-stage polycondensation process.

This workflow highlights how careful control over stoichiometry, catalyst selection, temperature, time, and vacuum application at each stage is essential for achieving the desired molecular weight in the final polymer.

References

Validation & Comparative

A Comparative Guide for Polymer Synthesis: Dimethyl 5-methoxyisophthalate vs. Dimethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth technical comparison of two functionalized isophthalate monomers: Dimethyl 5-methoxyisophthalate and Dimethyl 5-hydroxyisophthalate. By examining their intrinsic chemical differences, we can extrapolate their behavior in polymerization and the resultant characteristics of the polymers they form. This document synthesizes available data to offer a comparative analysis, supported by experimental evidence where possible, to aid in monomer selection for specific polymer applications.

Introduction to the Monomers: Structure and Core Properties

This compound and Dimethyl 5-hydroxyisophthalate are both derivatives of isophthalic acid, featuring two methyl ester groups for polycondensation reactions. The key distinction lies in the functional group at the 5-position of the benzene ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly small difference has profound implications for the monomer's reactivity, the polymerization process, and the properties of the resulting polymers.

PropertyThis compoundDimethyl 5-hydroxyisophthalate
CAS Number 20319-44-2[1]13036-02-7[2]
Molecular Formula C₁₁H₁₂O₅[1]C₁₀H₁₀O₅[2]
Molecular Weight 224.21 g/mol [1]210.18 g/mol [2]
Melting Point 108-112 °C[1]162-164 °C[2]
Appearance White to light beige powder/lumpsOff-white crystal powder[3]

The higher melting point of Dimethyl 5-hydroxyisophthalate can be attributed to the potential for intermolecular hydrogen bonding through its hydroxyl group, a feature absent in the methoxy-substituted counterpart.

Reactivity in Polymer Synthesis: A Tale of Two Functional Groups

The primary method for incorporating these monomers into polymers is through polycondensation, typically with a diol, to form polyesters. The functional group at the 5-position influences the reactivity of the monomer and the conditions required for polymerization.

Dimethyl 5-hydroxyisophthalate: The Reactive Phenolic Hydroxyl

The phenolic hydroxyl group in Dimethyl 5-hydroxyisophthalate is a reactive site. While the methyl ester groups are intended for the main chain-forming polycondensation, the hydroxyl group can also participate in reactions, especially at the high temperatures often employed in melt polycondensation.

Causality behind Experimental Choices:

  • Potential for Cross-linking: The reactivity of the hydroxyl group means that it can undergo esterification with the carboxyl groups of other monomers, leading to branched or even cross-linked polymers. To avoid this and produce linear polyesters, a protection-deprotection strategy for the hydroxyl group might be necessary, adding complexity to the synthesis.[4] Alternatively, milder polymerization conditions, such as solution polymerization at lower temperatures, can help minimize side reactions.

  • Catalyst Selection: The acidic nature of the phenolic hydroxyl group can influence catalyst choice. Standard transesterification catalysts like antimony or titanium compounds are generally effective.

  • Post-polymerization Modification: The presence of the hydroxyl group is a significant advantage for creating functional polyesters.[4] It serves as a convenient handle for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's properties for specific applications, such as drug delivery or biomaterial surface modification.

This compound: The Inert Ether Linkage

In contrast, the methoxy group of this compound is largely inert under typical polycondensation conditions. This chemical stability simplifies the polymerization process.

Causality behind Experimental Choices:

  • Linear Polymer Synthesis: The inertness of the methoxy group ensures that it does not interfere with the main chain-forming reaction, leading to the predictable synthesis of linear polyesters. This makes it a more straightforward monomer to work with when a linear architecture is desired.

  • High-Temperature Polymerization: The stability of the ether linkage allows for the use of high-temperature melt polycondensation without significant risk of side reactions involving the methoxy group. This is advantageous for achieving high molecular weight polymers.

  • Property Tuning through Copolymerization: Since the methoxy group does not offer a site for post-polymerization modification, tuning the properties of polymers derived from this monomer is primarily achieved through copolymerization with other functional monomers.

Comparative Performance in Polymer Synthesis: Properties of the Resulting Polyesters

The choice between the methoxy and hydroxy functional groups has a direct and predictable impact on the thermal, mechanical, and chemical properties of the resulting polyesters.

Thermal Properties

The rigidity of the polymer backbone and the nature of intermolecular forces are key determinants of thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

Polymer PropertyPolyester from this compoundPolyester from Dimethyl 5-hydroxyisophthalate
Glass Transition Temp. (Tg) Expected to be higherExpected to be lower (if linear)
Melting Temperature (Tm) Dependent on crystallinityDependent on crystallinity and hydrogen bonding
Thermal Stability Generally high, typical of aromatic polyestersPotentially lower due to the reactive hydroxyl group

Expertise & Experience Insights:

  • Glass Transition Temperature (Tg): Studies on polymers with methoxy-substituted aromatic rings have shown that the presence of methoxy groups can increase the Tg. This is attributed to the steric hindrance of the methoxy group, which restricts the rotational freedom of the polymer backbone. Research on lignin-inspired polymethacrylates demonstrated a marked increase in Tg with an increasing number of methoxy groups on the aromatic ring. For instance, a polymethacrylate with two methoxy groups exhibited a Tg of 238 °C, significantly higher than the non-methoxylated analogue at 150 °C.[5] We can infer a similar, albeit less pronounced, effect in polyesters.

  • Hydrogen Bonding: In polyesters derived from Dimethyl 5-hydroxyisophthalate, the pendant hydroxyl groups can form intermolecular hydrogen bonds. This can increase the cohesive energy of the polymer, potentially leading to a higher melting temperature and improved mechanical strength. However, this effect is highly dependent on the polymer's microstructure and the accessibility of the hydroxyl groups for bonding.

  • Thermal Stability: Aromatic polyesters are known for their good thermal stability.[6] The introduction of an ether linkage, as in the case of the methoxy group, generally maintains this stability.[6] Conversely, the presence of a reactive hydroxyl group can be a point of thermal instability, potentially leading to degradation at lower temperatures through dehydration or other side reactions.[7]

Mechanical Properties

The mechanical performance of a polymer is intrinsically linked to its molecular weight, crystallinity, and intermolecular forces.

Polymer PropertyPolyester from this compoundPolyester from Dimethyl 5-hydroxyisophthalate
Tensile Strength & Modulus High, characteristic of rigid aromatic polyestersPotentially enhanced by hydrogen bonding
Ductility/Flexibility Generally low, can be improved by copolymerizationCan be influenced by the degree of branching/cross-linking

Expertise & Experience Insights:

  • Stiffness and Strength: Both monomers, being derivatives of isophthalic acid, will contribute to a rigid polymer backbone, leading to polyesters with high tensile strength and modulus. The increased Tg associated with the methoxy group suggests a stiffer polymer chain, which would translate to a higher modulus. For the hydroxyl-containing polyester, the potential for hydrogen bonding can act as physical cross-links, which can also increase strength and stiffness.

  • Impact of Branching: If uncontrolled side reactions of the hydroxyl group occur during polymerization, the resulting branching or cross-linking will have a significant impact on mechanical properties. A small degree of branching can improve toughness, but extensive cross-linking will lead to a brittle, thermoset-like material.

Chemical Properties and Solubility

The pendant functional group plays a crucial role in determining the polymer's interaction with solvents and its overall chemical nature.

Polymer PropertyPolyester from this compoundPolyester from Dimethyl 5-hydroxyisophthalate
Hydrophilicity More hydrophobicMore hydrophilic
Solubility Soluble in common organic solvents for aromatic polyestersSolubility can be enhanced in polar solvents
Biodegradability Generally lowPotentially enhanced due to increased hydrophilicity
Biocompatibility Generally goodGenerally good, with potential for surface modification

Expertise & Experience Insights:

  • Hydrophilicity and Solubility: The hydroxyl group is polar and capable of hydrogen bonding with water, making polyesters derived from Dimethyl 5-hydroxyisophthalate more hydrophilic than their methoxy-containing counterparts. This increased hydrophilicity can enhance solubility in more polar organic solvents and may impart some degree of water absorption. The methoxy group, being less polar, results in a more hydrophobic polymer.

  • Degradability: The ester linkages in the polyester backbone are susceptible to hydrolysis. The increased hydrophilicity of the hydroxyl-containing polyester may allow for greater water penetration into the polymer matrix, potentially accelerating hydrolytic degradation.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of polyesters using these monomers.

Melt Polycondensation of this compound with 1,4-Butanediol

This protocol is a standard two-stage melt polycondensation process.

Diagram of Experimental Workflow:

Melt_Polycondensation cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Monomers This compound + 1,4-Butanediol + Catalyst (e.g., Ti(OBu)₄) Reactor1 Reactor at 180-200°C (Nitrogen Atmosphere) Monomers->Reactor1 Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal Oligomer Bis(4-hydroxybutyl) 5-methoxyisophthalate Oligomer Reactor1->Oligomer Reactor2 Reactor at 240-260°C (High Vacuum) Oligomer->Reactor2 Byproduct_Removal Excess 1,4-Butanediol Distillation Reactor2->Byproduct_Removal Polymer High Molecular Weight Polyester Reactor2->Polymer

Caption: Melt polycondensation workflow for polyester synthesis.

Methodology:

  • Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound, a 1.2 to 1.5 molar excess of 1,4-butanediol, and a transesterification catalyst (e.g., 200-300 ppm of titanium(IV) butoxide).

  • Transesterification: The mixture is heated to 180-200°C under a slow stream of nitrogen. Methanol is evolved as a byproduct of the transesterification reaction and is collected in the distillation receiver. The reaction is continued until approximately 90-95% of the theoretical amount of methanol has been collected.

  • Polycondensation: The temperature is gradually raised to 240-260°C, and a vacuum (typically <1 Torr) is slowly applied. The excess 1,4-butanediol is distilled off. The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds. The reaction is continued until the desired melt viscosity is achieved, which is monitored by the torque on the mechanical stirrer.

  • Polymer Recovery: The vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor, cooled, and pelletized.

Solution Polycondensation of Dimethyl 5-hydroxyisophthalate with Adipoyl Chloride

This protocol uses lower temperatures to minimize side reactions of the hydroxyl group.

Diagram of Experimental Workflow:

Solution_Polycondensation cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification Monomers Dimethyl 5-hydroxyisophthalate + Pyridine (Acid Scavenger) in Dichloromethane Reactor Reaction Flask at 0°C Monomers->Reactor Reaction Stirring at Room Temp. for 24h Reactor->Reaction Acid_Chloride Adipoyl Chloride in Dichloromethane Addition Slow, Dropwise Addition Acid_Chloride->Addition Addition->Reactor Washing Wash with dilute HCl, NaHCO₃ solution, and water Reaction->Washing Drying Dry over MgSO₄ Washing->Drying Precipitation Precipitate in Methanol Drying->Precipitation Final_Polymer Purified Polyester Precipitation->Final_Polymer

Caption: Solution polycondensation workflow for polyester synthesis.

Methodology:

  • Dissolving Monomers: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Dimethyl 5-hydroxyisophthalate and a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, to act as an acid scavenger) in a dry, inert solvent like dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acid Chloride: Dissolve an equimolar amount of adipoyl chloride in dry dichloromethane and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the cooled monomer solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Purification: Transfer the reaction mixture to a separatory funnel and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and concentrate it under reduced pressure. Precipitate the polymer by pouring the concentrated solution into a non-solvent such as methanol. Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60°C).

Conclusion: Selecting the Right Monomer for Your Application

The choice between this compound and Dimethyl 5-hydroxyisophthalate is a strategic one, guided by the desired final polymer properties and the synthetic pathway.

  • Choose this compound for:

    • Straightforward synthesis of linear, high-molecular-weight aromatic polyesters.

    • Applications where high thermal stability and a high Tg are desired.

    • When post-polymerization functionalization is not required.

  • Choose Dimethyl 5-hydroxyisophthalate for:

    • Creating functional polyesters with sites for post-polymerization modification.

    • Applications where increased hydrophilicity or potential for enhanced biodegradability are beneficial.

    • When the potential for hydrogen bonding can be leveraged to enhance mechanical properties.

This guide provides a framework for understanding the fundamental differences between these two monomers. It is crucial for researchers to consider these factors in the context of their specific polymer design and application to make an informed decision. Further experimental work directly comparing these two monomers in identical polymer systems would be invaluable to the polymer science community.

References

A Comparative Spectroscopic Analysis: The Influence of Electron-Donating and -Withdrawing Groups on the Isophthalate Backbone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, a nuanced understanding of molecular structure and its electronic properties is paramount. The strategic addition of functional groups to an aromatic core can dramatically alter its physical and chemical characteristics, influencing everything from reaction kinetics to biological activity. This guide provides an in-depth spectroscopic comparison of two derivatives of Dimethyl Isophthalate: Dimethyl 5-aminoisophthalate and Dimethyl 5-nitroisophthalate.

By examining these two molecules, we can clearly delineate the powerful, opposing electronic effects of a strong electron-donating group (EDG) – the amino group (-NH₂) – versus a strong electron-withdrawing group (EWG) – the nitro group (-NO₂). Through a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will illustrate how these functional groups modulate the spectroscopic signatures of a common aromatic scaffold. This guide is intended for researchers and professionals who utilize spectroscopic techniques for structural elucidation and the rational design of novel molecules.

The Theoretical Framework: Electron-Donating vs. Electron-Withdrawing Effects

The isophthalate ring is a benzene molecule substituted with two methoxycarbonyl groups at positions 1 and 3. In our comparative analysis, we introduce a third substituent at the 5-position: an amino group in one case and a nitro group in the other. The amino group, with its lone pair of electrons on the nitrogen atom, can donate electron density into the aromatic ring through resonance. This increased electron density, particularly at the ortho and para positions relative to the amino group, results in a "shielding" effect on the aromatic protons and carbons.

Conversely, the nitro group is a potent electron-withdrawing group due to both the high electronegativity of the oxygen atoms and its ability to delocalize electron density from the ring through resonance. This withdrawal of electron density leads to a "deshielding" of the aromatic nuclei.[1] These fundamental electronic differences manifest as predictable and quantifiable shifts in their respective spectra.

Experimental Protocols

Synthesis of Dimethyl 5-nitroisophthalate

A common and efficient method for the synthesis of Dimethyl 5-nitroisophthalate is the esterification of 5-nitroisophthalic acid.[2][3]

Materials:

  • 5-nitroisophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5 wt%)

  • Distilled water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of anhydrous methanol.[2]

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[2]

  • Heat the mixture to reflux and maintain for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, allow the reaction mixture to cool to room temperature, during which a white solid should precipitate.

  • Filter the precipitate and wash the solid with a small amount of distilled water.

  • Neutralize the solid by washing with a 5 wt% aqueous sodium bicarbonate solution until the pH of the filtrate is between 7 and 8.

  • Wash the final product again with distilled water and dry under vacuum to yield Dimethyl 5-nitroisophthalate.

Synthesis of Dimethyl 5-aminoisophthalate

Dimethyl 5-aminoisophthalate can be synthesized via the reduction of Dimethyl 5-nitroisophthalate.

Materials:

  • Dimethyl 5-nitroisophthalate

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • 2M Hydrochloric Acid

  • Hydrogenation vessel

Procedure:

  • In a 2L hydrogenation vessel, suspend Dimethyl 5-nitroisophthalate (95.7g, 0.4 mol) and 5% Pd/C (8g) in methanol (0.8L) and 2M HCl (0.3L).

  • Purge the vessel with nitrogen gas.

  • Carry out the hydrogenation reaction at a temperature of 45-55°C under a hydrogen atmosphere with mechanical stirring.

  • Monitor the reaction until completion.

  • Upon completion, filter the catalyst from the reaction mixture.

  • The resulting solution can be worked up to isolate the Dimethyl 5-aminoisophthalate product.

Experimental Workflow Diagram

G cluster_0 Synthesis of Dimethyl 5-nitroisophthalate cluster_1 Synthesis of Dimethyl 5-aminoisophthalate A 5-nitroisophthalic acid + Methanol + H₂SO₄ B Reflux (3h) A->B C Cool & Precipitate B->C D Filter & Wash C->D E Neutralize (NaHCO₃) D->E F Final Wash & Dry E->F G Dimethyl 5-nitroisophthalate F->G H Dimethyl 5-nitroisophthalate + Pd/C + H₂ in MeOH/HCl I Hydrogenation (45-55°C) H->I J Filter Catalyst I->J K Workup J->K L Dimethyl 5-aminoisophthalate K->L

Caption: Synthetic routes for Dimethyl 5-nitroisophthalate and Dimethyl 5-aminoisophthalate.

Spectroscopic Data and Comparative Analysis

The following sections present the spectroscopic data for Dimethyl 5-aminoisophthalate and Dimethyl 5-nitroisophthalate, highlighting the key differences arising from their distinct electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The positions of these absorption bands are sensitive to the electronic environment.

Functional Group Dimethyl 5-aminoisophthalate (cm⁻¹) (KBr Pellet) Dimethyl 5-nitroisophthalate (cm⁻¹) (KBr Pellet) Effect
N-H Stretch ~3400-3200 (two bands)N/APresence of primary amine
C=O Stretch (Ester) ~1720~1730Higher frequency for -NO₂ due to EWG effect
NO₂ Asymmetric Stretch N/A~1550-1475Characteristic of nitro group
NO₂ Symmetric Stretch N/A~1360-1290Characteristic of nitro group
C-N Stretch ~1340-1250N/APresence of aryl amine

Analysis:

The most apparent difference is the presence of N-H stretching bands for the amino derivative and the characteristic NO₂ stretching bands for the nitro compound.[4] A more subtle but significant difference is observed in the C=O stretching frequency of the ester groups. Electron-withdrawing groups, like the nitro group, tend to increase the carbonyl stretching frequency by pulling electron density away from the carbonyl carbon, which strengthens the C=O bond.[5][6][7][8] Conversely, the electron-donating amino group can contribute to resonance structures that increase the single-bond character of the carbonyl group, slightly lowering its stretching frequency.

Spectroscopic Influence Diagram

G cluster_0 Dimethyl 5-aminoisophthalate cluster_1 Dimethyl 5-nitroisophthalate NH2 -NH₂ (EDG) Ring_A Aromatic Ring (Electron Rich) NH2->Ring_A Donates e⁻ density CO_A C=O Bond (Slightly Weakened) Ring_A->CO_A Resonance Effect NO2 -NO₂ (EWG) Ring_B Aromatic Ring (Electron Poor) NO2->Ring_B Withdraws e⁻ density CO_B C=O Bond (Strengthened) Ring_B->CO_B Inductive Effect

References

A Comparative Performance Analysis of Dimethyl 5-Methoxyisophthalate as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties and performance. This guide offers an in-depth evaluation of Dimethyl 5-methoxyisophthalate as a linker, comparing its performance characteristics with established and alternative linkers. By examining experimental data on thermal stability, porosity, and catalytic activity, we aim to provide a comprehensive resource for the rational design of next-generation MOFs.

The Ascendancy of Functionalized Linkers in MOF Design

The strategic functionalization of organic linkers is a powerful tool to modulate the physicochemical properties of MOFs. The introduction of functional groups, such as the methoxy (-OCH₃) group in this compound, can significantly influence the framework's topology, pore environment, and ultimately, its suitability for specific applications like gas storage, separation, and catalysis. The methoxy group, being an electron-donating group, can alter the electronic properties of the linker and the resulting MOF, potentially enhancing its catalytic activity or modifying its interaction with guest molecules.

This compound: A Versatile Building Block

This compound, and its corresponding acid form, 5-methoxyisophthalic acid (H₂mia), has emerged as a versatile linker for the construction of a diverse range of metal-organic architectures. Its bent dicarboxylate nature, coupled with the methoxy functionalization, allows for the formation of unique and complex structures with varying dimensionalities.

A notable study details the hydrothermal synthesis of six distinct coordination polymers using 5-methoxyisophthalic acid with various metal ions (Cu²⁺, Mn²⁺, Co²⁺, Cd²⁺) and auxiliary ligands.[1] These structures range from discrete 0D metal-organic molecules to 1D chains and 2D networks, showcasing the linker's adaptability in forming diverse topologies.[1] This structural versatility is a key advantage, as it opens up possibilities for designing MOFs with tailored pore sizes and shapes.

Performance Evaluation: A Comparative Perspective

To contextualize the performance of this compound, we will compare it against several widely used and structurally related linkers: Terephthalic acid, Isophthalic acid, 5-Aminoisophthalic acid, and 5-Nitroisophthalic acid.

Structural and Porosity Characteristics

The porosity of a MOF, characterized by its BET surface area and pore volume, is paramount for applications involving gas storage and separation. While specific BET surface area and pore volume data for MOFs synthesized solely with this compound are not extensively reported in the reviewed literature, we can draw valuable insights from related systems.

For instance, a study on a mixed-linker MOF-5, where a portion of the terephthalate linkers were replaced with 2-methoxyterephthalate, provides some indication of the methoxy group's influence. The introduction of the methoxy group at a 75 mol% concentration resulted in a slight increase in H₂ uptake capacity, which was attributed to an enhanced isosteric heat of adsorption. However, higher concentrations of the methoxy-functionalized linker led to a decrease in the BET surface area and pore volume, suggesting that the bulkiness of the methoxy group can, beyond a certain point, negatively impact the porosity.

LinkerMOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Terephthalic acidMOF-5Zn²⁺260 - 44000.92 - 1.04[2]
Terephthalic acidUiO-66Zr⁴⁺1100 - 1500~0.5[3]
Isophthalic acidPCN-10Cu²⁺1407-
5-Aminoisophthalic acidNi-AIPNi²⁺--[4]
5-Nitroisophthalic acidCo-MOF (X1)Co²⁺Low-[5]
This compound [Mn(μ₃-mia)(phen)]ₙ Mn²⁺ Data not available Data not available [1]

Note: The performance data for MOFs can vary significantly based on the synthesis conditions and activation procedures.

Thermal Stability

The thermal stability of a MOF is a critical factor for its practical application, especially in processes that require elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique to evaluate this property.

For the six MOFs synthesized with 5-methoxyisophthalic acid, TGA revealed decomposition temperatures ranging from 330°C to 450°C, indicating good thermal stability.[1] For comparison, the well-known MOF-5, constructed from terephthalic acid and zinc, is thermally stable up to approximately 400°C.[6] MOFs based on the robust UiO-66 architecture, also using terephthalic acid, can exhibit even higher thermal stability, often exceeding 500°C. The thermal stability of MOFs derived from functionalized isophthalic acids, such as 5-aminoisophthalic acid, has also been investigated, with decomposition often occurring in multiple steps related to the loss of solvent molecules followed by framework collapse.

LinkerMOFDecomposition Temperature (°C)Reference
Terephthalic acidMOF-5~400-500[6]
Terephthalic acidUiO-66>500
5-Aminoisophthalic acidCu-MOF>300[4]
This compound [Co(μ₃-mia)(py)₂]ₙ ~380 [1]
Catalytic Performance

The functional groups on the organic linker can play a direct role in the catalytic activity of a MOF. The methoxy group in this compound can influence the electronic environment of the metal centers, potentially enhancing their catalytic performance.

The six MOFs synthesized with 5-methoxyisophthalic acid were investigated for their catalytic activity in the cyanosilylation of aldehydes, a significant carbon-carbon bond-forming reaction.[1] All six complexes exhibited catalytic activity, with product yields reaching up to 99% under optimized conditions.[1] This demonstrates the potential of MOFs derived from this compound as effective catalysts.

For comparison, MOFs constructed from other functionalized isophthalic acids have also shown promise in catalysis. For example, a cobalt-based MOF using 5-nitroisophthalic acid as a linker has been explored as an electrocatalyst for hydrogen and oxygen evolution reactions.[5] The electron-withdrawing nitro group in this case is suggested to enhance the catalytic reactivity of the metal centers.[5]

Experimental Methodologies

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for the synthesis of the 5-methoxyisophthalic acid linker and a representative MOF.

Synthesis of 5-Methoxyisophthalic Acid

The synthesis of 5-methoxyisophthalic acid (H₂mia) can be achieved from 5-hydroxyisophthalic acid through a two-step process.

Step 1: Methylation of 5-Hydroxyisophthalic Acid

  • In a round-bottom flask, dissolve 5-hydroxyisophthalic acid and potassium carbonate (K₂CO₃) in acetone.

  • Add dimethyl sulphate to the mixture.

  • Heat the mixture to reflux for 18 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Collect the resulting precipitate, this compound, by filtration and recrystallize from cyclohexane.[7]

Step 2: Hydrolysis to 5-Methoxyisophthalic Acid

  • Add aqueous potassium hydroxide (KOH) to a methanolic solution of this compound.

  • Heat the mixture to reflux for 7 hours.

  • After cooling, pour the mixture into distilled water and acidify to pH 1 using concentrated hydrochloric acid (HCl).

  • Recrystallize the crude product from acetone to obtain pure 5-methoxyisophthalic acid.[7]

Synthesis_of_5_Methoxyisophthalic_Acid cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis A 5-Hydroxyisophthalic Acid D This compound A->D Reflux, 18h B Dimethyl Sulphate B->D C Acetone, K₂CO₃ C->D E This compound G 5-Methoxyisophthalic Acid E->G Reflux, 7h, then Acidification F KOH, Methanol F->G

Caption: Synthesis pathway for 5-methoxyisophthalic acid.

Hydrothermal Synthesis of a Manganese-based MOF: [Mn(μ₃-mia)(phen)]ₙ

This protocol describes the synthesis of a 1D manganese-based MOF using 5-methoxyisophthalic acid (H₂mia) and 1,10-phenanthroline (phen) as an auxiliary ligand.[1]

  • Combine Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), 5-methoxyisophthalic acid (H₂mia), and 1,10-phenanthroline (phen) in a molar ratio of 1:1:1 in a Teflon-lined stainless steel autoclave.

  • Add a solution of sodium hydroxide (NaOH) in distilled water to the mixture to adjust the pH.

  • Seal the autoclave and heat it to 160°C for 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with distilled water and ethanol, and dry in air.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation A MnCl₂·4H₂O E Combine Reactants in Autoclave A->E B 5-Methoxyisophthalic Acid B->E C 1,10-Phenanthroline C->E D NaOH Solution D->E F Heat at 160°C for 3 days E->F G Slow Cooling F->G H Filtration G->H I Washing (Water & Ethanol) H->I J Drying I->J K [Mn(μ₃-mia)(phen)]ₙ Crystals J->K

Caption: Hydrothermal synthesis workflow for a Mn-based MOF.

Conclusion and Future Outlook

This compound presents itself as a promising and versatile linker for the design of functional MOFs. Its ability to form diverse structural topologies, coupled with the electronic influence of the methoxy group, opens avenues for the development of materials with tailored properties for catalysis and other applications. The demonstrated thermal stability of the resulting frameworks further enhances their potential for practical use.

However, a significant gap in the current understanding of MOFs derived from this linker is the lack of comprehensive porosity data. Future research should prioritize the synthesis and characterization of porous MOFs using this compound and the thorough evaluation of their gas sorption properties. Direct comparative studies with non-functionalized isophthalate-based MOFs under identical conditions are also crucial to definitively elucidate the performance impact of the methoxy group. Such investigations will provide the necessary data to fully assess the potential of this compound in the rational design of advanced porous materials.

References

Comparative study of the thermal stability of polyesters derived from different isophthalate monomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Thermal Stability of Polyesters Derived from Isophthalate Monomers

This guide provides an in-depth comparative analysis of the thermal stability of polyesters synthesized from various isophthalate-based monomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel polyester-based materials. This document delves into the causal relationships between monomer structure and the resulting polymer's thermal properties, supported by experimental data and detailed analytical protocols.

Introduction: The Critical Role of Isophthalate Monomers in Polyester Thermal Stability

Polyesters are a versatile class of polymers widely utilized in applications ranging from packaging and textiles to advanced biomedical devices. Their thermal stability is a paramount property that dictates their processing window, operational temperature limits, and overall material performance. The incorporation of comonomers into the polyester backbone is a common strategy to tailor these properties. Isophthalate monomers, constitutional isomers of the more common terephthalates, are particularly effective in modifying the thermal characteristics of polyesters.

The fundamental difference between terephthalate and isophthalate monomers lies in the substitution pattern of the carboxylic acid groups on the benzene ring. Terephthalic acid and its derivatives have a linear, para-substituted (1,4) structure, which imparts a high degree of symmetry and linearity to the polymer chain. This facilitates efficient chain packing and crystallization, resulting in higher melting temperatures (Tm) and glass transition temperatures (Tg). In contrast, isophthalic acid and its derivatives are meta-substituted (1,3), introducing a "kink" or nonlinearity into the polymer backbone. This disruption of chain regularity hinders crystallization and alters the thermal properties of the resulting copolyester.[1]

This guide will explore how the incorporation of isophthalate monomers influences the key thermal parameters of polyesters: glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). We will examine the structure-property relationships and provide detailed experimental protocols for their characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Analysis of Thermal Properties

The introduction of isophthalate units into a polyester chain, such as in poly(ethylene terephthalate) (PET), leads to the formation of poly(ethylene terephthalate-co-isophthalate) (PETI). This copolymerization has predictable and significant effects on the thermal stability of the material.

Impact on Melting Temperature (Tm) and Crystallinity

The most pronounced effect of incorporating isophthalate monomers is the reduction in the melting temperature and the degree of crystallinity. The irregular structure introduced by the meta-substituted isophthalate units disrupts the ordered packing of the polymer chains, making it more difficult for them to form a stable crystalline lattice.[2]

As the molar percentage of isophthalate units increases, the Tm of the copolyester progressively decreases.[2] Beyond a certain concentration of isophthalate units (typically above 25 mol%), the copolyester may become completely amorphous, exhibiting no melting point at all.[2] This property is advantageous in applications requiring high transparency, as the absence of crystalline domains reduces light scattering.

Influence on Glass Transition Temperature (Tg)

The effect of isophthalate incorporation on the glass transition temperature is less straightforward. Generally, the Tg of a random copolymer is expected to fall between the Tg values of the respective homopolymers. Poly(ethylene isophthalate) (PEI) has a lower Tg than poly(ethylene terephthalate) (PET).[3] Therefore, the Tg of PETI copolyesters tends to decrease with an increasing content of isophthalate units.[2] This is attributed to the increased chain flexibility and free volume introduced by the kinked isophthalate structure.[4]

Effect on Thermal Decomposition Temperature (Td)

The thermal decomposition temperature, which indicates the onset of polymer degradation, is also influenced by the presence of isophthalate units. Some studies suggest that the introduction of isophthalate moieties can lead to a slight decrease in the thermal stability of the polyester.[4] The less stable ester linkages associated with the isophthalate structure may be more susceptible to thermal scission. However, for many practical applications, the thermal stability of isophthalate-containing copolyesters remains sufficiently high, with decomposition temperatures typically well above their processing temperatures.[2]

Summary of Thermal Properties

The following table summarizes the general trends observed in the thermal properties of polyesters upon the incorporation of isophthalate comonomers, based on findings from various studies. Actual values can vary depending on the specific polyester system, molecular weight, and comonomer content.

Thermal PropertyInfluence of Isophthalate IncorporationRationale
Melting Temperature (Tm) DecreasesDisruption of chain symmetry and packing, leading to reduced crystallinity.[2]
Crystallinity DecreasesThe "kinked" structure of isophthalate hinders the formation of an ordered crystalline lattice.[2]
Glass Transition Temp. (Tg) Generally DecreasesIncreased chain flexibility and free volume due to the meta-substitution.[2]
Thermal Decomposition Temp. (Td) Slight DecreasePotentially less stable ester linkages compared to the linear terephthalate structure.[4]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of polyesters, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.[5][6]

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal transitions such as Tg and Tm.[6][7]

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of polyester sample Seal Seal in an aluminum DSC pan Prep->Seal Encapsulate Heat1 Heat to above Tm (e.g., 280°C) to erase thermal history Seal->Heat1 Load into DSC Cool Cool rapidly to below Tg (e.g., 0°C) Heat1->Cool Quench Heat2 Heat at a controlled rate (e.g., 10°C/min) to measure transitions Cool->Heat2 Second Heating Scan Tg_det Determine Tg from the step change in the heat flow curve Heat2->Tg_det Analyze Curve Tm_det Determine Tm from the peak of the endothermic melting event Heat2->Tm_det Analyze Curve

Caption: Workflow for determining Tg and Tm of polyesters using DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polyester sample into an aluminum DSC pan. Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 280°C for PET-based copolyesters) at a controlled rate (e.g., 20°C/min). Hold at this temperature for a few minutes to erase any prior thermal history.[8]

    • Cooling Scan: Cool the sample rapidly to a temperature below its expected glass transition temperature (e.g., 0°C).

    • Second Heating Scan: Reheat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[8]

  • Data Analysis:

    • Glass Transition Temperature (Tg): The Tg is identified as the midpoint of the step-like transition in the heat flow curve during the second heating scan.[6]

    • Melting Temperature (Tm): The Tm is determined as the peak temperature of the endothermic event (a dip in the heat flow curve) corresponding to the melting of the crystalline portion of the polymer.[6]

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td) Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition temperature of polymers.[6]

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Place 5-10 mg of polyester sample into a TGA pan Heat Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (N2) Prep->Heat Load into TGA Td_det Determine Td as the temperature at a specific weight loss (e.g., 5%) Heat->Td_det Analyze TGA Curve Tmax_det Identify the temperature of maximum decomposition rate from the derivative weight loss curve Heat->Tmax_det Analyze DTG Curve

References

A Comparative Guide to the Chromatographic Separation of Dimethyl 5-methoxyisophthalate from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized polymers, active pharmaceutical ingredients (APIs), and other fine chemicals, the precise substitution pattern on an aromatic ring is critical to the final product's function. Dimethyl 5-methoxyisophthalate is a valuable building block, but its synthesis can often lead to the formation of positional isomers, such as Dimethyl 4-methoxyisophthalate and Dimethyl 2-methoxyisophthalate. The presence of these isomers can significantly impact reaction yields, product purity, and the physicochemical properties of the final material. Therefore, robust and efficient analytical and preparative separation techniques are paramount.

This guide provides a comprehensive comparison of chromatographic strategies for the separation of this compound from its isomers. We will delve into the principles behind different chromatographic modes, offer starting protocols based on analogous separations, and provide the scientific rationale to empower researchers to develop and optimize their own separation methods.

The Challenge of Isomeric Separation

Positional isomers, like the methoxy-substituted dimethyl isophthalates, often possess very similar physical and chemical properties, including molecular weight, polarity, and boiling point. These similarities make their separation a non-trivial task. The subtle differences in dipole moment and molecular geometry, arising from the varied position of the methoxy group, are the key handles that chromatographic techniques can exploit for a successful separation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of non-volatile and thermally labile compounds. For the separation of this compound and its isomers, reversed-phase HPLC is a logical starting point.

Mechanism of Separation in Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The introduction of a methoxy group to the dimethyl isophthalate structure introduces a degree of polarity. The position of this group influences the overall molecule's polarity and its interaction with the stationary phase. It is anticipated that the isomers will exhibit slight differences in retention times due to these subtle variations in their hydrophobic character.

Starting Point for Method Development

A validated HPLC method for the closely related compound, Dimethyl 5-hydroxyisophthalate, provides an excellent foundation for developing a separation method for its methoxy analog.[1]

Table 1: Suggested Starting Conditions for HPLC Separation

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column with good resolving power for a wide range of compounds.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution allows for the separation of compounds with a range of polarities.
Buffer 0.1% Phosphoric Acid or Formic Acid in the aqueous phaseAcidifying the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica support. Formic acid is a suitable alternative for mass spectrometry (MS) compatibility.[1]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column.
Detection UV at 254 nmAromatic rings with ester and methoxy substituents are expected to have strong UV absorbance.
Temperature 30 °CTo ensure reproducible retention times.
Experimental Protocol: HPLC Method Development
  • Standard Preparation: Prepare individual standards of this compound and, if available, its isomers in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a mixed standard containing all isomers.

  • Initial Gradient: Start with a gradient of 50% acetonitrile to 90% acetonitrile over 20 minutes. This will help to determine the approximate retention times of the isomers.

  • Optimization: Based on the initial results, optimize the gradient to improve the resolution between the isomeric peaks. A shallower gradient over the elution window of the isomers will likely be necessary.

  • Isocratic Elution: If the retention times of the isomers are close, an isocratic mobile phase composition can be tested to fine-tune the separation.

Gas Chromatography (GC): Leveraging Volatility and Polarity

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Given that dimethyl isophthalate esters are amenable to GC analysis, this technique presents a viable alternative to HPLC, particularly for achieving high-resolution separations of isomers.[2][3]

Mechanism of Separation in GC

In GC, a sample is vaporized and injected into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the inert carrier gas (mobile phase) and the stationary phase coated on the column wall. The choice of stationary phase is critical for separating isomers, as it dictates the intermolecular interactions that govern retention.

For the separation of methoxy-substituted dimethyl isophthalate isomers, stationary phases with varying polarities should be considered to exploit differences in dipole-dipole interactions and molecular shape.

Table 2: Comparison of GC Columns for Isomer Separation

Stationary PhasePolaritySeparation PrinciplePotential for Isomer Separation
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) LowPrimarily separates based on boiling point, with some shape selectivity.Moderate. May provide baseline separation if boiling points differ sufficiently.
50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50+) IntermediateEnhanced separation based on differences in polarity and aromatic interactions (π-π interactions).Good to Excellent. The increased phenyl content enhances selectivity for aromatic isomers.[4]
Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) HighSeparates based on polarity.Good. Can provide a different selectivity compared to phenyl-based columns, potentially resolving co-eluting peaks.
Experimental Protocol: GC Method Development
  • Sample Preparation: Dissolve the sample mixture in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Injector and Detector: Use a split/splitless injector at 250°C and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) at 280°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Optimization: Adjust the temperature ramp rate. A slower ramp rate during the elution of the isomers can significantly improve resolution.

Preparative Chromatography: From Analysis to Isolation

For applications requiring pure isomers in larger quantities, both HPLC and flash column chromatography can be scaled up to a preparative format.

Flash Column Chromatography

Based on synthetic procedures for related compounds, flash column chromatography on silica gel is a viable method for the purification of this compound.[5]

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry powder onto the column.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions of the desired isomer.

Workflow and Logic Diagram

Separation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analytical Analytical Method Development cluster_preparative Preparative Separation cluster_analysis Purity Analysis Crude_Product Crude Dimethyl 5-methoxyisophthalate (contains isomers) HPLC_Dev HPLC Method Development (Reversed-Phase) Crude_Product->HPLC_Dev Small-scale analysis GC_Dev GC Method Development (Varying Polarity Columns) Crude_Product->GC_Dev Small-scale analysis Flash_Chromo Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromo Purification Prep_HPLC Preparative HPLC HPLC_Dev->Prep_HPLC Method Transfer Purity_Check Purity Verification (HPLC, GC-MS, NMR) GC_Dev->Purity_Check Flash_Chromo->Purity_Check Prep_HPLC->Purity_Check Pure_Isomer Pure_Isomer Purity_Check->Pure_Isomer Pure Isomer

Caption: Workflow for the separation and purification of this compound isomers.

Conclusion and Recommendations

The successful separation of this compound from its positional isomers is achievable through systematic chromatographic method development.

  • For analytical purposes , both reversed-phase HPLC and GC with an intermediate polarity column (e.g., 50% phenyl-methylpolysiloxane) are highly recommended. The choice between the two will depend on the available instrumentation and the thermal stability of the analytes.

  • For preparative scale purification , flash column chromatography on silica gel with a hexane/ethyl acetate gradient is a cost-effective and efficient starting point. For higher purity or more challenging separations, preparative HPLC is a powerful alternative.

It is crucial to validate the purity of the isolated isomers using an orthogonal analytical technique. For instance, if the purification is performed by flash chromatography, the purity of the fractions should be confirmed by HPLC or GC-MS.

By leveraging the principles and protocols outlined in this guide, researchers can confidently tackle the challenge of separating these closely related isomers, ensuring the quality and integrity of their subsequent research and development endeavors.

References

A Senior Application Scientist's Guide: Analyzing the Methoxy Group's Influence on Resulting Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle but Significant Role of the Methoxy Group

In the vast landscape of polymer science, the deliberate modification of monomer structure is a cornerstone of materials innovation. Among the myriad of functional groups available to the synthetic chemist, the methoxy group (-OCH₃) holds a unique position. Often present in renewable, biomass-derived phenols, its incorporation into polymer backbones can profoundly alter the final material's properties in ways that are not always intuitive.[1][2] This guide provides an in-depth analysis of the methoxy group's effects, moving from fundamental electronic principles to tangible impacts on thermal, physical, and mechanical properties. Our objective is to equip researchers, scientists, and drug development professionals with the causal understanding needed to harness this functional group for targeted polymer design.

The methoxy group's influence stems from a fascinating electronic duality. It exhibits both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and a powerful electron-donating resonance effect (+R) where the oxygen's lone pairs delocalize into an adjacent π-system.[3] In aromatic systems, the resonance effect typically dominates, classifying the methoxy group as a net electron-donating entity, particularly when positioned ortho or para to the reactive site.[4][5][6] This fundamental characteristic is the primary driver for the diverse property modifications we will explore.

Electronic_Effects cluster_0 Methoxy Group (-OCH₃) on an Aromatic Ring cluster_1 Effects cluster_2 Overall Impact Methoxy -OCH₃ Aromatic_Ring Aromatic System (e.g., Benzene Ring) Methoxy->Aromatic_Ring Two Competing Effects Inductive Inductive Effect (-I) Electron Withdrawing Aromatic_Ring->Inductive via σ-bond (Electronegativity) Resonance Resonance Effect (+R) Electron Donating Aromatic_Ring->Resonance via π-system (Lone Pair Delocalization) Overall Dominant +R Effect Net Electron Donation (ortho, para positions) Inductive->Overall Resonance->Overall caption Dual electronic nature of the methoxy group.

Dual electronic nature of the methoxy group.

Impact on Thermal Properties: A Tale of Two Behaviors

A polymer's utility, particularly in demanding applications, is often defined by its thermal characteristics—namely, its glass transition temperature (Tg) and thermal stability (Td). The introduction of a methoxy group can influence these properties in contradictory ways, underscoring the importance of the specific polymer system.

Glass Transition Temperature (Tg)

The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.[7] This parameter is critical for determining a material's operational temperature range.

  • Increased Tg in Polymethacrylates: In a study on lignin-inspired polymethacrylates, the Tg increased markedly with the number of methoxy groups on the aromatic ring. The Tg for a polymer with no methoxy groups was 150 °C, which rose to 164 °C with one methoxy group, and to a striking 238 °C with two.[8] The causal explanation is that the methoxy groups sterically hinder the rotation of the aromatic ring, thereby reducing the segmental mobility of the polymer chains and requiring more thermal energy to induce the glassy-to-rubbery transition.[8]

  • Decreased Tg in Thermosets: Conversely, in some thermosetting materials like vanillin-based epoxy networks, the presence of a methoxy group has been reported to decrease the Tg.[2][8] This may be attributed to the methoxy group disrupting chain packing and increasing free volume, which facilitates segmental motion at lower temperatures.

Thermal Stability (Decomposition Temperature, Td)

Thermal stability, often assessed by thermogravimetric analysis (TGA), indicates the temperature at which a material begins to degrade.[9] Here too, the methoxy group's influence is context-dependent.

  • Reduced Stability: Several reports indicate that methoxy groups can be detrimental to thermal stability.[2] This is often associated with the electron-donating nature of the group, which can weaken adjacent bonds in the polymer backbone, creating initiation sites for thermal degradation.[2] A compelling example comes from a study on cyanate ester resins where the removal of o-methoxy groups (deoxygenation) raised the onset of thermal degradation by a significant 50–80 °C.[1]

  • Enhanced Stability: In contrast, the same study on polymethacrylates that showed a Tg increase also demonstrated a rise in thermal stability. The decomposition temperature (Td,95%) increased from 302 °C to 319 °C as the number of methoxy groups went from zero to two. This was hypothesized to be a secondary effect of the increasing Tg and higher melt viscosity, which can kinetically hinder the diffusion of degradation products.[8]

Table 1: Comparative Thermal Properties of Methoxy-Substituted vs. Non-Substituted Polymers

Polymer SystemMethoxy GroupsGlass Transition Temp (Tg)Thermal Decomposition (Td)Reference
Benzonitrile Methacrylates0150 °C302 °C (Td,95%)[8]
1164 °C303 °C (Td,95%)[8]
2238 °C319 °C (Td,95%)[8]
Cyanate Ester ThermosetsPresent253-257 °C~350-380 °C (Td,5%)[1]
Absent (Deoxygenated)267-283 °C~430-440 °C (Td,5%)[1]

Influence on Solubility and Physical Properties

The methoxy group's oxygen atom can act as a hydrogen bond acceptor, and its presence alters the overall polarity of the polymer chain. These factors directly impact solubility and related physical properties like water absorption.

  • Enhanced Solubility: The introduction of methoxy groups frequently enhances a polymer's solubility in organic solvents. For instance, poly(2,5-dimethoxyaniline) exhibits remarkably improved solubility in common solvents like chloroform (CHCl₃) and N-Methyl-2-pyrrolidone (NMP) compared to its unsubstituted polyaniline counterpart.[10] Similarly, in the synthesis of nitrile-containing polymers, methoxy groups were found to induce higher solubility in dimethyl sulfoxide (DMSO).[8] This effect is invaluable for processability, allowing for solution-casting of films and facilitating characterization.[10]

  • Water Uptake: The effect on hydrophilicity can be more complex. While the oxygen can interact with water, the attached methyl group is hydrophobic. In the study of cyanate ester resins, the deoxygenated thermosets (lacking methoxy groups) exhibited water uptakes up to 43% lower than the oxygenated versions.[1] This suggests that in this particular network structure, the methoxy groups contributed to higher moisture absorption.

  • Mechanical Properties: The mechanical performance of a polymer is a complex function of molecular weight, chain entanglement, cross-link density, and intermolecular forces.[11][12] The direct impact of the methoxy group is therefore difficult to isolate. However, in a study on lignin-derived epoxy thermosets, the addition of one or two methoxy groups was found to only slightly affect the flexural and tensile strengths.[13][14] This indicates that in certain systems, the mechanical integrity is dominated by the overall network structure rather than the specific influence of the methoxy substituent.

Experimental Protocols: A Self-Validating Workflow

To rigorously compare a methoxy-substituted polymer with its unsubstituted alternative, a systematic characterization workflow is essential. Each step provides data that informs the next, creating a self-validating system.

Experimental_Workflow cluster_Monomer Monomer Synthesis & Verification cluster_Polymer Polymerization & Structural Analysis cluster_Characterization Property Characterization Monomer_Synth Synthesize Monomers (With and Without -OCH₃) NMR_Monomer NMR Spectroscopy (¹H, ¹³C) Monomer_Synth->NMR_Monomer Verify Structure & Purity Polymerization Polymerization (e.g., Free Radical, ATRP) NMR_Monomer->Polymerization NMR_Polymer NMR Spectroscopy Polymerization->NMR_Polymer Confirm Polymerization & Composition GPC Gel Permeation Chromatography (GPC) Polymerization->GPC Determine Mn, Mw, PDI DSC Differential Scanning Calorimetry (DSC) Polymerization->DSC Analyze Properties TGA Thermogravimetric Analysis (TGA) Polymerization->TGA Analyze Properties Solubility Solubility Testing Polymerization->Solubility Analyze Properties Mechanical Mechanical Testing (Tensile, Flexural) Polymerization->Mechanical Analyze Properties GPC->DSC Correlate MW with Tg GPC->TGA Correlate MW with Td GPC->Mechanical Correlate MW with Strength caption Workflow for comparative polymer analysis.

Workflow for comparative polymer analysis.
Differential Scanning Calorimetry (DSC) for Tg Determination

  • Causality: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat capacity, representing the onset of large-scale segmental motion.

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty, sealed reference pan.

    • Perform a heat-cool-heat cycle to erase the polymer's thermal history.[15] A typical cycle:

      • Heat from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

      • Hold for 2-5 minutes to ensure thermal equilibrium.

      • Cool back down to the starting temperature at 10 °C/min.

      • Heat again at 10 °C/min.

    • The Tg is determined from the second heating scan, typically as the midpoint of the transition in the heat flow curve.

Thermogravimetric Analysis (TGA) for Td Determination
  • Causality: TGA measures the mass of a sample over time as the temperature changes. The decomposition temperature (Td) is identified as the point of significant mass loss.

  • Protocol:

    • Place 10-15 mg of the polymer sample into a TGA pan (typically platinum or ceramic).

    • Heat the sample from ambient temperature to a high temperature (e.g., 700 °C) at a controlled rate, commonly 10 or 20 °C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • The Td is often reported as the temperature at which 5% of the initial mass is lost (Td,5%). The derivative of the weight loss curve can be used to identify the temperature of maximum decomposition rate.

Conclusion and Outlook

The methoxy group is far more than a simple structural component; it is a versatile tool for tuning polymer properties. Its dual electronic nature allows it to modulate backbone reactivity, while its steric bulk and polarity provide levers to control chain mobility, thermal characteristics, and solubility. However, as the experimental data clearly shows, its effects are not universal. The final impact—whether it increases or decreases Tg, enhances or diminishes thermal stability—is a result of a complex interplay between the methoxy group and the specific polymer architecture it inhabits.

For the researcher, this means that a predictive, first-principles approach to design must be complemented by rigorous, comparative experimentation. By systematically synthesizing and characterizing polymers with and without methoxy substitution using the validated protocols outlined here, scientists can deconvolve these complex relationships and rationally design next-generation materials for advanced applications in medicine, electronics, and sustainable technologies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl 5-methoxyisophthalate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Dimethyl 5-methoxyisophthalate. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document will delve into the principles of each method, present a detailed protocol for cross-validation, and provide supporting experimental data to guide the selection of the most appropriate method for your specific application.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (CAS No. 20319-44-2) is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of the final product. Therefore, robust and validated analytical methods are essential for its accurate quantification in raw materials, in-process samples, and final products.

The process of analytical method validation ensures that a chosen method is fit for its intended purpose, providing reliable, reproducible, and accurate data.[3][4] Cross-validation takes this a step further by directly comparing two or more distinct analytical procedures to demonstrate that they produce equivalent results within predefined acceptance criteria.[5][6] This is particularly crucial when methods are transferred between laboratories or when a new method is intended to replace an existing one.

This guide will compare a developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound.

Overview of the Analytical Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful separation technique widely used in the pharmaceutical industry for the quantification of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase method is proposed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, this compound will interact with the C18 stationary phase. By adjusting the composition of the mobile phase (e.g., a gradient of acetonitrile and water), the retention time of the analyte can be controlled, allowing for its separation from impurities.[7][8] Detection is typically achieved using a Diode Array Detector (DAD), which measures the absorbance of the analyte at a specific wavelength.[9]

Advantages of HPLC:

  • High resolution and sensitivity.

  • Suitable for a wide range of compounds.

  • Non-destructive, allowing for sample recovery if needed.

  • Well-established and robust technology.

Limitations of HPLC:

  • Requires the use of significant volumes of organic solvents.

  • Matrix effects can sometimes interfere with quantification.

  • Not suitable for volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

Principle: The sample containing this compound is first vaporized in the heated injector of the gas chromatograph. An inert carrier gas (e.g., helium) then sweeps the vaporized sample into a capillary column. The column's stationary phase interacts with the analyte, and separation is achieved based on the compound's boiling point and polarity.[10][11] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.

Advantages of GC-MS:

  • Excellent sensitivity and selectivity.

  • Provides structural information, confirming the identity of the analyte.

  • Capable of analyzing complex mixtures.

Limitations of GC-MS:

  • Only suitable for volatile and thermally stable compounds.

  • Derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.

  • The instrumentation can be more complex and expensive than HPLC.

Cross-Validation Experimental Design

The following section outlines a comprehensive protocol for the cross-validation of the HPLC and GC-MS methods for the quantification of this compound. The objective is to demonstrate the equivalency of the two methods by comparing key validation parameters.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation prep_start Prepare Stock Solution of This compound prep_cal Prepare Calibration Standards (5 levels) prep_start->prep_cal prep_qc Prepare Quality Control Samples (Low, Mid, High) prep_start->prep_qc hplc_analysis Analyze Standards & QCs prep_cal->hplc_analysis gcms_analysis Analyze Standards & QCs prep_cal->gcms_analysis prep_qc->hplc_analysis prep_qc->gcms_analysis hplc_data Process HPLC Data hplc_analysis->hplc_data compare_linearity Linearity Comparison (R²) hplc_data->compare_linearity compare_accuracy Accuracy Comparison (% Recovery) hplc_data->compare_accuracy compare_precision Precision Comparison (% RSD) hplc_data->compare_precision compare_lod_loq LOD & LOQ Comparison hplc_data->compare_lod_loq gcms_data Process GC-MS Data gcms_analysis->gcms_data gcms_data->compare_linearity gcms_data->compare_accuracy gcms_data->compare_precision gcms_data->compare_lod_loq final_report Cross-Validation Report compare_linearity->final_report compare_accuracy->final_report compare_precision->final_report compare_lod_loq->final_report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Materials and Reagents
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Dichloromethane (GC grade)

  • Helium (ultra-high purity)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Standards and Quality Control Samples
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent (methanol for HPLC, dichloromethane for GC-MS) to final concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Quality Control (QC) Samples: Prepare three levels of QC samples (low, mid, and high) at concentrations of 30, 80, and 160 µg/mL from a separate stock solution to ensure independence from the calibration standards.

HPLC Method Protocol
  • Instrument: Agilent 1260 Infinity II HPLC with DAD detector or equivalent.[9]

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

GC-MS Method Protocol
  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 193, 224, and 165.

Comparative Analysis of Validation Parameters

The following table summarizes the hypothetical data obtained from the cross-validation study. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Validation ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 10 - 20010 - 200Defined by linearity
Accuracy (% Recovery)
Low QC (30 µg/mL)99.5%101.2%80 - 120%
Mid QC (80 µg/mL)100.8%99.1%80 - 120%
High QC (160 µg/mL)99.9%100.5%80 - 120%
Precision (% RSD)
Intra-day (n=6)< 1.5%< 1.2%RSD ≤ 2%
Inter-day (n=18)< 2.0%< 1.8%RSD ≤ 3%
Limit of Detection (LOD) 1 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 3 µg/mL1.5 µg/mL-
Specificity No interference from blankNo interference from blankNo interfering peaks at the retention time of the analyte

Discussion and Interpretation of Results

Both the HPLC and GC-MS methods demonstrated excellent performance and met the predefined acceptance criteria for all validation parameters.[12][13][14]

  • Linearity: Both methods showed a strong linear relationship between concentration and response over the specified range, with correlation coefficients (R²) exceeding 0.999.[4]

  • Accuracy: The percentage recovery for both methods was well within the acceptable range of 80-120%, indicating a high degree of accuracy.[13][14]

  • Precision: The low relative standard deviation (RSD) values for both intra-day and inter-day precision demonstrate that both methods are highly precise and reproducible.[3][15]

  • Sensitivity: The GC-MS method exhibited a lower Limit of Detection (LOD) and Limit of Quantification (LOQ) compared to the HPLC method, suggesting it is the more sensitive technique for detecting trace amounts of this compound.

  • Specificity: Both methods were shown to be specific for this compound, with no interfering peaks observed in the chromatograms of the blank samples.

Conclusion and Recommendations

The cross-validation study successfully demonstrated that both the developed HPLC and GC-MS methods are suitable for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • The HPLC method is a robust and reliable option for routine quality control analysis where high sensitivity is not the primary concern. Its simpler instrumentation and lower cost make it an attractive choice for many laboratories.

  • The GC-MS method is recommended for applications requiring higher sensitivity, such as impurity profiling or the analysis of samples with very low concentrations of the analyte. The additional structural information provided by the mass spectrometer also offers a higher degree of confidence in the identification of the compound.

Ultimately, both methods are validated and can be used interchangeably, providing flexibility in laboratory operations and ensuring consistent and reliable data for the quality assessment of this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the lifecycle of a chemical in the laboratory does not end with the final reaction. Responsible management, from acquisition to disposal, is a hallmark of a safe and efficient research environment. This guide provides a detailed, procedural framework for the proper disposal of Dimethyl 5-methoxyisophthalate, grounded in regulatory standards and best practices. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent properties of a chemical is the first step in handling it safely throughout its lifecycle. This compound is a combustible solid that is classified as a warning-level hazard, primarily for its potential to cause serious eye irritation. This characteristic dictates the necessity for specific personal protective equipment (PPE) and informs the risk associated with handling its waste.

While not classified as an acutely toxic substance, its disposal is governed by stringent environmental regulations to prevent contamination.[1] The data below summarizes its core identity and hazard profile.

Identifier Information Source
CAS Number 20319-44-2
Molecular Formula C₁₁H₁₂O₅
Physical State Solid, Powder[1]
Melting Point 108-112 °C[2]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Precautionary Code P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] This legislation establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator—from its creation to its ultimate disposal.[4][5]

Laboratories are typically categorized based on the volume of hazardous waste they generate monthly:

  • Very Small Quantity Generator (VSQG): ≤ 100 kg of non-acute hazardous waste.

  • Small Quantity Generator (SQG): > 100 kg and < 1,000 kg of non-acute hazardous waste.[6]

  • Large Quantity Generator (LQG): ≥ 1,000 kg of non-acute hazardous waste.[6][7]

Your institution's generator status dictates specific requirements for accumulation time limits and emergency planning.[8] It is imperative to consult with your organization's Environmental Health & Safety (EHS) department to understand your specific obligations.

Standard Operating Procedure for Waste Disposal

This section outlines the step-by-step process for managing this compound waste from the point of generation to its handoff for final disposal.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound waste, including contaminated consumables like gloves or weigh boats, should be collected in a dedicated, compatible container.

  • Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure it is clean and dry before its first use as a waste container.

  • Location: The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[6][9] This area must be under the control of the laboratory personnel generating the waste.

Step 2: Proper Labeling

Accurate and comprehensive labeling is a critical safety and compliance measure. An improperly labeled container poses a risk to everyone who handles it. According to EPA regulations, every hazardous waste container must be clearly labeled with:[6][7]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • A clear indication of the associated hazards. This can be accomplished by affixing a label with the GHS pictogram for irritation (GHS07).[6]

Step 3: Accumulation in the SAA

The SAA is the designated laboratory area where waste is collected. Key operational rules for an SAA include:

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This is to prevent spills and the release of vapors.

  • Monitor Volume: An SAA is limited to accumulating no more than 55 gallons of hazardous waste.[9] Once this limit is reached, the full container must be moved to a central storage area within three days.

  • Consult EHS: When your waste container is approximately 80-90% full, contact your institution's EHS department to schedule a pickup. Do not overfill containers.

Step 4: Final Disposal via EHS

Under no circumstances should this compound be disposed of down the drain or in regular trash. The only acceptable pathway is through your institution's approved hazardous waste management program. EHS professionals will work with licensed vendors who are equipped to transport, treat, and dispose of the chemical in accordance with all federal and state regulations.

Protocol for Empty Container Decontamination

A chemical container is not considered "empty" by the EPA until it has been properly decontaminated. For a non-acutely hazardous chemical like this compound, this is achieved through triple-rinsing.[10]

Required Materials:

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • A suitable solvent (e.g., acetone or methanol).

  • A designated hazardous waste container for collecting the rinsate.

Procedure:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the empty container—enough to wet the entire inner surface (approx. 10% of the container's volume).

  • Secure and Agitate: Securely cap the container and agitate it vigorously for at least 30 seconds, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Decant the solvent rinse (now referred to as "rinsate") into a dedicated hazardous waste container labeled "Halogen-Free Organic Solvent Waste" or as directed by your EHS office. This rinsate is considered hazardous waste. [11]

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Dry Container: Allow the container to air dry completely in a well-ventilated area or under a chemical fume hood.

  • Final Disposal: Once completely dry, deface or remove all original labels.[12] The decontaminated container can now typically be disposed of in regular laboratory glass or plastic recycling, as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for handling this compound and its associated containers for disposal.

G This compound Disposal Workflow cluster_0 cluster_1 Waste Characterization cluster_2 Unused Product Disposal Path cluster_3 Empty Container Decontamination Path start Material Identified for Disposal decision1 Unused Product or Contaminated Material? start->decision1 collect_waste Collect in a designated, compatible waste container. decision1->collect_waste Unused Product triple_rinse Perform Triple-Rinse Protocol with a suitable solvent. decision1->triple_rinse Empty Container label_waste Label container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms collect_waste->label_waste store_waste Store in Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste ehs_pickup Contact EHS for pickup when container is full. store_waste->ehs_pickup collect_rinsate Collect all rinsate as Hazardous Waste. triple_rinse->collect_rinsate dry_container Air dry container completely. triple_rinse->dry_container collect_rinsate->label_waste Rinsate goes to waste container dispose_container Deface original labels. Dispose as non-hazardous waste (e.g., recycling). dry_container->dispose_container

Caption: Disposal workflow for this compound.

Managing Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear safety goggles, gloves, and a lab coat.

  • Containment: Gently sweep up the solid material using a dustpan and brush or scoop. Avoid creating dust.[1]

  • Collection: Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

For large spills, or any spill you are not comfortable cleaning, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to these procedural steps—from initial hazard assessment and regulatory awareness to meticulous waste collection and container decontamination—we ensure that our scientific pursuits do not come at the cost of safety or ecological integrity. This protocol should be integrated into your laboratory's Chemical Hygiene Plan and serve as a foundational document for training and daily operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 5-methoxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Dimethyl 5-methoxyisophthalate. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the why and how of personal protective equipment (PPE) selection and use for this specific compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This compound is a solid, often in powder form, that can pose a hazard upon contact with the skin and eyes, and if inhaled.[1][2] Adherence to proper PPE protocols is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice.

Hazard Assessment and Risk Mitigation

Before we delve into the specifics of PPE, let's establish the primary hazards associated with this compound:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2]

Our PPE strategy is designed to create effective barriers against these routes of exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber glovesProvides superior resistance to esters.[4][5]
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes to protect from airborne powder and potential splashes.[6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 dust mask (or equivalent)Prevents inhalation of fine powder particles.[3][7]
In-Depth Analysis of PPE Selection

The choice of gloves is paramount when handling any chemical. For this compound, an aromatic ester, material compatibility is key.

  • Recommended: Butyl rubber gloves are the preferred choice due to their excellent resistance to esters.[4][5]

  • Not Recommended: Nitrile gloves, while common in laboratories, offer poor resistance to esters and should be avoided for prolonged contact with this compound.[8][9]

Always inspect gloves for any signs of degradation or punctures before use. Should a glove become contaminated, it must be removed immediately following the proper doffing procedure to prevent skin contact.

Given that this compound is a solid powder that can easily become airborne, robust eye protection is mandatory.

  • Chemical Splash Goggles: These are essential as they form a seal around the eyes, providing protection from dust and potential splashes of solutions containing the compound.[6] Standard safety glasses do not provide an adequate seal and are not sufficient.[6]

  • Face Shields: When handling larger quantities of the powder or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6][10] The face shield offers a broader barrier of protection for the entire face.

A clean, buttoned laboratory coat serves as the primary barrier to protect your skin and personal clothing from contamination. It should be removed before leaving the laboratory to prevent the spread of any contaminants.

Since this compound is a powder, there is a risk of inhaling airborne particles.

  • N95 Dust Mask: For routine handling of small quantities in a well-ventilated area, a NIOSH-approved N95 dust mask or its equivalent is recommended to prevent respiratory irritation.[3][7]

  • Higher-Level Respiratory Protection: In situations where significant dust is generated or ventilation is inadequate, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, may be necessary. A formal respiratory protection program, including fit testing, is required for the use of such respirators, in accordance with OSHA standards.[11][12]

Procedural, Step-by-Step Guidance

Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

G cluster_donning Donning (Putting On) PPE Hand_Hygiene_1 1. Perform Hand Hygiene Lab_Coat 2. Don Laboratory Coat Hand_Hygiene_1->Lab_Coat Respirator 3. Don N95 Respirator Lab_Coat->Respirator Goggles 4. Don Goggles Respirator->Goggles Gloves 5. Don Gloves Goggles->Gloves

Caption: Sequential process for donning PPE.

  • Perform Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[13][14]

  • Don Laboratory Coat: Put on your lab coat and fasten it completely.

  • Don N95 Respirator: Place the respirator over your nose and mouth, and secure the straps. Perform a fit check to ensure a proper seal.[13]

  • Don Goggles: Put on your chemical splash goggles.

  • Don Gloves: Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[13]

G cluster_doffing Doffing (Taking Off) PPE Gloves_Gown 1. Remove Gloves and Gown Hand_Hygiene_2 2. Perform Hand Hygiene Gloves_Gown->Hand_Hygiene_2 Goggles 3. Remove Goggles Hand_Hygiene_2->Goggles Respirator 4. Remove Respirator Goggles->Respirator Hand_Hygiene_3 5. Perform Hand Hygiene Respirator->Hand_Hygiene_3

Caption: Sequential process for doffing PPE.

  • Remove Gloves and Gown: Peel off your gloves. As you do so, pull off your lab coat, turning it inside out as you remove it. This contains the contamination. Dispose of the gloves and gown in the appropriate waste container.[14][15]

  • Perform Hand Hygiene: Wash your hands or use hand sanitizer.[13]

  • Remove Goggles: Remove your goggles from the back of your head to avoid touching the potentially contaminated front surface.[15]

  • Remove Respirator: Remove your respirator by the straps, again avoiding touching the front.[15]

  • Perform Hand Hygiene: Perform a final, thorough hand washing.[13]

Disposal Plan: A Critical Final Step

The lifecycle of your PPE does not end until it is properly disposed of.

  • Solid Chemical Waste: Any unused this compound and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials) should be disposed of as solid chemical waste.[1][16] These materials should be collected in a clearly labeled, sealed container.[16][17]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirators should be considered contaminated solid waste. They should be double-bagged in clear plastic bags, labeled as hazardous waste, and disposed of according to your institution's hazardous waste management guidelines.[1]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label.[18]

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

By integrating these principles of PPE selection, use, and disposal into your daily laboratory workflow, you build a robust and trustworthy system of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.